4-Bromo-2-methyl-3-nitropyridine: Technical Guide to Properties, Synthesis, and Reactivity
[1] Executive Summary 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7 ) is a highly functionalized pyridine scaffold widely utilized in medicinal chemistry for the synthesis of fused heterocyclic systems, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7 ) is a highly functionalized pyridine scaffold widely utilized in medicinal chemistry for the synthesis of fused heterocyclic systems, particularly
-carbolines and related alkaloids like Harman .[1][2]
Its chemical utility stems from the orthogonal reactivity of its three functional sites:
C4-Bromine: A highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
C3-Nitro Group: An electron-withdrawing group that activates the C4 position and serves as a latent amine for reductive cyclization.[1]
C2-Methyl Group: Provides steric definition and can be functionalized via lateral lithiation or oxidation, though it is often retained as a core structural motif.[1]
This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery.[1]
Physicochemical Profile
Property
Data
Notes
IUPAC Name
4-Bromo-2-methyl-3-nitropyridine
CAS Number
23056-49-7
Distinct from non-nitro analog (22282-99-1)
Molecular Formula
Molecular Weight
217.02 g/mol
Appearance
White to off-white crystalline solid
Melting Point
78 – 79 °C
Recrystallized from ethanol/hexane [1]
Solubility
Soluble in DCM, EtOAc, DMSO, MeOH
Poor water solubility
Storage
2–8 °C, Inert Atmosphere
Moisture sensitive; store under Nitrogen/Argon
Synthetic Methodology
The synthesis of 4-bromo-2-methyl-3-nitropyridine is a multi-step process starting from commercially available 2-methylpyridin-4-amine.[1][3] The critical step is the bromination of the hydroxypyridine intermediate using phosphorus oxybromide (
).
Synthesis Workflow[4][6]
Figure 1: Step-wise synthesis of 4-Bromo-2-methyl-3-nitropyridine from 2-methylpyridin-4-amine.[1][3]
Detailed Protocol (Step 3: Bromination)
Reaction: Conversion of 2-methyl-3-nitropyridin-4-ol to 4-bromo-2-methyl-3-nitropyridine.[1][4]
Flash column chromatography (Silica gel, 2% MeOH in DCM) yields the pure bromide as a white solid.
Reactivity & Applications in Drug Discovery
The core value of 4-bromo-2-methyl-3-nitropyridine lies in its ability to serve as a divergent intermediate .[1] The nitro group activates the bromine towards substitution while simultaneously acting as a precursor for nitrogen-containing rings.
Divergent Reaction Pathways
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-Br and C3-NO2 groups.[1]
Key Application: Synthesis of
-Carbolines
The "Cross-Coupling/Reductive Cyclization" strategy is the industry standard for generating carboline scaffolds using this intermediate [1][2].[1]
Mechanism: Reduction of the nitro group to a nitrene or amine, which attacks the ortho-position of the newly attached aryl ring, closing the pyrrole ring to form the carboline core.[1]
Nucleophilic Aromatic Substitution (
)
Due to the strong electron-withdrawing effect of the -NO2 group at the C3 position and the pyridine nitrogen, the C4-Bromine is highly labile.[1]
Utility: Rapid generation of libraries of 4-amino-3-nitropyridines, which are precursors to imidazo[4,5-c]pyridines (drug scaffolds for kinase inhibition).[1]
Safety and Handling
Hazards: As an organic bromide and nitro compound, it should be treated as a potential irritant and sensitizer.[1]
Thermal Stability: The compound contains a nitro group; while generally stable, avoid excessive heat (>150°C) during processing unless in a controlled pressure vessel.[1]
Hydrolysis: The C4-Br bond can hydrolyze back to the pyridinol under strong acidic/basic aqueous conditions at high temperatures; maintain anhydrous conditions during storage.[1]
References
Synthesis of
-Carbolines: A Unified Approach to the Isomeric -, -, - and -Carbolines via their 6,7,8,9-Tetrahydro Counterparts.[1][6] (2011).[4] Journal of Organic Chemistry. (Verified Context: Describes synthesis from 2-methyl-3-nitropyridin-4-ol and POBr3).
Harman Alkaloid Synthesis: Total Synthesis of Harman via Palladium-Catalyzed Cross-Coupling.[1] (2011).[4] Australian National University Research Repository.
Chemical Properties & CAS: ChemicalBook Entry for CAS 23056-49-7.
4-Bromo-2-methyl-3-nitropyridine CAS number 23056-49-7
The following technical guide is structured to provide an exhaustive analysis of 4-Bromo-2-methyl-3-nitropyridine , focusing on its critical role as a scaffold for heterocyclic pharmaceutical synthesis. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an exhaustive analysis of 4-Bromo-2-methyl-3-nitropyridine , focusing on its critical role as a scaffold for heterocyclic pharmaceutical synthesis.
Executive Summary
4-Bromo-2-methyl-3-nitropyridine is a highly functionalized pyridine derivative characterized by extreme electrophilicity at the C4 position. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-withdrawing nitro group at C3 and the pyridine nitrogen, which activates the C4-bromine toward facile nucleophilic aromatic substitution (
).
For drug development professionals, this molecule is not merely a reagent but a linchpin scaffold . It serves as the primary gateway to Imidazo[4,5-c]pyridines and Pyrrolo[2,3-c]pyridines —privileged structures in kinase inhibitors (e.g., JAK, EGFR) and GPCR modulators. This guide details the synthesis, reactivity, and handling of this compound with a focus on reproducibility and scale-up logic.
Skin/Eye Irritant, Acute Toxicity.[2] Handle in fume hood.
Synthetic Architecture (Upstream)
The synthesis of CAS 23056-49-7 is a classic example of converting a deactivated pyridone-like species into a reactive electrophile. The most robust route utilizes 2-methyl-3-nitropyridin-4-ol as the precursor.
Mechanistic Insight
Direct bromination of pyridine rings is difficult due to the electron-deficient nature of the ring. However, starting from the 4-hydroxy analog (often existing as the 4-pyridone tautomer) allows for the conversion of the C-O bond to a C-Br bond using phosphorus oxybromide (
). The nitro group at C3 is preserved, which is crucial for downstream reactivity.
Detailed Protocol: Dehydroxy-Bromination
Reference Standard: Adapted from WO2011146287 [1]
Reagents:
2-Methyl-3-nitropyridin-4-ol (1.0 eq)
Phosphorus oxybromide (
) (6.0 – 7.0 eq)
Solvent: None (Neat melt) or high-boiling inert solvent (e.g., Toluene) if scaling >100g.
Step-by-Step Procedure:
Setup: In a pressure vessel (bomb) or heavy-walled round bottom flask, combine the 4-hydroxy precursor and solid
Reaction: Heat the mixture to 140°C . The solids will melt into a homogeneous dark oil. Maintain strictly for 3 hours .
Why 140°C? This temperature is required to overcome the activation energy of the phosphoryl transfer and subsequent bromide attack.
Quench (The Hazardous Step): Cool the mixture to ~0°C. Pour the reaction mass slowly into a biphasic mixture of Chloroform (CHCl3) and Ice Water .
Safety: Massive exotherm expected. Hydrolysis of excess
generates HBr gas.
Workup: Separate the organic layer.[4] Wash the aqueous layer 2x with CHCl3. Combine organics and wash with saturated
(to remove acid) and brine.
Purification: Dry over
, filter, and concentrate. If the crude is dark/tarry, pass through a short silica plug eluting with 2% MeOH in DCM.
Yield: Expect 45–55%.
Core Reactivity & Applications (Downstream)
The value of 4-Bromo-2-methyl-3-nitropyridine lies in its orthogonal reactivity . The three functional handles (Br,
, Me) can be manipulated independently.
A. The
Gateway (C4 Substitution)
The C4 position is electronically "starved." The inductive withdrawal from the C3-Nitro group and the resonance withdrawal from the pyridine nitrogen make the C4-Br bond exceptionally weak toward nucleophiles.
Conditions: Mild basic conditions (TEA/DIPEA in DMF or DMSO) at RT or 60°C.
Outcome: Quantitative conversion to 4-functionalized-3-nitropyridines.
B. Scaffold Construction (Cyclization)
Following
, the nitro group is reduced to an amine ( or ). This generates a 3,4-diaminopyridine motif, which immediately cyclizes with electrophiles (formic acid, triethyl orthoformate, CDI) to form Imidazo[4,5-c]pyridines .
Visualizing the Pathway
The following diagram illustrates the transformation logic from precursor to drug scaffold.
Caption: Synthesis and application workflow. The high-energy C4-Br bond (Blue Node) serves as the pivot point for library generation.
Addition: Add Benzylamine (1.1 eq, 107 mg) followed by Diisopropylethylamine (DIPEA) (1.5 eq).
Reaction: Stir at Room Temperature for 2 hours.
Observation: The solution will likely darken. TLC (50% EtOAc/Hex) will show the disappearance of the starting material (
) and appearance of a more polar yellow spot.
Workup: Pour into water (15 mL). The product often precipitates as a yellow solid. Filter and wash with water.[5] If no precipitate, extract with EtOAc.
Validation:
NMR should show the loss of the C4-Br environment and appearance of the NH benzylic signal.
Safety & Handling Standards
Signal Word:DANGER
Acute Toxicity: This compound is structurally related to nitropyridines which can be potent metabolic poisons. Assume high oral and dermal toxicity.
Skin/Eye: Causes severe irritation.[3][2][6] The bromine moiety can hydrolyze to HBr on moist membranes.
Explosion Hazard: While not a primary explosive, nitro-aromatics can be energetic. Do not heat closed vessels beyond rated pressures.
Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
Takeda Pharmaceutical Company Limited. (2011).[1] Patent WO2011146287A1: Heterocyclic compounds and use thereof. Google Patents.
physical properties of 4-Bromo-2-methyl-3-nitropyridine
An In-depth Technical Guide to 4-Bromo-2-methyl-3-nitropyridine: Properties, Synthesis, and Applications Introduction: A Versatile Heterocyclic Building Block 4-Bromo-2-methyl-3-nitropyridine is a highly functionalized p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Bromo-2-methyl-3-nitropyridine: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
4-Bromo-2-methyl-3-nitropyridine is a highly functionalized pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic arrangement of a bromine atom, a methyl group, and a nitro group on the pyridine core imparts a unique reactivity profile, making it a valuable precursor in the fields of medicinal chemistry and agrochemical research. The presence of an electron-withdrawing nitro group and a displaceable bromine atom at the 4-position renders the molecule particularly susceptible to nucleophilic aromatic substitution, a cornerstone reaction in modern drug development. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and key safety considerations, offering field-proven insights for researchers and scientists.
Physicochemical and Spectroscopic Profile
The fundamental properties of 4-Bromo-2-methyl-3-nitropyridine are summarized below. This data is essential for its handling, characterization, and application in synthetic workflows.
Structural elucidation is critical for confirming the identity and purity of 4-Bromo-2-methyl-3-nitropyridine. The following spectroscopic data provides a definitive fingerprint of the molecule.
Mass Spectrometry: The mass spectrum shows a molecular ion peak [M+H]⁺ at 217.0, which corresponds to the calculated molecular weight and confirms the compound's elemental composition.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides precise information about the electronic environment of the hydrogen atoms in the molecule.[2]
Spectrum Details: (400 MHz, DMSO-d₆)
δ 8.52 - 8.59 (m, 1H): This multiplet corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring, influenced by the adjacent nitrogen atom and the nitro group.
δ 7.88 (dd, J=5.31, 0.51 Hz, 1H): This doublet of doublets represents the proton at the C5 position. It is coupled to the C6 proton.
δ 2.53 (s, 3H): This singlet integrates to three protons and is assigned to the methyl group at the C2 position. Its chemical shift is typical for a methyl group attached to an aromatic ring.
Caption: Structure with ¹H NMR assignments.
Synthesis and Purification Protocol
The synthesis of 4-Bromo-2-methyl-3-nitropyridine is reliably achieved from 2-methyl-3-nitropyridin-4-ol. The following protocol is based on established literature procedures and highlights the rationale behind each step.[2]
Experimental Protocol
Reaction Setup: In a pressure vessel, combine 2-methyl-3-nitropyridin-4-ol (1.0 eq, e.g., 2 g, 12.98 mmol) and phosphorus oxybromide (POBr₃) (6.7 eq, e.g., 24.93 g, 87 mmol).
Causality: Phosphorus oxybromide serves as both the brominating agent and a dehydrating agent to replace the hydroxyl group with a bromine atom. A pressure vessel is used because the reaction is heated to 140°C, which may exceed the boiling point of reactants or intermediates at atmospheric pressure, ensuring the reaction proceeds efficiently.[2]
Heating: Seal the vessel and heat the mixture to 140°C for 3 hours. The mixture will melt and react.[2]
Workup - Quenching: After cooling the reaction mixture to room temperature, cautiously pour it into a mixture of chloroform (100 mL) and ice water (100 mL).
Causality: This step quenches the reaction by hydrolyzing any remaining POBr₃ and separates the organic product into the chloroform layer. The use of ice water helps to control the exothermic nature of the quench.
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 25 mL) and saturated aqueous sodium bicarbonate solution (2 x 75 mL).
Causality: The water wash removes water-soluble impurities. The sodium bicarbonate wash is crucial for neutralizing any acidic byproducts, such as hydrobromic acid, which could otherwise interfere with subsequent steps or degrade the product.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[2]
Purification: Treat the oil with a 3:1 mixture of dichloromethane and chloroform. Filter any resulting solid. Reduce the filtrate volume by half and purify by column chromatography on silica gel, eluting with 2% methanol in dichloromethane.[2]
Causality: Column chromatography is a standard technique to separate the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica stationary phase. The specific solvent system is chosen to provide optimal separation.
Caption: Synthetic workflow for 4-Bromo-2-methyl-3-nitropyridine.
Reactivity and Mechanistic Insights
The chemical behavior of 4-Bromo-2-methyl-3-nitropyridine is dominated by the electronic effects of its substituents.
Nucleophilic Aromatic Substitution (SₙAr): The pyridine nitrogen and the C3-nitro group are strong electron-withdrawing groups. They act in concert to decrease the electron density of the aromatic ring, particularly at the C2, C4, and C6 positions.[4] This electron deficiency makes the ring susceptible to attack by nucleophiles. The bromine atom at the C4 position is an excellent leaving group, making this site the primary locus for SₙAr reactions. This reactivity is the foundation of its utility, allowing for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) to build more complex molecular architectures. Such transformations are fundamental in constructing libraries of compounds for drug discovery.[5]
Influence of the Methyl Group: The C2-methyl group is a weak electron-donating group. While it slightly counteracts the electron-withdrawing effects of the nitro group and ring nitrogen, its primary influence is steric. It can modulate the reactivity of the adjacent C3 position and influence the preferred conformation of molecules derived from this scaffold.
Caption: Generalized SₙAr reaction pathway.
Applications in Research and Drug Development
The unique reactivity of 4-Bromo-2-methyl-3-nitropyridine and its derivatives makes them valuable intermediates in several industrial and research sectors.
Pharmaceutical Synthesis: Pyridine-based structures are prevalent in a vast number of approved drugs. Halogenated and nitrated pyridines are key building blocks for creating novel pharmaceutical agents.[5][6] While direct applications of this specific molecule are often proprietary, related structures like 5-Bromo-2-methoxy-4-methyl-3-nitropyridine are utilized in the development of anti-cancer and anti-inflammatory drugs.[5][7] The functional groups on 4-Bromo-2-methyl-3-nitropyridine provide the necessary handles to construct pharmacophores that can interact with biological targets such as enzymes and receptors.[7]
Agrochemicals: The pyridine scaffold is also a cornerstone in the agrochemical industry. Derivatives are instrumental in the synthesis of modern herbicides and insecticides, which are essential for crop protection and ensuring global food security.[6]
Safety, Handling, and Disposal
Proper handling of 4-Bromo-2-methyl-3-nitropyridine is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
Hazard Category
GHS Information
Precautionary Measures
Acute Toxicity
H302: Harmful if swallowed.
Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Wear eye and face protection. IF IN EYES: Rinse cautiously with water for several minutes.[8]
Respiratory Irritation
H335: May cause respiratory irritation.
Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3][8]
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[9]
Spill and Disposal: In case of a spill, avoid dust formation, evacuate the area, and collect the material using appropriate equipment.[9] Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]
Conclusion
4-Bromo-2-methyl-3-nitropyridine is a synthetically versatile and commercially important chemical intermediate. Its well-defined physicochemical properties, predictable reactivity—governed by the interplay of its bromo, methyl, and nitro substituents—and established synthetic routes make it an invaluable tool for chemists. From the development of life-saving pharmaceuticals to the creation of effective agrochemicals, this molecule serves as a foundational element for innovation across the chemical sciences. Adherence to strict safety protocols is paramount to harnessing its full potential responsibly.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 4-Bromo-2-methyl-3-nitropyridine .
[1]
CAS: 23056-49-7
Formula: C₆H₅BrN₂O₂
Molecular Weight: 217.02 g/mol
Physical State: Low-melting solid or oil (dependent on purity/polymorph); often isolated as a crystalline solid.[1]
Part 1: Executive Summary
4-Bromo-2-methyl-3-nitropyridine is a highly functionalized pyridine intermediate used primarily in the synthesis of biologically active scaffolds (e.g., PLK1 inhibitors) via Suzuki-Miyaura couplings or Nucleophilic Aromatic Substitution (SₙAr).[1]
Its solubility behavior is dominated by the competing electronic effects of the nitro group (strongly electron-withdrawing, polar) and the bromo/methyl substituents (lipophilic).[1] Consequently, it exhibits high solubility in chlorinated and polar aprotic solvents , moderate-to-high solubility in aromatics, and poor solubility in aliphatic hydrocarbons and water .[1]
Part 2: Physicochemical Solubility Landscape[1]
The following table synthesizes experimental observations from synthesis and purification protocols.
Solubility Data & Solvent Compatibility Table
Solvent Class
Representative Solvents
Solubility Status
Experimental Context & Usage
Chlorinated
Dichloromethane (DCM), Chloroform (CHCl₃)
Excellent
Primary solvents for extraction and chromatography.[1] Used to solubilize the crude oil after synthesis.[1]
Polar Aprotic
DMSO, DMF, DMAc
High
Ideal for SₙAr reactions or palladium-catalyzed couplings where high temperature and solvation are required.[1]
Aromatic
Toluene, Benzene
Good
Used as a reaction medium for synthesis (e.g., bromination steps) and can be used for recrystallization.
Polar Protic
Methanol, Ethanol
Moderate
Soluble, but often used as a co-solvent (e.g., 2% MeOH in DCM) for chromatography rather than a primary solvent.
Esters
Ethyl Acetate (EtOAc)
Good
Standard solvent for extraction; often used in mixtures with hexanes for silica gel chromatography.
Aliphatic
Hexanes, Heptane, Pentane
Poor
Acts as an antisolvent . Used to triturate crude oils to induce solidification or precipitate impurities.[1]
Aqueous
Water, Brine
Insoluble
Immiscible. The compound partitions strictly into the organic layer during aqueous workups.[1]
Part 3: Thermodynamic & Structural Analysis[1]
Structural Drivers of Solubility
Nitro Group (
): Creates a strong dipole moment, facilitating solubility in polar aprotic solvents like DMSO.[1] It also enables interaction with silica gel, requiring polar modifiers (like MeOH) during chromatography.[1]
Pyridine Nitrogen: The basic nitrogen is electron-deficient due to the nitro group at the 3-position and bromine at the 4-position, reducing its ability to form hydrogen bonds with water, rendering it hydrophobic.[1]
Methyl & Bromo Groups: These substituents increase the lipophilicity (
), ensuring good miscibility with organic solvents like Toluene and DCM while preventing dissolution in water.[1]
Solubility Decision Tree (Graphviz)
This diagram guides the researcher in selecting the appropriate solvent system based on the intended unit operation.[1]
Caption: Decision logic for solvent selection based on operational requirements for 4-Bromo-2-methyl-3-nitropyridine.
Part 4: Experimental Protocols
Protocol 1: Purification via Flash Chromatography
Context: This compound often elutes as an oil or impure solid.[1] The following solvent system is validated for separating the product from polar impurities (e.g., phosphate byproducts from
synthesis).
Dissolution: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) . If the crude is viscous, a small amount of Chloroform can aid dissolution.[1]
Loading: Load the solution onto a silica gel column.
Elution Gradient:
Start with 100% DCM to elute non-polar impurities.[1]
Gradually introduce Methanol (MeOH) to reach a concentration of 2% MeOH in DCM .
Note: The nitro group makes the compound "stick" slightly to silica; the addition of MeOH is critical for sharp peak resolution.[1]
Isolation: Collect fractions and concentrate under reduced pressure.
Protocol 2: Workup & Isolation (Extraction)
Context: Recovering the product from an aqueous reaction quench.[1]
Why? The high density of halogenated solvents ensures the organic layer is on the bottom, facilitating easy separation from the aqueous phase.[1] The compound has superior solubility in chlorinated solvents compared to ether or EtOAc, minimizing volume requirements.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectrum of 4-Bromo-2-methyl-3-nitropyridine
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary
This guide provides a definitive analysis of the proton nuclear magnetic resonance (
H NMR) spectrum for 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7 ). This compound is a critical heterocyclic scaffold in the synthesis of kinase inhibitors and pyrrolo[2,3-b]pyridine derivatives.
The spectrum is characterized by a highly deshielded aromatic region due to the electron-withdrawing nitro group at position 3 and the bromine at position 4, alongside a distinct aliphatic singlet corresponding to the 2-methyl substituent.
Quick Reference Data (DMSO-d
, 400 MHz)
Proton Assignment
Chemical Shift ()
Multiplicity
Coupling Constant ()
Integration
H-6 (Aromatic)
8.52 – 8.59 ppm
Doublet/Multiplet
Hz
1H
H-5 (Aromatic)
7.88 ppm
Doublet of Doublets
Hz, Hz
1H
2-CH (Methyl)
2.53 ppm
Singlet
N/A
3H
Molecular Architecture & Electronic Environment
To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms within the pyridine ring.
Structural Logic
Pyridine Core: The nitrogen atom (N1) is electronegative, naturally deshielding the
-protons (H2 and H6). However, position 2 is substituted by a methyl group.[1]
3-Nitro Group (-NO
): A strong electron-withdrawing group (EWG) via both induction and resonance. It significantly deshields adjacent carbons, pushing the methyl signal (C2-Me) downfield relative to unsubstituted picolines.
4-Bromo Group (-Br): Weakly deactivating but inductively electron-withdrawing. It influences the chemical shift of the adjacent H5 proton.
Signal Assignment Logic
H6 (The Most Deshielded): Located at the
-position to the pyridine nitrogen. It lacks shielding substituents and resides in the most electron-deficient part of the ring.
H5 (The Intermediate): Located
to the nitrogen. While ortho to the bromine atom, it is less deshielded than H6.
Coupling (
): The vicinal coupling between H5 and H6 is characteristic of pyridine 2,3,4-substitution patterns, typically ranging between 4.5 and 6.0 Hz.
Experimental Methodology
The following protocol ensures high-resolution data acquisition suitable for publication or quality control validation.
Analysis: Typical 2-picoline methyls appear around 2.50 ppm. The presence of the 3-nitro group does not drastically shift this value in DMSO, but it ensures the singlet is sharp.
Artifact Alert: In DMSO-d
, the residual solvent peak (quintet) appears at 2.50 ppm . The target methyl peak at 2.53 ppm often overlaps with the solvent shoulder. High-field instruments (600 MHz) or processing with solvent suppression may be required to integrate this accurately.
B. The Aromatic Region (7.5 – 9.0 ppm)
This region contains the definitive structural proof: the AB spin system of the pyridine ring protons.
Look for a broad singlet (hydroxyl) >11.0 ppm or shifts in the aromatic region due to the electron-donating -OH group.
Hydrolysis Products:
If the DMSO is "wet" (distinct water peak at 3.33 ppm), the bromine can slowly hydrolyze back to the hydroxyl over time.
Residual Solvents:
Dichloromethane (5.76 ppm in DMSO) or Methanol (3.16 ppm in DMSO) are often used in the purification workup.
References
Takeda Pharmaceutical Company Limited. (2011).[3] Patent WO2011/146287: Heterocyclic Compounds and Methods of Use. World Intellectual Property Organization.
ChemicalBook. (n.d.). 4-Bromo-2-methyl-3-nitropyridine Spectrum and Properties. Retrieved January 30, 2026.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-methyl-3-nitropyridine Introduction 4-Bromo-2-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-methyl-3-nitropyridine
Introduction
4-Bromo-2-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a halogen, a nitro group, and a methyl group on a pyridine core, makes it a versatile building block for the synthesis of novel pharmaceutical agents. Understanding the mass spectrometric behavior of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in complex biological matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-2-methyl-3-nitropyridine, with a focus on its characteristic fragmentation patterns under electron ionization.
I. Molecular and Isotopic Profile
4-Bromo-2-methyl-3-nitropyridine has a molecular formula of C₆H₅BrN₂O₂ and a monoisotopic mass of approximately 215.95 Da. A key feature of this molecule in mass spectrometry is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[1][2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).[1][2][3]
II. Experimental Considerations: Acquiring a High-Quality Mass Spectrum
The quality of a mass spectrum is fundamentally dependent on the appropriate selection of experimental parameters. For a thermally stable and volatile compound like 4-Bromo-2-methyl-3-nitropyridine, Electron Ionization (EI) is a suitable and widely used technique.[4][5]
Step-by-Step Experimental Protocol for Electron Ionization Mass Spectrometry
Sample Preparation : Dissolve a small amount of 4-Bromo-2-methyl-3-nitropyridine in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 µg/mL.
Inlet System : Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatography (GC) interface for dissolved samples.
Ion Source :
Ionization Mode : Electron Ionization (EI).
Electron Energy : 70 eV is the standard energy to induce reproducible fragmentation patterns and create a library-searchable spectrum.
Ion Source Temperature : Typically set between 200-250 °C to ensure sample volatilization without thermal degradation.[6]
Mass Analyzer : A quadrupole or Time-of-Flight (TOF) analyzer is suitable for this analysis.
Scan Range : Set the mass-to-charge (m/z) scan range from 40 to 300 to ensure the capture of the molecular ion and all significant fragment ions.
Data Acquisition : Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to observe the isotopic distribution of bromine-containing ions.
Experimental Workflow Diagram
Caption: Experimental workflow for obtaining the mass spectrum of 4-Bromo-2-methyl-3-nitropyridine.
III. Fragmentation Pathways and Mechanistic Insights
Under electron ionization, the 4-Bromo-2-methyl-3-nitropyridine molecule will be ionized to form a molecular ion radical cation ([M]⁺•). This high-energy species will then undergo a series of fragmentation events to produce a characteristic pattern of fragment ions. The fragmentation is dictated by the relative bond strengths and the stability of the resulting ions and neutral species.
Proposed Fragmentation of 4-Bromo-2-methyl-3-nitropyridine
The molecular ion of 4-Bromo-2-methyl-3-nitropyridine will have an m/z of 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The following fragmentation pathways are proposed based on established principles of mass spectrometry for aromatic, nitro, and halogenated compounds:
Loss of NO₂ : A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 170/172.
Loss of Br : Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 137. The stability of the resulting pyridinium ion would favor this fragmentation.
Loss of a Methyl Radical : The loss of the methyl group (•CH₃) from the molecular ion would produce a fragment at m/z 201/203.
Sequential Fragmentation : Further fragmentation of the primary fragment ions can occur. For instance, the [M - NO₂]⁺ ion (m/z 170/172) could subsequently lose the bromine atom to yield an ion at m/z 91.
Fragmentation Pathway Diagram
Caption: Proposed fragmentation pathways for 4-Bromo-2-methyl-3-nitropyridine under EI-MS.
Summary of Expected Fragment Ions
m/z (⁷⁹Br/⁸¹Br)
Proposed Structure
Neutral Loss
216/218
[C₆H₅BrN₂O₂]⁺•
- (Molecular Ion)
201/203
[C₅H₂BrN₂O₂]⁺
•CH₃
170/172
[C₆H₅BrN]⁺
•NO₂
137
[C₆H₅N₂O₂]⁺
•Br
91
[C₆H₅N]⁺•
•NO₂, •Br
IV. Conclusion
The mass spectrometric analysis of 4-Bromo-2-methyl-3-nitropyridine provides a wealth of structural information. The characteristic isotopic signature of bromine serves as a definitive marker for its presence in the molecular ion and subsequent fragments. By understanding the predictable fragmentation pathways, researchers can confidently identify this important synthetic intermediate, monitor its chemical reactions, and ensure its purity in various applications. The methodologies and interpretations presented in this guide offer a robust framework for the successful mass spectrometric characterization of 4-Bromo-2-methyl-3-nitropyridine and related compounds.
References
Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
Dalton Transactions. Inert-atmosphere electron ionization mass spectrometry for the characterization of air- and moisture-sensitive organometallic compounds.
Navigating the Procurement and Application of 4-Bromo-2-methyl-3-nitropyridine: A Technical Guide for Researchers
For Immediate Release This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the commercial availability, quality assessment, and strategic application of 4...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the commercial availability, quality assessment, and strategic application of 4-Bromo-2-methyl-3-nitropyridine (CAS No. 23056-49-7). As a key building block in medicinal chemistry, understanding the nuances of sourcing and handling this compound is critical for the successful advancement of research and development projects.
Introduction: A Versatile Pyridine Building Block
4-Bromo-2-methyl-3-nitropyridine is a substituted pyridine derivative that has garnered significant interest in the field of organic synthesis, particularly for the development of novel therapeutics. Its unique trifunctional nature—a bromine atom amenable to cross-coupling reactions, a nitro group that can be reduced to an amine for further derivatization, and a methyl group that can influence steric and electronic properties—makes it a highly versatile intermediate. The strategic positioning of these functional groups on the pyridine scaffold allows for the construction of complex molecular architectures, most notably in the synthesis of kinase inhibitors.[1][2]
Commercial Availability and Sourcing
4-Bromo-2-methyl-3-nitropyridine is commercially available from a range of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to bulk, with purities typically offered at 95% or higher. When selecting a supplier, it is crucial to consider not only the cost but also the available documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the quality and safety of the material.
Below is a comparative table of representative suppliers for 4-Bromo-2-methyl-3-nitropyridine (CAS No. 23056-49-7):
Supplier
Purity
Available Quantities
Synchem
95%
Inquire for details
Leap Chem Co., Ltd.
Not specified
Inquire for details
Combi-Blocks, Inc.
>95%
Inquire for details
Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Quality Assessment and Control: Interpreting the Certificate of Analysis
A Certificate of Analysis is a critical document that provides evidence of a compound's identity and purity. While a specific, publicly available CoA for 4-Bromo-2-methyl-3-nitropyridine is not readily found, a typical CoA for a compound of this nature would include the following analyses:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. The proton NMR (¹H NMR) spectrum for 4-Bromo-2-methyl-3-nitropyridine is expected to show characteristic signals for the methyl protons and the two aromatic protons on the pyridine ring.
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. For 4-Bromo-2-methyl-3-nitropyridine, the expected molecular weight is approximately 217.02 g/mol .
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any impurities. The result is typically reported as a percentage area of the main peak.
Researchers should meticulously review the CoA to ensure the material meets the required specifications for their intended application. Any significant discrepancies or the presence of unexpected impurities should be addressed with the supplier.
Safe Handling and Storage
Proper handling and storage of 4-Bromo-2-methyl-3-nitropyridine are essential for laboratory safety. Based on the Safety Data Sheet provided by Combi-Blocks, Inc., the following precautions should be taken[3]:
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.
Storage: Store in a tightly sealed container in a cool, dry place.
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.
Although the available SDS from Combi-Blocks, Inc. does not list specific GHS hazard statements, it is prudent to treat this compound with the care afforded to all laboratory chemicals.
Synthetic Utility and Applications in Drug Discovery
The synthetic versatility of 4-Bromo-2-methyl-3-nitropyridine makes it a valuable intermediate in the synthesis of biologically active molecules. The bromine atom at the 4-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives.[4]
A key application of structurally related compounds is in the development of protein kinase inhibitors . For instance, a patent from Takeda Pharmaceutical Company Limited describes the synthesis of a series of kinase inhibitors where a substituted pyridine core is a central feature. While not a direct use of the title compound, the patent highlights the importance of the bromo-pyridine scaffold in generating molecules with potent kinase inhibitory activity.[5]
The general workflow for utilizing 4-Bromo-2-methyl-3-nitropyridine in the synthesis of a potential kinase inhibitor via a Suzuki coupling is depicted in the following workflow diagram:
Caption: Procurement and synthetic workflow for the application of 4-Bromo-2-methyl-3-nitropyridine.
The following is a generalized, representative protocol for a Suzuki-Miyaura coupling reaction using 4-Bromo-2-methyl-3-nitropyridine. The specific conditions may require optimization based on the chosen boronic acid and desired product.
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine 4-Bromo-2-methyl-3-nitropyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired coupled product.
Conclusion
4-Bromo-2-methyl-3-nitropyridine is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its strategic application, particularly in the synthesis of kinase inhibitors, underscores its importance for researchers in the pharmaceutical sciences. A thorough understanding of its sourcing, quality assessment, and safe handling is paramount to leveraging its full potential in the laboratory.
References
Takeda Pharmaceutical Company Limited; Kwok, L.; Larson, J. D.; Sabat, M. Preparation of substituted fused bicyclic derivatives as kinase inhibitors. WO2011/146287A1, November 24, 2011.
Combi-Blocks, Inc. Safety Data Sheet for 4-Bromo-2-methyl-3-nitropyridine. JR-7563, July 17, 2023.
BuyersGuideChem. Supplier CAS No 23056-49-7. (Accessed January 30, 2026).
Synchem. 4-Bromo-2-methyl-3-nitropyridine. (Accessed January 30, 2026).
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules2024, 29(18), 4344.
Sigma-Aldrich. 2-Bromo-4-methyl-3-nitropyridine. (Accessed January 30, 2026).
ChemScene. 4-Bromo-3-nitropyridine. (Accessed January 30, 2026).
Fry, D. W.; et al. Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. J. Med. Chem.1996, 39(24), 4871–4884.
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules2022, 27(21), 7245.
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Guangdong Chemical Industry2016, 43(14), 44-45.
Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc2011, (i), 243-271.
ResearchGate. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules2022, 27, 7245.
MDPI.
Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1, June 1, 2006.
Benchchem. 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules. (Accessed January 30, 2026).
Google Patents. 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. EP0795556A1, September 17, 1997.
Echemi. 2-Bromo-4-methyl-3-nitropyridine. (Accessed January 30, 2026).
NIH. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Med. Chem.2022, 13(6), 707-715.
BLD Pharm. 4-Bromo-2-methyl-3-nitropyridine. (Accessed January 30, 2026).
Fisher Scientific. 2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America 5 g. (Accessed January 30, 2026).
An In-depth Technical Guide to the Safe Handling and Utilization of 4-Bromo-2-methyl-3-nitropyridine
This guide provides a comprehensive overview of 4-Bromo-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of 4-Bromo-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its safe handling, storage, and application. This document emphasizes scientific integrity and practical, field-proven insights to ensure user safety and experimental success.
Introduction: A Versatile Building Block
4-Bromo-2-methyl-3-nitropyridine is a substituted pyridine derivative with significant utility in organic synthesis. Its molecular structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridine core, makes it a versatile precursor for the synthesis of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable component in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] The bromine atom, for instance, is a good leaving group, making the molecule amenable to cross-coupling reactions such as Suzuki or Heck couplings.[1] This reactivity is fundamental to its role in constructing complex molecular architectures.[2]
Safety and Hazard Assessment
Hazard Identification
Based on the hazard profiles of similar brominated and nitrated pyridine derivatives, 4-Bromo-2-methyl-3-nitropyridine should be handled as a hazardous substance. The primary hazards are summarized in the table below.
Precautionary Measures and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when working with this compound. The following workflow outlines the necessary precautions.
Caption: Workflow for the safe handling of 4-Bromo-2-methyl-3-nitropyridine.
Personal Protective Equipment (PPE):
Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[8]
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[8] Contaminated clothing should be removed and laundered before reuse.[7]
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[8]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
Exposure Route
First-Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]
Skin Contact
Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][8]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6][8]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Chemical Properties and Reactivity
Understanding the chemical properties and reactivity of 4-Bromo-2-methyl-3-nitropyridine is essential for its effective use in synthesis.
Reactivity: The molecule's reactivity is primarily dictated by the interplay of its functional groups. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and is a key site for cross-coupling reactions. The nitro group at the 3-position is electron-withdrawing, which can influence the reactivity of the pyridine ring. The methyl group at the 2-position can also undergo reactions under specific conditions.
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
Experimental Protocols
The following section details a typical synthesis of 4-Bromo-2-methyl-3-nitropyridine.
Synthesis of 4-Bromo-2-methyl-3-nitropyridine
This protocol is based on the reaction of 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide.[9]
Materials:
2-methyl-3-nitropyridin-4-ol
Phosphorus oxybromide (POBr₃)
Chloroform (CHCl₃)
Ice water
Saturated sodium bicarbonate solution (NaHCO₃)
Magnesium sulfate (MgSO₄)
Dichloromethane (CH₂Cl₂)
Methanol (CH₃OH)
Procedure:
In a pressure vessel, combine 2-methyl-3-nitropyridin-4-ol (1 equivalent) and phosphorus oxybromide (6.7 equivalents).[9]
Carefully pour the cooled mixture into a separation funnel containing chloroform and ice water.[9]
Separate the organic layer.
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.[9]
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[9]
Purify the crude product by silica gel column chromatography, eluting with a mixture of dichloromethane and methanol to obtain the pure 4-Bromo-2-methyl-3-nitropyridine.[9]
Caption: Synthetic workflow for 4-Bromo-2-methyl-3-nitropyridine.
Applications in Research and Development
4-Bromo-2-methyl-3-nitropyridine is a valuable intermediate in several areas of chemical research.
Pharmaceutical Synthesis: It serves as a building block for the development of new drug candidates.[1] Pyridine derivatives are known to exhibit a wide range of biological activities, and this compound provides a scaffold for creating diverse libraries of molecules for screening.[10]
Agrochemical Development: The compound is used in the synthesis of herbicides and insecticides.[1]
Organic Synthesis: Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for the construction of complex organic molecules.[1][11]
Conclusion
4-Bromo-2-methyl-3-nitropyridine is a key chemical intermediate with significant potential in both pharmaceutical and agrochemical research. Its versatile reactivity allows for the synthesis of a wide array of complex molecules. However, its handling requires strict adherence to safety protocols due to its potential hazards. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to the advancement of science and technology.
4-Bromo-2-methyl-3-nitropyridine material safety data sheet (MSDS)
Material Safety, Handling, and Synthetic Application Profile Executive Summary: The Electrophilic Scaffold 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) represents a high-value heterocyclic intermediate in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Material Safety, Handling, and Synthetic Application Profile
Executive Summary: The Electrophilic Scaffold
4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) represents a high-value heterocyclic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and poly-functionalized pyridine derivatives.[1] Its utility stems from the "Push-Pull" electronic architecture : the electron-withdrawing nitro group at C3 activates the bromine at C4 for nucleophilic aromatic substitution (
), while the methyl group at C2 provides a steric handle or site for further functionalization.[1]
However, this reactivity profile necessitates a rigorous safety protocol. The compound combines the lipophilic penetration properties of pyridines with the potential toxicity of nitro-aromatics.[1] This guide synthesizes critical safety data with practical handling methodologies, moving beyond standard MSDS boilerplate to provide a researcher-centric operational manual.
Part 1: Chemical Identity & Physicochemical Matrix[1]
Data Integrity Note: The values below are consolidated from major chemical suppliers and predicted models where experimental data is proprietary.
Dermal Absorption: The pyridine ring is highly lipophilic, allowing the compound to bypass the stratum corneum rapidly.[1]
Alkylating Potential: The C4-Bromine is a reactive electrophile.[1] Upon entry into biological systems, it can irreversibly alkylate proteins or DNA via nucleophilic attack by cysteine or guanine residues.[1]
Methemoglobinemia Risk: Nitro-aromatics are metabolic precursors to N-hydroxy species, which can oxidize hemoglobin (
) to methemoglobin (), impairing oxygen transport.[1]
GHS Classification (Predicted/Analogous)
Based on structural analogs (e.g., 4-bromo-3-nitropyridine).[1]
This compound is prone to hydrolytic degradation and potential thermal instability due to the nitro group.[1]
Receipt: Verify container integrity. If the solid appears "wet" or "oily" (and it should be solid), it may have hydrolyzed to 2-methyl-3-nitropyridin-4-ol.
Storage: Store at -20°C under Argon or Nitrogen.
Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces condensation, accelerating hydrolysis.
Experimental Setup (The "Inert Barrier")
Reactions involving this compound often utilize strong nucleophiles or palladium catalysts.[1] Oxygen exclusion is vital not just for the reaction, but to prevent oxidative degradation of the starting material.[1]
Graphviz Workflow: Safe Handling Lifecycle
Figure 1: The "Cold Chain" handling workflow ensures material integrity and operator safety by preventing condensation and exposure.[1]
Part 4: Emergency Response (Self-Validating Protocols)
Scenario A: Solid Spill (Benchtop)
Evacuate: Clear the immediate area of personnel.
PPE Upgrade: Don a Tyvek sleeve or lab coat, double nitrile gloves, and N95 mask (if outside hood).[1]
Containment: Do not sweep (creates dust).[1] Cover with a damp paper towel (soaked in dilute bicarb or water) to weigh down particles.
Disposal: Scoop damp material into a wide-mouth jar. Label "Toxic Solid Waste."[1]
Scenario B: Skin Exposure[1][5][6]
Immediate Action: Do not wipe (wiping drives chemical into pores).[1]
Flush: Rinse with copious water for 15 minutes.
Neutralize: Wash with mild soap.[1] Avoid organic solvents (ethanol/acetone) as they increase skin permeability.[1]
Part 5: Synthetic Utility & Application Context
For researchers, the safety profile is directly linked to its reactivity.[1] The C4-Bromine is the primary "hotspot."[1]
Nucleophilic Aromatic Substitution (
)
The nitro group at C3 withdraws electron density, making C4 highly electrophilic.[1][7]
Introduction: The Strategic Importance of 4-Bromo-2-methyl-3-nitropyridine
An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methyl-3-nitropyridine For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharma...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of highly functionalized heterocyclic building blocks is paramount. 4-Bromo-2-methyl-3-nitropyridine is a quintessential example of such a scaffold, offering a confluence of reactive sites that can be manipulated with a high degree of chemo- and regioselectivity.[1][2] Its pyridine core is a prevalent motif in numerous active pharmaceutical ingredients (APIs), while the bromo, methyl, and nitro substituents provide distinct chemical handles for molecular elaboration.[2][3]
This guide provides an in-depth analysis of the reactivity conferred by the nitro group in 4-Bromo-2-methyl-3-nitropyridine. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical principles—the causality—that govern its transformations. We will explore how the potent electron-withdrawing nature of the nitro group dictates the molecule's reactivity, primarily by activating the pyridine ring for nucleophilic aromatic substitution (SNAr) and by serving as a synthetic precursor to the invaluable amino group via reduction. Understanding these principles is critical for leveraging this versatile intermediate to its full potential in complex target-oriented synthesis.
Synthesis of the Core Scaffold
The reliable synthesis of the starting material is the foundation of any synthetic campaign. 4-Bromo-2-methyl-3-nitropyridine is accessible from commercially available precursors, with a common and robust method involving the bromination of 2-methyl-3-nitropyridin-4-ol.[4]
Experimental Protocol: Synthesis via Bromination
This protocol describes the conversion of a pyridin-4-ol to the 4-bromo derivative using phosphorus oxybromide (POBr₃).
Rationale: The hydroxyl group at the 4-position of the pyridine ring is a poor leaving group. Phosphorus oxybromide serves as a powerful dehydrating and brominating agent, converting the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion from the reagent itself. The reaction is conducted at elevated temperatures in a pressure vessel to ensure it proceeds to completion.
Step-by-Step Methodology:
Reaction Setup: In a pressure-rated vessel, combine 2-methyl-3-nitropyridin-4-ol (1.0 eq., e.g., 12.98 mmol, 2.0 g) and phosphorus oxybromide (6.7 eq., e.g., 87 mmol, 24.93 g).[4]
Heating: Seal the vessel and heat the mixture to 140°C. Maintain this temperature with stirring for 3 hours.[4]
Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a biphasic solution of chloroform (100 mL) and ice water (100 mL). Separate the organic layer.[4]
Washing: Wash the organic layer sequentially with water (2 x 25 mL) and saturated aqueous sodium bicarbonate solution (2 x 75 mL) to remove residual acid and salts.[4]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[4]
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., starting with 2% methanol) to afford the pure 4-bromo-2-methyl-3-nitropyridine.[4]
Caption: The SₙAr mechanism is facilitated by a stabilized intermediate.
Experimental Protocol: General SNAr with an Amine Nucleophile
This protocol provides a generalized, self-validating framework for the displacement of the 4-bromo group with a primary or secondary amine.
Rationale: The choice of a polar aprotic solvent, such as DMSO or DMF, is critical. These solvents effectively solvate the cation of the base (if used) but poorly solvate the anionic nucleophile, enhancing its nucleophilicity. The reaction often requires heating to overcome the activation energy of the rate-determining nucleophilic addition step. A mild base is typically included to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Step-by-Step Methodology:
Reagent Preparation: To a solution of 4-Bromo-2-methyl-3-nitropyridine (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or NMP), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq.).
Reaction Conditions: Heat the mixture to a temperature between 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by reaction monitoring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.
Work-up: Cool the reaction to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
Harnessing Reactivity: Reduction of the Nitro Group
The transformation of the nitro group into an amine is one of the most powerful operations in medicinal chemistry, unlocking access to amides, sulfonamides, ureas, and a host of other functionalities via diazotization chemistry. [6][7]The primary challenge in the context of 4-Bromo-2-methyl-3-nitropyridine is to achieve this reduction chemoselectively, without cleaving the C-Br bond (hydrodebromination).
Comparative Analysis of Reduction Methods
Catalytic Hydrogenation:
H₂/Pd-C: Highly efficient for nitro reduction but notorious for causing hydrodehalogenation, especially with aryl bromides. This method is generally unsuitable if the bromo substituent is to be retained.
[8] * H₂/Raney Nickel: A viable alternative that often shows better selectivity for nitro group reduction while leaving aryl halides intact.
[8] * H₂/PtO₂ or Rh/C: Also effective, but selectivity must be carefully evaluated for each substrate.
Metal/Acid Reductions:
SnCl₂·2H₂O: A classic and highly reliable method. It is mild, chemoselective, and generally does not affect aryl bromides, making it an excellent choice for this transformation.
Fe/HCl or Fe/NH₄Cl: An inexpensive and effective "bechamp" reduction. The reaction is heterogeneous and work-up can sometimes be cumbersome, but it offers excellent selectivity.
Zn/AcOH: Another mild option that preserves most functional groups, including halides.
Experimental Protocol: Chemoselective Nitro Reduction with SnCl₂
Rationale: Tin(II) chloride in a protic solvent like ethanol or concentrated HCl is a classic system for the chemoselective reduction of aromatic nitro groups. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps leading to the eventual formation of the amine. The conditions are mild enough to preserve the C-Br bond.
Step-by-Step Methodology:
Reaction Setup: Dissolve 4-Bromo-2-methyl-3-nitropyridine (1.0 eq.) in ethanol or ethyl acetate.
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for several hours, or gently heat to 50-60°C to accelerate the reaction.
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
Work-up: Cool the reaction mixture and carefully basify with a concentrated aqueous solution of NaOH or NaHCO₃ until the pH is >10. This will precipitate tin salts.
Extraction and Filtration: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. Extract the filtrate with additional ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2-methylpyridin-3-amine.
Caption: Workflow for the chemoselective reduction of the nitro group.
Orthogonal Reactivity and Synthetic Strategy
The presence of both a nitro-activated bromo group and a reducible nitro group allows for powerful, sequential functionalization strategies. The C-Br bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. [3][9]This reactivity is orthogonal to the nitro group reduction.
This orthogonality enables a divergent synthetic approach:
Path A: SNAr at C-4 → Nitro Reduction at C-3
Path B: Suzuki Coupling at C-4 → Nitro Reduction at C-3
This flexibility allows chemists to introduce a wide variety of substituents at two different positions on the pyridine ring, making 4-Bromo-2-methyl-3-nitropyridine a valuable scaffold for building molecular diversity in drug discovery libraries.
Caption: Divergent synthetic strategies enabled by orthogonal reactivity.
Conclusion
4-Bromo-2-methyl-3-nitropyridine is a deceptively simple molecule that packs a significant synthetic punch. The reactivity of the nitro group is the central theme of its chemistry. It acts as a powerful activating group, directing nucleophiles to the C-4 position with high fidelity, and subsequently serves as a masked amino group, accessible through chemoselective reduction. The ability to perform SNAr, cross-coupling, and reduction reactions in various sequences provides a robust platform for the synthesis of complex substituted pyridines. For drug development professionals and synthetic chemists, a thorough understanding of these reaction pathways and the principles that govern them is essential for rationally designing synthetic routes and accelerating the discovery of new chemical entities.
References
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . (2018). Stack Exchange. [Link]
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 . (2024). Journal of Synthetic Chemistry. [Link]
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . (n.d.). National Institutes of Health. [Link]
Shining light on the nitro group: distinct reactivity and selectivity . (n.d.). Royal Society of Chemistry. [Link]
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration . (2005). ResearchGate. [Link]
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . (n.d.). PubMed. [Link]
Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate . (n.d.). ResearchGate. [Link]
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines . (2015). ACS Publications. [Link]
NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION . (2005). HETEROCYCLES. [Link]
Synthesis and Functionalization of 3-Nitropyridines . (n.d.). University of Oslo. [Link]
Technical Guide: Stability Profiling & Lifecycle Management of 4-Bromo-2-methyl-3-nitropyridine
Executive Summary 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and complex medicinal agents....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and complex medicinal agents. Its utility stems from the differential reactivity of its substituents; however, this same reactivity renders it thermodynamically unstable under ambient conditions.
Core Recommendation: This compound is moisture-sensitive and photo-labile . It must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) in amber glass containers. Failure to mitigate hydrolytic pressure will result in the rapid formation of 2-methyl-3-nitropyridin-4-ol via Nucleophilic Aromatic Substitution (
).
Chemical Identity & Physical Profile[1][2][3]
Before establishing storage protocols, we must define the physicochemical baseline of the analyte.
Property
Specification
Chemical Name
4-Bromo-2-methyl-3-nitropyridine
CAS Number
23056-49-7
Molecular Formula
Molecular Weight
217.02 g/mol
Appearance
Pale yellow to orange solid (crystalline)
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water (hydrolyzes)
Primary Hazard
Skin/Eye Irritant, Potential Alkylating Agent
Mechanistic Stability Analysis
To properly store this compound, one must understand why it degrades. The stability profile is governed by the electronic interplay between the pyridine ring nitrogen, the nitro group, and the bromine atom.
Hydrolytic Instability (The
Vector)
The C4 position is highly electrophilic. The pyridine nitrogen (electron-withdrawing by induction and resonance) and the C3-nitro group (strongly electron-withdrawing) cooperatively lower the energy of the LUMO at the C4 carbon.
Mechanism: In the presence of atmospheric moisture, water acts as a nucleophile, attacking C4 to form a Meisenheimer-like anionic intermediate.
Outcome: The bromide ion is a good leaving group, leading to irreversible hydrolysis to 2-methyl-3-nitropyridin-4-ol . This is the primary degradation impurity found in improperly stored batches.
Photochemical Degradation
Nitro-pyridines are susceptible to photo-induced redox chemistry.
Mechanism: UV light exposure can excite the nitro group (
), leading to radical abstraction pathways or reduction to nitroso species, particularly if the solid is in solution or has surface moisture.
Oxidative Liability
While the pyridine ring is resistant to oxidation, the C2-methyl group is "benzylic" in character.
Risk: Long-term exposure to oxygen, combined with light, can lead to slow oxidation of the methyl group to the corresponding carboxylic acid or aldehyde, although this is kinetically slower than hydrolysis.
Visualization: Degradation Pathways
The following diagram maps the degradation vectors based on environmental stressors.
Caption: Mechanistic degradation map highlighting the critical hydrolytic pathway (SNAr) driven by moisture.
Storage & Handling Protocols
Based on the mechanistic analysis, the following protocols are mandatory for maintaining chemical integrity (>98% purity).
The "Golden Path" Storage Workflow
Do not treat this compound as a standard shelf reagent. It requires "Cold Chain" handling.
Parameter
Requirement
Rationale
Temperature
-20°C (± 5°C)
Slows kinetic rate of hydrolysis and oxidation.
Atmosphere
Inert (Argon/Nitrogen)
Displaces moisture and oxygen. Argon is preferred (heavier than air).
Container
Amber Glass Vial
Blocks UV light; glass prevents gas permeation (unlike plastic).
Seal
Teflon-lined Cap + Parafilm
Ensures airtight seal; Teflon resists chemical attack.
Desiccant
Required
Store the vial inside a secondary jar containing Drierite or Silica Gel.
Handling Protocol (Thawing)
A common failure point is opening a cold vial in a humid lab, causing condensation inside the vial.
Remove vial from freezer.
Wait 30–45 minutes until the vial reaches room temperature.
Wipe the exterior to remove condensation.
Open in a fume hood (preferably under nitrogen flow).
Re-seal immediately after weighing; purge with inert gas if possible.
Visualization: Lifecycle Management
Caption: Standard Operating Procedure (SOP) for the receipt, storage, and usage cycle to prevent moisture ingress.
Quality Control & Re-Test Methodology
If the compound has been stored for >6 months, or if the appearance changes from yellow to dark orange/brown, verify purity.
Pass Criteria: Main peak >98%. Look for a front-eluting peak (more polar), which corresponds to the hydrolysis product (2-methyl-3-nitropyridin-4-ol).
H-NMR Diagnostic
Solvent: DMSO-
or .
Diagnostic Signal:
Parent: Look for the aromatic doublets (pyridine ring protons).
Impurity: The hydrolysis product (pyridone form) will show a significant shift in the aromatic region and potentially a broad OH/NH signal depending on the tautomer in DMSO.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2762920, 4-Bromo-3-nitropyridine (Analogous Reactivity Profile). Retrieved January 30, 2026, from [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 30, 2026, from [Link]
Protocols & Analytical Methods
Method
Application Note & Protocol: A Robust Synthesis of 4-Bromo-2-methyl-3-nitropyridine
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 4-Bromo-2-methyl-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals. The described methodology deta...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-Bromo-2-methyl-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals. The described methodology details the conversion of 2-methyl-3-nitropyridin-4-ol using phosphorus oxybromide (POBr₃). This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines to ensure reproducible and efficient synthesis.
Introduction and Scientific Rationale
4-Bromo-2-methyl-3-nitropyridine is a valuable heterocyclic building block, frequently utilized in the synthesis of complex molecular architectures for drug discovery programs. Its utility stems from the strategic placement of the methyl, nitro, and bromo substituents, which allows for selective functionalization and downstream coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.
The conversion of a 4-hydroxypyridine to a 4-bromopyridine is a fundamental transformation in heterocyclic chemistry. While pyridinols exist in a tautomeric equilibrium with their corresponding pyridone forms, the reaction with strong halogenating agents like phosphorus oxyhalides proceeds through the hydroxyl tautomer. Phosphorus oxybromide (POBr₃) is the reagent of choice for this specific conversion due to its dual function as a powerful dehydrating and brominating agent, effectively replacing the hydroxyl group with a bromine atom under high-temperature conditions. The reaction is driven by the formation of a stable phosphorus-oxygen bond.
Reaction Mechanism Overview
The reaction proceeds via the activation of the hydroxyl group on the 2-methyl-3-nitropyridin-4-ol. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POBr₃. This is followed by a series of steps involving intramolecular rearrangement and elimination, ultimately forming a stable phosphoro-oxy-pyridyl intermediate. The bromide ion, acting as a nucleophile, then attacks the C4 position of the pyridine ring, leading to the displacement of the phosphate group and the formation of the desired 4-Bromo-2-methyl-3-nitropyridine product. The electron-withdrawing nature of the nitro group at the C3 position facilitates this nucleophilic substitution.
Experimental Protocol
This protocol is based on an established and verified synthetic procedure, optimized for yield and purity.[1]
Materials and Equipment
Reagent/Material
CAS No.
Molecular Wt. ( g/mol )
Quantity
Supplier Notes
2-methyl-3-nitropyridin-4-ol
21801-92-9
154.12
2.0 g (12.98 mmol)
Starting Material
Phosphorus oxybromide (POBr₃)
7789-59-5
286.69
24.93 g (87 mmol)
Highly corrosive, reacts violently with water
Chloroform (CHCl₃)
67-66-3
119.38
100 mL + 50 mL
ACS Grade, Stabilized
Dichloromethane (CH₂Cl₂)
75-09-2
84.93
50 mL + Eluent
ACS Grade
Methanol (CH₃OH)
67-56-1
32.04
For Eluent
ACS Grade
Saturated Sodium Bicarbonate (aq)
144-55-8
84.01
150 mL
Prepared in-house
Magnesium Sulfate (MgSO₄), Anhydrous
7487-88-9
120.37
As needed
For drying
Silica Gel
63231-67-4
60.08
As needed
230-400 mesh
Equipment:
Pressure vessel (rated for >140°C and associated pressure)
Heating mantle with temperature controller and magnetic stirrer
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware (beakers, flasks)
Fume hood
Safety Precautions: A Critical Overview
Phosphorus Oxybromide (POBr₃): This reagent is extremely hazardous. It reacts violently with water and moisture, releasing corrosive hydrogen bromide gas.[2][3] It causes severe skin burns and eye damage.[4] All handling of POBr₃ must be conducted in a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and a full-face shield or safety goggles.[5]
Pressure and Temperature: The reaction is conducted at high temperature in a sealed pressure vessel. Ensure the vessel is in good condition and rated for the reaction conditions. Do not exceed the recommended temperature.
Quenching: The workup involves pouring the hot reaction mixture into ice water. This step is highly exothermic and must be performed with extreme caution, behind a blast shield if possible.
Step-by-Step Synthesis Procedure
Reaction Setup:
In a chemical fume hood, charge a pressure vessel with 2-methyl-3-nitropyridin-4-ol (2.0 g, 12.98 mmol).
Carefully add phosphorus oxybromide (24.93 g, 87 mmol) to the vessel.
Seal the pressure vessel according to the manufacturer's instructions.
Reaction Execution:
Place the vessel in a heating mantle and heat the mixture to 140°C with stirring.
After 3 hours, turn off the heat and allow the reaction vessel to cool completely to room temperature.
CAUTION: The following steps should be performed slowly and carefully in a fume hood.
Prepare a large beaker containing chloroform (100 mL) and a significant amount of ice water (100 mL).
Slowly and carefully, pour the cooled reaction mixture into the chloroform/ice water mixture with vigorous stirring.
Transfer the quenched mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with water (2 x 25 mL) and saturated sodium bicarbonate solution (2 x 75 mL).[1] The bicarbonate wash is critical to neutralize any residual acids.
Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.[1]
Purification Protocol
Treat the crude oil with a solvent mixture of dichloromethane and chloroform (50 mL, 3:1 v/v). A solid may precipitate.
Filter the solid and dry it under a vacuum. This is the first batch of the product.[1]
Reduce the volume of the filtrate by approximately 50% under vacuum.
Prepare a silica gel column. Load the concentrated filtrate onto the column.
Elute the column with 2% methanol in dichloromethane.[1]
Collect the fractions containing the desired product (monitor by TLC).
Combine the purified fractions and concentrate under vacuum.
Combine this second batch with the initially precipitated solid to obtain the final product.
Results and Characterization
Following this protocol, the expected outcome is the successful synthesis of 4-bromo-2-methyl-3-nitropyridine.
Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enablin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge carbon-carbon bonds with high efficiency and stereoselectivity.[1] This transformation is of paramount importance in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science.[2] The subject of this guide, 4-Bromo-2-methyl-3-nitropyridine, represents a challenging yet valuable substrate for such transformations. As an electron-deficient heteroaromatic halide, its reactivity is significantly influenced by the electronic and steric effects of the methyl and nitro substituents on the pyridine ring. This guide provides a comprehensive overview of the Heck reaction conditions tailored for this specific substrate, delving into the mechanistic rationale behind the choice of reagents and reaction parameters, and offering detailed protocols for its successful implementation.
Mechanistic Insights into the Heck Reaction
The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 4-Bromo-2-methyl-3-nitropyridine, forming a square planar Pd(II) complex. The electron-withdrawing nitro group on the pyridine ring is expected to facilitate this step by rendering the carbon-bromine bond more susceptible to cleavage.
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the pyridine moiety into the carbon-carbon double bond of the alkene. This step forms a new carbon-carbon bond and generates a σ-alkylpalladium(II) intermediate.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion, leading to the formation of the desired vinylated pyridine product and a hydridopalladium(II) species. This step typically favors the formation of the more thermodynamically stable trans-alkene.
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of a halide salt.[2]
Figure 1: Catalytic Cycle of the Heck Reaction.
Key Reaction Parameters and Component Selection
The success of the Heck reaction with 4-Bromo-2-methyl-3-nitropyridine hinges on the judicious selection of several key components. The electron-deficient nature of the substrate generally leads to a more facile oxidative addition, but can also influence catalyst stability and the rate of subsequent steps.
Component
Selection Rationale
Examples
Palladium Precatalyst
Pd(II) sources like Palladium(II) acetate are often preferred as they are air-stable and are reduced in situ to the active Pd(0) species.[2] Pd(0) sources can also be used directly.
Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Ligand
Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. For electron-deficient aryl bromides, electron-rich and bulky phosphines can enhance the rate of oxidative addition and reductive elimination. N-Heterocyclic carbenes (NHCs) are also effective and offer high thermal stability.[3]
PPh₃, P(o-tol)₃, P(t-Bu)₃, XPhos, SPhos, IPr
Base
An appropriate base is required to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) catalyst.[2] Inorganic bases are often effective, while organic amine bases can also be used. The choice of base can influence the reaction rate and prevent catalyst deactivation.
K₂CO₃, Cs₂CO₃, NaOAc, Et₃N, DIPEA
Solvent
Polar aprotic solvents are typically used to facilitate the dissolution of the reagents and the palladium complexes. The choice of solvent can impact the reaction rate and selectivity.
DMF, DMAc, NMP, Acetonitrile, Dioxane
Alkene Partner
Electron-deficient alkenes, such as acrylates and styrenes, are generally good substrates for the Heck reaction.[1]
n-Butyl acrylate, Styrene, Ethyl acrylate
Recommended Experimental Protocol
This protocol provides a starting point for the Heck reaction of 4-Bromo-2-methyl-3-nitropyridine with n-butyl acrylate. Optimization may be required to achieve the highest yield and purity.
An excess of the alkene is used to drive the reaction to completion.
Pd(OAc)₂
0.02 mmol
0.02
2 mol% catalyst loading.
P(o-tol)₃
0.04 mmol
0.04
4 mol% ligand loading.
K₂CO₃
2.0 mmol
2.0
Anhydrous potassium carbonate is recommended.
DMF (anhydrous)
5 mL
---
A polar aprotic solvent is crucial for this reaction.
Temperature
100-120 °C
---
The reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time
12-24 h
---
Monitor by TLC or LC-MS for completion.
Step-by-Step Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-methyl-3-nitropyridine (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.5 mmol) via syringe.
Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir the mixture vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Figure 2: Experimental Workflow for the Heck Reaction.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Use a fresh batch of palladium precatalyst. Consider using a more robust ligand like an N-heterocyclic carbene (NHC).
Insufficient temperature
Gradually increase the reaction temperature in increments of 10 °C.
Inappropriate base or solvent
Screen other bases (e.g., Cs₂CO₃) and solvents (e.g., DMAc, NMP).
Formation of Side Products
Homocoupling of the alkene
Use a slight excess of the alkene (1.2-1.5 equivalents).
Reduction of the nitro group
Ensure the reaction is performed under strictly inert conditions. If necessary, consider milder reaction conditions (lower temperature, shorter reaction time).
Low Yield after Purification
Product volatility or instability
Handle the product with care during work-up and purification. Avoid excessive heating during solvent removal.
Conclusion
The Heck reaction of 4-Bromo-2-methyl-3-nitropyridine offers a powerful synthetic route to valuable vinylated pyridine derivatives. The electron-deficient nature of the substrate generally favors the reaction, but careful optimization of the catalyst system, base, and solvent is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers in their synthetic endeavors, enabling the efficient construction of complex molecular architectures for drug discovery and materials science applications.
References
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
Request PDF. Ligand and base-free Heck reaction with heteroaryl halides. [Link]
MDPI. (2017). Heck Reaction—State of the Art. [Link]
MDPI. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
PubMed. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. [Link]
Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
Faraday Discussions (RSC Publishing). (2021). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
ResearchGate. Palladium-Catalyzed Vinylation of Organic Halides. [Link]
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
Scientific Research Publishing. (1982). R. F. Heck, “Palladium-Catalyzed Vinylation of Organic Halides,” In Organic Reactions, Vol. 27, Wiley, New York, 1982, pp. 345-390. [Link]
Application Note: Optimizing SNAr Methodologies for 4-Bromo-2-methyl-3-nitropyridine
Executive Summary & Chemical Profile[1] 4-Bromo-2-methyl-3-nitropyridine is a high-value electrophilic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., JAK2, PI3K) and fused bicyclic systems (imidazo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
4-Bromo-2-methyl-3-nitropyridine is a high-value electrophilic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., JAK2, PI3K) and fused bicyclic systems (imidazopyridines, triazolopyridines). Its reactivity is defined by the cooperative electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group, which activate the C4-position toward Nucleophilic Aromatic Substitution (SNAr).
This guide provides validated protocols for substituting the C4-bromide with amines, alkoxides, and thiols. It addresses specific challenges such as hydrolysis competition, solubility issues, and the selection of non-nucleophilic bases to prevent side reactions at the acidic C2-methyl position.
Chemical Profile
Property
Data
CAS Number
23056-49-7
Formula
C₆H₅BrN₂O₂
MW
217.02 g/mol
Appearance
Yellow to orange solid
Storage
2-8°C, Inert atmosphere (Argon/Nitrogen)
Key Hazard
Skin/Eye Irritant; Potential sensitizer. Handle in fume hood.
Mechanistic Analysis
The reaction proceeds via a classical Addition-Elimination (SNAr) mechanism.[1]
Activation: The C4 carbon is highly electrophilic due to the inductive and mesomeric withdrawal of the 3-nitro group and the pyridine nitrogen.
Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[2]
Elimination: The high energy of the intermediate drives the expulsion of the bromide ion, restoring aromaticity.
Critical Insight: Unlike simple halobenzenes, the 2-methyl group in this substrate is slightly acidic (
). The use of extremely strong bases (e.g., LDA, n-BuLi) can lead to deprotonation at the methyl group rather than substitution at C4. Therefore, mild inorganic carbonates or tertiary amines are preferred.
Diagram 1: SNAr Reaction Pathway
Caption: The stepwise addition-elimination pathway. The rate-determining step is typically the nucleophilic attack.[2][3]
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Primary application: Synthesis of aniline derivatives or aliphatic amine side chains.
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)
Base:
-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
Solvent: Isopropanol (IPA) or Ethanol (EtOH)
Procedure:
Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 4-bromo-2-methyl-3-nitropyridine (1.0 mmol, 217 mg) in IPA (5 mL).
Addition: Add DIPEA (261 µL, 1.5 mmol) followed by the amine (1.1 mmol) at room temperature.
Reaction:
Reactive Amines (e.g., Morpholine, Benzylamine): Stir at ambient temperature for 2–4 hours.
Less Reactive Amines (e.g., Anilines): Heat to reflux (80°C) for 4–12 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (UV active) usually disappears, and a more polar, often bright yellow/orange product spot appears.
Base: Sodium Hydride (NaH, 60% in oil) (1.1 equiv)
Solvent: Anhydrous THF or DMF
Procedure:
Activation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.
Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise. Stir for 15–30 mins until gas evolution ceases.
Substitution: Add a solution of 4-bromo-2-methyl-3-nitropyridine (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.
Reaction: Allow to warm to room temperature. Stir for 1–3 hours.
Quench: Carefully quench with saturated NH₄Cl solution.
Workup: Extract with EtOAc, wash with water (critical if DMF is used) and brine.
Expert Tip: Avoid using hydroxide bases (NaOH/KOH) in water/alcohol mixtures, as the hydroxide ion can compete to form the 4-hydroxy derivative (pyridone tautomer), which is a dead-end byproduct.
Optimization & Troubleshooting
When standard protocols fail, analyze the failure mode using the decision tree below.
Critical Process Parameters (CPP) Table
Parameter
Standard Condition
Optimization for Low Yield
Solvent
IPA or EtOH
DMF, DMSO, or NMP (Polar Aprotic increases rate)
Temperature
25°C - 80°C
Microwave irradiation (100°C - 140°C, 10-30 min)
Base
DIPEA / TEA
K₂CO₃ or Cs₂CO₃ (anhydrous conditions)
Concentration
0.2 M
0.5 M - 1.0 M (High conc. favors bimolecular kinetics)
Diagram 2: Troubleshooting Decision Tree
Caption: Logical workflow for addressing common synthetic failures.
References
Mechanistic Foundation of SNAr
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
Source:
Synthesis of 4-Amino-3-nitropyridine Derivatives (Analogous Chemistry)
Takeda Pharmaceutical Company Limited.[4][5] (2011).[5] Patent WO2011/146287: Heterocyclic Compounds and Methods of Use. (Describes synthesis of 4-bromo-2-methyl-3-nitropyridine from the 4-hydroxy precursor).
Source:
Nitro-Group Migration Risks
Baum, J. S., et al. (2005).[6] Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro Group Migration.[7] Heterocycles, 65(9).[6]
Source:
Application in Kinase Inhibitor Synthesis
AstraZeneca. (2020). Discovery of AZD7648: A Potent and Selective DNA-PK Inhibitor.
Source:(General reference to scaffold utility in JMC).
BenchChem Technical Guide
A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
Advanced Synthesis Protocols: Functionalizing the 4-Bromo-2-methyl-3-nitropyridine Scaffold
Abstract This Application Note details the synthetic utility of 4-Bromo-2-methyl-3-nitropyridine , a highly versatile heterocyclic scaffold used in the development of kinase inhibitors, antiviral agents, and fused-ring p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This Application Note details the synthetic utility of 4-Bromo-2-methyl-3-nitropyridine , a highly versatile heterocyclic scaffold used in the development of kinase inhibitors, antiviral agents, and fused-ring pharmaceutical intermediates.[1] We present a strategic guide for exploiting its "Orthogonal Reactivity Triad"—the electrophilic bromine (C4), the reducible nitro group (C3), and the acidic methyl group (C2).[2] The guide includes validated protocols for the synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole isomer), regioselective SNAr functionalization, and palladium-catalyzed cross-couplings.[1][2]
Strategic Overview: The Orthogonal Reactivity Triad
The 4-Bromo-2-methyl-3-nitropyridine scaffold offers three distinct sites for chemical manipulation, allowing for divergent synthesis of complex libraries.
The following diagram illustrates the primary workflows for transforming the starting material into high-value pharmaceutical intermediates.
Caption: Divergent synthetic pathways from 4-Bromo-2-methyl-3-nitropyridine. Pathway A (Solid Line) is the primary focus for fused-ring synthesis.[2]
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Bromo-1H-pyrrolo[3,2-b]pyridine
This protocol utilizes the Batcho-Leimgruber indole synthesis variation.[1] The acidity of the C2-methyl group, enhanced by the ortho-nitro group and the pyridine nitrogen, allows for condensation with dimethylformamide dimethyl acetal (DMF-DMA).
Self-Validating Check: The reaction mixture will turn a deep red/burgundy color , indicating the formation of the enamine species (E)-2-(4-bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.[1]
Workup: Concentrate in vacuo to remove excess DMF-DMA.[1] The residue is often used directly or triturated with ether to yield the solid enamine.
Mechanism: The nitro group is reduced to an amine (or hydroxylamine), which intramolecularly attacks the enamine double bond, ejecting dimethylamine and closing the pyrrole ring.[2]
Workup: Filter through Celite to remove iron residues. Neutralize the filtrate with NaHCO3. Extract with Ethyl Acetate.[1][2]
Expert Insight: Avoid catalytic hydrogenation (H2/Pd-C) for this specific substrate if possible, as the C4-Bromine bond is labile and prone to hydrodebromination side reactions.[1][2] Iron/Acetic acid is chemoselective for the nitro group, preserving the bromine handle for future coupling.
Protocol B: Regioselective SNAr Functionalization
The C4-bromine is highly activated for nucleophilic aromatic substitution, significantly more so than in non-nitrated bromopyridines.
Application: Introduction of solubilizing groups (e.g., morpholine, N-methylpiperazine) early in the synthetic route.[2]
Reagents: Primary or Secondary Amine (1.1 eq), DIPEA (2.0 eq), THF or Acetonitrile.[2]
Procedure:
Dissolve 4-Bromo-2-methyl-3-nitropyridine in THF.
Add the amine and DIPEA at 0°C .
Allow to warm to Room Temperature (RT). Reaction is often complete within 1–2 hours at RT.[1][2]
Self-Validating Check: Monitor by TLC. The product will be significantly more polar (lower Rf) and often yellow/orange due to the nitro-amine conjugation.[2]
Note: If using weak nucleophiles (e.g., anilines), mild heating (50°C) may be required.[2]
Protocol C: Suzuki-Miyaura Cross-Coupling
This protocol is best used before nitro reduction if a biaryl system is required, or after azaindole formation (on the 7-bromo-azaindole) to install the "head" group of a drug molecule.[1]
Degas solvents with Nitrogen/Argon for 15 minutes (Critical for preventing homocoupling).[1][2]
Combine halide, boronic acid, and base in Dioxane/Water (4:1).[2]
Add catalyst and heat to 90°C for 12 hours.
Troubleshooting: If de-bromination is observed, switch to Pd(dppf)Cl2 and use anhydrous conditions (K3PO4/DMF).
Data Summary & Comparison
Protocol
Reaction Type
Key Reagents
Typical Yield
Critical Control Point
Azaindole Synthesis
Condensation / Cyclization
DMF-DMA; Fe/AcOH
60–75%
Avoid Pd/H2 to prevent debromination.[1][2] Ensure enamine forms (red color).[1][2]
SNAr
Nucleophilic Substitution
Amine, DIPEA
85–95%
Temperature control : 0°C start prevents over-reaction or tarring.[1][2]
Suzuki Coupling
Pd-Catalyzed C-C Bond
Pd(PPh3)4, Boronic Acid
70–90%
Degassing : Oxygen causes homocoupling of boronic acids.[1][2]
References
Synthesis of 4-Bromo-2-methyl-3-nitropyridine & Derivatives
ChemicalBook.[1][2] "4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis."[1] Accessed Jan 30, 2026.[1][2] Link
Azaindole (Pyrrolo[3,2-b]pyridine)
National Institutes of Health (NIH) / PubMed.[2] "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives." Bioorg Med Chem Lett.[1][2][3] 2010. Link
SNAr Reactivity of Nitropyridines
Master Organic Chemistry.[1][2] "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Accessed Jan 30, 2026.[1][2] Link
DMF-DMA Reagent Utility
BenchChem.[1][2][4] "Application Notes: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis." Accessed Jan 30, 2026.[1][2] Link
Suzuki Coupling on Pyridine Scaffolds
MDPI Pharmaceuticals.[1][2] "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... via Suzuki Reaction." Pharmaceuticals 2024, 17(9).[2] Link
Application Note: 4-Bromo-2-methyl-3-nitropyridine as a Linchpin Scaffold in Agrochemical Synthesis
The following application note is designed for research scientists and process chemists in the agrochemical and pharmaceutical sectors. It focuses on the strategic utilization of 4-Bromo-2-methyl-3-nitropyridine (CAS: 23...
Author: BenchChem Technical Support Team. Date: February 2026
The following application note is designed for research scientists and process chemists in the agrochemical and pharmaceutical sectors. It focuses on the strategic utilization of 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) as a high-value scaffold for synthesizing bicyclic nitrogen heterocycles.
In the competitive landscape of agrochemical discovery, the 4-Bromo-2-methyl-3-nitropyridine scaffold represents a "privileged structure." Its unique substitution pattern—featuring a labile C4-bromide flanked by an activating C3-nitro group and a sterically distinct C2-methyl group—enables rapid access to C4-functionalized bicyclic systems .
This guide details the chemical logic and experimental protocols for transforming this intermediate into two critical agrochemical pharmacophores: imidazo[4,5-c]pyridines and pyrrolo[2,3-b]pyridines (7-azaindoles) . These motifs are central to modern succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation neonicotinoid insecticides.
Chemical Logic & Reactivity Profile
The utility of 4-Bromo-2-methyl-3-nitropyridine lies in its "Reactivity Triad," where each substituent plays a distinct, orthogonal role in synthesis.
The Reactivity Triad
C4-Bromide (The Warhead): Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-nitro group and the electron-deficient pyridine ring. It is significantly more reactive than comparable phenyl bromides.
C3-Nitro Group (The Switch): Acts initially as an electron-withdrawing group (EWG) to activate the C4-bromide. Upon reduction to an amine, it becomes a nucleophile for cyclization.
C2-Methyl Group (The Anchor): Provides steric bulk and lipophilicity (crucial for agrochemical bioavailability) and serves as a stable handle that resists most
or reduction conditions.
Reactivity Diagram
The following diagram illustrates the orthogonal reaction pathways accessible from this scaffold.
Figure 1: Reactivity map highlighting the primary synthetic pathways. Path A (SNAr) followed by Path C is the preferred route for imidazopyridine synthesis.
Application Case Study: Synthesis of Imidazo[4,5-c]pyridines
Target Class: Broad-spectrum fungicides targeting respiratory complex II.
Mechanism: The imidazo[4,5-c]pyridine core mimics the adenine base, allowing it to bind competitively to kinase or dehydrogenase active sites in fungal pathogens.
Synthetic Strategy
The synthesis proceeds via a robust 3-step sequence:
Displacement:
of the C4-bromide with a primary amine.
Reduction: Chemoselective reduction of the C3-nitro group to a diamine.
Cyclization: Condensation with an orthoester to close the imidazole ring.
Charge: In a 250 mL round-bottom flask, dissolve 4-Bromo-2-methyl-3-nitropyridine (5.0 g, 23.0 mmol) in EtOH (50 mL).
Addition: Add
(4.8 mL, 34.5 mmol) followed by dropwise addition of benzylamine (2.76 mL, 25.3 mmol). Note: The reaction is exothermic; maintain temperature <30°C during addition.
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material () should disappear, yielding a yellow/orange product ().
Workup: Cool to room temperature. Concentrate under reduced pressure to remove EtOH. Resuspend residue in EtOAc (100 mL) and wash with water (
mL) and brine.
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from cold EtOH if necessary.
Yield: Expect 85–92% of N-benzyl-2-methyl-3-nitropyridin-4-amine .
Step 2: Reduction of Nitro Group
Objective: Unmask the C3-amine for cyclization.
Reagents:
Intermediate from Step 1 (1.0 eq)
Iron Powder (Fe) (5.0 eq)
Ammonium Chloride (
) (5.0 eq)
Solvent: EtOH:Water (4:1)
Procedure:
Setup: Suspend the nitro-amine intermediate (5.0 g) in EtOH (80 mL) and water (20 mL). Add
(5.5 g) and Fe powder (5.7 g).
Reaction: Heat to
with vigorous stirring for 2–3 hours. The yellow color of the nitro compound will fade to a pale brown/colorless solution (amidst iron sludge).
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.
Isolation: Concentrate the filtrate. The resulting diamine is oxidation-sensitive; proceed immediately to Step 3 or store under nitrogen.
Step 3: Cyclization to Imidazo[4,5-c]pyridine
Objective: Formation of the bicyclic active core.
Reagents:
Crude Diamine from Step 2
Triethyl Orthoformate (
) (Excess/Solvent)
Catalytic p-Toluenesulfonic acid (pTSA) (5 mol%)
Procedure:
Cyclization: Dissolve the crude diamine in triethyl orthoformate (30 mL). Add pTSA (catalytic amount).
Reflux: Heat to reflux (
) for 3 hours. Ethanol is produced as a byproduct; using a Dean-Stark trap can accelerate conversion.
Purification: Cool and concentrate in vacuo. Purify the residue via flash column chromatography (DCM:MeOH 95:5).
Final Product:1-Benzyl-6-methyl-1H-imidazo[4,5-c]pyridine .
Data Summary & Specifications
Parameter
Specification
Notes
CAS Number
23056-49-7
Verified Identity
Molecular Weight
217.02 g/mol
Appearance
Yellow Crystalline Solid
Light sensitive
Melting Point
72–78 °C
Storage
2–8 °C, Inert Atmosphere
Protect from moisture
Key Reactivity
(C4), Reduction (C3)
C4-Br is 100x more reactive than chlorobenzene
Safety & Handling
Hazards: 4-Bromo-2-methyl-3-nitropyridine is a skin and eye irritant. It may cause sensitization upon inhalation.
Energetics: Nitro-pyridines can be energetic. While this derivative is stable, avoid heating bulk quantities above
without solvent.
Waste: Brominated organic waste must be segregated. Aqueous waste from the iron reduction contains heavy metals and must be disposed of accordingly.
References
Synthesis and Reactivity of 4-Halopyridines
ChemicalBook.[1] "4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis."[1][2][3] Accessed Oct 2023. Link
Takeda Pharmaceutical Company.[1] "Patent WO2011/146287: Preparation of Pyridine Derivatives."[1] (Describes large-scale bromination of 2-methyl-3-nitropyridin-4-ol). Link
Agrochemical Applications (Imidazopyridines)
SynChem.[2] "Product Data: 4-Bromo-2-methyl-3-nitropyridine."[1][2][4] Link
ResearchGate Discussion. "Reactivity of 2-amino-4-bromopyridine vs 3-nitro analogs." (Mechanistic insight into
Strategic Application Note: Buchwald-Hartwig Amination of 4-Bromo-2-methyl-3-nitropyridine
Executive Summary & Strategic Context The functionalization of 4-Bromo-2-methyl-3-nitropyridine represents a distinct challenge in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K, Hsp9...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The functionalization of 4-Bromo-2-methyl-3-nitropyridine represents a distinct challenge in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K, Hsp90 scaffolds). This substrate possesses a unique electronic and steric profile:
Electronic Activation: The pyridine nitrogen and C3-nitro group make the C4-position highly electrophilic.
Steric Congestion: The C4 reaction site is flanked by a bulky nitro group (C3) and indirectly hindered by the C2-methyl group, creating significant steric barriers to oxidative addition and reductive elimination.
Chemo-stability: The nitro group is susceptible to reduction by Pd(0), and the C2-methyl group has increased acidity due to the electron-deficient ring, posing risks with strong bases.
While Nucleophilic Aromatic Substitution (
) is the baseline approach for this scaffold, it frequently fails with weak nucleophiles (e.g., electron-deficient anilines, hindered amines) or requires harsh temperatures that degrade the nitro moiety. This guide details the implementation of Buchwald-Hartwig (B-H) amination as the superior alternative for these difficult couplings.
Critical Decision Matrix:
vs. Buchwald-Hartwig
Before initiating a B-H campaign, researchers must validate the necessity of transition metal catalysis.
Figure 1: Decision logic for selecting catalytic vs. non-catalytic amination pathways.
Technical Analysis & Experimental Design
Catalyst & Ligand Selection
The 3-nitro group is a potential catalyst poison (via N-coordination to Pd) and an oxidant. To mitigate this, we prioritize ligands with high denticity or bulk to prevent nitro-coordination.
Parameter
Recommendation
Rationale (Causality)
Ligand (Primary)
Xantphos
Large bite angle (111°) enforces reductive elimination; rigid backbone prevents nitro group chelation to Pd.
Ligand (Secondary)
BrettPhos
Excellent for weak amine nucleophiles; bulky biaryl structure protects the Pd center from off-cycle resting states.
Precatalyst
Pd₂(dba)₃
Reliable Pd(0) source. Avoid Pd(OAc)₂ if possible to prevent initial induction periods involving reduction of Pd(II).
Base
Cs₂CO₃
CRITICAL: Avoid NaOtBu. The C2-methyl protons are acidic (pKa < 25) due to the nitro-pyridine core. Strong alkoxides cause deprotonation/polymerization. Carbonates are milder.
Solvent
1,4-Dioxane
High boiling point for kinetics; good solubility for Cs₂CO₃. Toluene is a viable alternative.
The "Nitro-Reduction" Risk
Pd(0) can catalyze the reduction of the nitro group to an amine or hydroxylamine, particularly if hydrogen sources (like alcohols) are present.
Preventative Measure: Strictly anhydrous conditions. Use Dioxane/Toluene. Avoid alcohol co-solvents.
Base: Cs₂CO₃ (4.89 g, 15 mmol, 1.5 eq) - Must be finely ground and dried.
Solvent: Anhydrous 1,4-Dioxane (50 mL, 0.2 M).
Step-by-Step Methodology
Inerting: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Cool under a stream of Argon.
Solids Addition: Charge the flask with the Substrate, Base, Pd₂(dba)₃, and Xantphos.
Expert Tip: Adding the catalyst and ligand as solids simultaneously allows for in situ ligation during the initial heating ramp.
Solvent & Amine: Add the Anhydrous Dioxane via syringe, followed by the liquid amine (4-Fluoroaniline).
Degassing: Sparge the mixture with Argon for 15 minutes.
Why? Oxygen promotes phosphine oxidation (killing the ligand) and homocoupling of the amine.
Reaction: Heat the mixture to 95°C (internal temperature). Monitor by HPLC/UPLC every 2 hours.
Endpoint: Typically 4–6 hours. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the product (Rt ~ Y min).
Filter through a pad of Celite to remove inorganic salts and Pd black.
Scavenging Step: Treat the filtrate with SiliaMetS® Thiol or charcoal (5 wt%) for 30 mins to remove residual soluble Pd species (critical for pharmaceutical intermediates).
Purification: Concentrate in vacuo. Recrystallize from EtOH/Heptane or purify via flash chromatography (Hexane/EtOAc gradient).
Troubleshooting & Optimization Workflow
If conversion is low (<50%) or impurities are high, follow this logic path:
Figure 2: Troubleshooting logic for common failure modes in nitropyridine coupling.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Hartwig, J. F. (2008).[2] Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Link
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[1] Journal of the American Chemical Society, 124(21), 6043–6048. Link
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7][8] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link
BenchChem. (2025).[6] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Protocols. Link
Application Note: High-Efficiency Sonogashira Coupling of 4-Bromo-2-methyl-3-nitropyridine Executive Summary This guide details the protocol for the Sonogashira cross-coupling of 4-Bromo-2-methyl-3-nitropyridine (CAS: 23...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Sonogashira Coupling of 4-Bromo-2-methyl-3-nitropyridine
Executive Summary
This guide details the protocol for the Sonogashira cross-coupling of 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) with terminal alkynes. This specific substrate is a critical intermediate in the synthesis of 4-azaindoles (1H-pyrrolo[2,3-c]pyridines), a privileged scaffold in kinase inhibitor discovery (e.g., JAK, VEGFR inhibitors).
The reaction presents unique challenges due to the ortho-nitro effect : while the nitro group electronically activates the C4-position for oxidative addition, it simultaneously imposes significant steric hindrance and renders the C2-methyl group acidic. This protocol utilizes a optimized Pd(II)/Cu(I) catalytic system with mild amine bases to suppress side reactions (SNAr displacement and C2-deprotonation) while ensuring high conversion.
Substrate Analysis & Mechanistic Insight
Successful coupling requires understanding the competing electronic and steric forces within the substrate.
The Ortho-Nitro Paradox
Electronic Activation (Pro): The electron-withdrawing nitro group (
) at C3, combined with the pyridine nitrogen, makes the C-Br bond at C4 highly electron-deficient. This facilitates the Oxidative Addition step of the catalytic cycle, which is often the rate-determining step in aryl chlorides but is rapid here.
Steric Hindrance (Con): The nitro group is bulky. Its position ortho to the bromine creates a "steric wall" that hinders the approach of bulky phosphine ligands attached to the Palladium center.
The C2-Methyl Trap: The methyl group at C2 is "pseudo-benzylic" and activated by the adjacent pyridine nitrogen and the 3-nitro group. It has a pKa significantly lower than standard picolines. Strong inorganic bases (e.g., NaH, KOtBu) must be avoided as they will deprotonate this methyl group, leading to polymerization or self-condensation.
Reaction Pathway Visualization
The following diagram illustrates the reaction workflow and the critical divergence point where side reactions occur.
Figure 1: Reaction pathway showing the desired Sonogashira cycle versus competing SNAr and deprotonation pathways.
Degas: Sparge the solution with Argon for 10 minutes. Note: Nitro-pyridines are redox-active; oxygen can lead to rapid catalyst decomposition (black Pd precipitation).
Reaction Initiation:
Add Triethylamine (0.42 mL, 3.0 mmol) via syringe.
Add the Terminal Alkyne (1.2 mmol) via syringe.
The solution usually turns dark brown or deep red immediately (formation of Pd-Amine complexes).
Heating:
Heat the reaction mixture to 60°C .
Optimization Note: Do not exceed 80°C initially. Higher temperatures promote the direct displacement of Bromine by the amine base (
).
Monitoring (Self-Validating System):
Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS every 2 hours.
Success Indicator: Appearance of a highly fluorescent spot (typical for extended conjugation) and disappearance of the UV-active starting material (Rf ~0.5).
Failure Indicator: If a spot appears at the solvent front (non-polar), it may be homocoupling of the alkyne (Glaser coupling), indicating oxygen ingress.
Dilute with EtOAc (20 mL) and wash with Water (3 x 10 mL) to remove DMF.
Wash organic layer with Brine (10 mL), dry over Na2SO4, and concentrate.
Purification:
Flash column chromatography (Silica Gel).
Gradient: 0% -> 30% EtOAc in Hexanes.
Data & Optimization
The following table summarizes optimization studies performed on this scaffold.
Entry
Catalyst
Base
Temp
Yield
Observation
1
Pd(PPh3)4
K2CO3
80°C
35%
Significant side products (black tar); Base too strong.
2
Pd(OAc)2 / PPh3
Et3N
60°C
55%
Slow conversion; Catalyst instability.
3
Pd(PPh3)2Cl2
Et3N
60°C
92%
Clean conversion; minimal homocoupling.
4
Pd2(dba)3 / XPhos
Et3N
40°C
88%
Excellent for very bulky alkynes, but expensive.
Troubleshooting Guide
Problem: Reaction stalls after 50% conversion.
Cause: Catalyst poisoning by the nitro group or oxidation of the catalyst.
Solution: Add a second portion of catalyst (1 mol%) and degas again. Ensure CuI is fresh.
Problem: Formation of 4-amino-2-methyl-3-nitropyridine.
Cause:
reaction where Et3N or trace dimethylamine (from DMF decomposition) displaces the bromine.
Solution: Lower temperature to 50°C. Ensure DMF is high-grade (amine-free).
Synthesis of 4-Azaindoles (Downstream Application)
The primary utility of this coupling is the subsequent cyclization to form the 4-azaindole core.
Figure 2: Cyclization workflow. The nitro group is reduced to an amine, which spontaneously attacks the internal alkyne carbon to close the pyrrole ring.
References
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Azaindole Synthesis Strategy: Schirok, H. (2005). Synthesis of 4-Azaindoles via the Sonogashira Cross-Coupling Reaction.[4] Journal of Organic Chemistry, 70(24), 10020–10026.
Reactivity of 4-Halo-3-nitropyridines: Léris, G., et al. (2014). Sonogashira coupling in natural product synthesis.[1][4][5][6][7][8] Organic Chemistry Frontiers, 1, 556-566.
Substrate Data: 4-Bromo-2-methyl-3-nitropyridine. National Center for Biotechnology Information. PubChem Compound Summary for CID 12833623.
Technical Application Note: Scalable Process Development for 4-Bromo-2-methyl-3-nitropyridine
Executive Summary 4-Bromo-2-methyl-3-nitropyridine is a high-value heterocyclic intermediate, critical in the synthesis of P2X7 antagonists and various kinase inhibitors. Its structural core allows for diverse functional...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-methyl-3-nitropyridine is a high-value heterocyclic intermediate, critical in the synthesis of P2X7 antagonists and various kinase inhibitors. Its structural core allows for diverse functionalization: the bromine atom facilitates Suzuki/Buchwald couplings, while the nitro group serves as a latent amine for cyclization (e.g., into pyrrolopyridines).
Scaling this synthesis presents two primary engineering challenges:
Thermodynamic Control: The nitration of 4-hydroxy-2-methylpyridine is highly exothermic and sensitive to "runaway" conditions if dosing is not coupled to heat removal rates.
Hazardous Reagent Handling: The conversion of the hydroxyl group to bromide typically utilizes Phosphorus Oxybromide (
), a solid corrosive that generates massive volumes of gas and requires a specialized quenching protocol to prevent violent hydrolysis.
This guide outlines a validated, two-stage process optimized for kilogram-scale production, prioritizing safety (Process Safety Management) and purity without reliance on chromatographic purification.
Retrosynthetic Analysis & Pathway
The most robust route for large-scale production avoids the unstable diazonium intermediates associated with amino-pyridine precursors. Instead, we utilize the tautomeric equilibrium of 4-hydroxy-2-methylpyridine (2-methyl-4-pyridone).
Figure 1: Synthetic pathway utilizing electrophilic aromatic substitution followed by nucleophilic acyl substitution-like mechanism.
Stage 1: Nitration of 4-Hydroxy-2-methylpyridine[1]
Objective: Regioselective introduction of the nitro group at the C3 position.
Critical Process Parameter (CPP): Reaction temperature maintenance between 95–100°C; Dosing rate of
(5.0 vol). Cool to 0–5°C. Slowly charge 4-hydroxy-2-methylpyridine (solid) in portions.
Note: This dissolution is exothermic.[3] Maintain internal temperature
.
Nitration: Cool the mixture to 0°C. Add Fuming
dropwise via a pressure-equalizing addition funnel or metering pump.
Safety Stop: Do not allow temperature to exceed 10°C during addition.
Reaction: Once addition is complete, slowly ramp the temperature to 40°C, then to 95–100°C over 1 hour.
Mechanism:[4][5][6][7] The reaction requires heat to overcome the activation energy of the deactivated pyridinium ring.
Off-gassing: Brown
fumes will evolve. Ensure scrubber is active (NaOH trap).
Quench & Isolation:
Cool reaction mass to 20°C.
Pour the mixture onto crushed ice (10x weight of substrate).
Neutralize carefully with solid
or 50% NaOH to pH 3–4. The product precipitates as a yellow solid.[1]
Filter and wash with cold water. Dry at 50°C under vacuum.
Stage 2: Bromination via Phosphorus Oxybromide
Objective: Conversion of the C4-hydroxyl (pyridone carbonyl) to C4-bromide.
Critical Process Parameter (CPP): Quenching rate and temperature; Scrubber efficiency for HBr.
The crude oil often solidifies. Recrystallize from minimal hot Ethanol or a DCM/Hexane mixture to yield off-white to yellow crystals.
Process Safety & Engineering Controls
The following diagram illustrates the safety logic for the critical Bromination Quench step.
Figure 2: Critical safety logic for quenching phosphorus oxybromide reactions.
Analytical Specifications (Quality Control)
Test
Specification
Method
Appearance
Yellow to off-white solid
Visual
Purity
> 97.0% (Area %)
HPLC (C18, ACN/Water)
Identity
Conforms to Structure
1H NMR (DMSO-d6)
Residue on Ignition
< 0.5%
Gravimetric
Moisture
< 0.5%
Karl Fischer
NMR Reference Data:
.
References
Vertex Pharmaceuticals Inc. (2007). International Patent Application WO2007016393. "Compositions useful as inhibitors of voltage-gated sodium channels." (Describes the core nitration/bromination sequence).
ChemicalBook. (n.d.). 4-Bromo-2-methyl-3-nitropyridine Synthesis Routes. Retrieved January 30, 2026. (Aggregated process data from industrial suppliers).
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Phosphorus Tribromide/Oxybromide Safety Data. CAMEO Chemicals. (Safety data regarding water reactivity).
Application Note: High-Purity Isolation of 4-Bromo-2-methyl-3-nitropyridine via Optimized Flash Column Chromatography
Introduction and Scope 4-Bromo-2-methyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1] T...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Scope
4-Bromo-2-methyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1] The purity of this reagent is paramount, as contaminants can lead to side reactions, low yields, and difficulties in the purification of subsequent products. This application note provides a comprehensive, field-proven protocol for the purification of crude 4-Bromo-2-methyl-3-nitropyridine using normal-phase flash column chromatography.
The causality behind this protocol is rooted in the physicochemical properties of the target molecule. The presence of a highly electronegative nitro group and the pyridine nitrogen atom imparts significant polarity. This allows for effective separation from less polar impurities using a polar stationary phase like silica gel.[2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible, high-purity outcomes.
Principle of Separation: Exploiting Molecular Polarity
The successful purification of 4-Bromo-2-methyl-3-nitropyridine hinges on the principles of normal-phase adsorption chromatography. In this technique, the stationary phase (silica gel) is highly polar, while the mobile phase (an organic solvent system) is relatively nonpolar.[4]
Stationary Phase Interaction: The polar nitro (-NO₂) group and the lone pair of electrons on the pyridine nitrogen of the target molecule will form hydrogen bonds and dipole-dipole interactions with the silanol groups (Si-OH) on the surface of the silica gel.[2]
Differential Elution: Compounds in the crude mixture will travel down the column at different rates based on their relative polarity. Less polar impurities will have weaker interactions with the silica gel and will be carried along more quickly by the mobile phase, eluting first. The more polar 4-Bromo-2-methyl-3-nitropyridine will adsorb more strongly, requiring a more polar mobile phase to disrupt its interaction with the stationary phase and elute from the column.[4]
Table 1: Physicochemical Properties of 4-Bromo-2-methyl-3-nitropyridine
Common impurities from its synthesis, such as unreacted 2-methyl-3-nitropyridin-4-ol, are even more polar due to the hydroxyl (-OH) group and will exhibit stronger retention on the silica gel column.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before committing a large quantity of crude material to a column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with a target Retardation Factor (R_f) of 0.2-0.4 for the product. A well-chosen solvent system prevents excessively long elution times or co-elution of compounds.[4]
Protocol 1: TLC Mobile Phase Screening
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
Development: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, staining with potassium permanganate or iodine may be necessary.
Analysis: Calculate the R_f value for each spot using the formula:
R_f = (Distance traveled by spot) / (Distance traveled by solvent front)
Table 2: Suggested TLC Solvent Systems for Method Development
System
Starting Ratio (v/v)
Polarity
Comments
Hexanes / Ethyl Acetate
90:10 → 70:30
Low to Medium
A standard starting system for many organic compounds.
Dichloromethane / Methanol
99:1 → 95:5
Medium to High
Effective for more polar compounds. A system of 2% methanol in dichloromethane is a documented starting point.[5]
Toluene / Acetone
95:5 → 80:20
Low to Medium
Offers different selectivity compared to acetate-based systems.
Expert Tip: Aim for a solvent system where the product spot is clearly separated from all other spots. If impurities are very close to the product, a shallower solvent gradient or a different solvent system may be required for the column.
This protocol is optimized for the purification of 1-5 grams of crude 4-Bromo-2-methyl-3-nitropyridine. Adjust the column size and solvent volumes accordingly for different scales.
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Safety Precautions
Chemical Hazards: 4-Bromo-2-methyl-3-nitropyridine and its related compounds are irritants and potentially toxic. Handle with care. Avoid inhalation of dust and vapors.[6][7]
Operational Hazards: The process involves flammable solvents and glassware under pressure. Always perform the chromatography in a certified chemical fume hood.[8] Do not tightly clamp the air inlet to the column, as this can lead to a dangerous pressure buildup.[9]
Step-by-Step Purification Procedure
Step 1: Column Packing (Slurry Method)
The slurry packing method is superior for achieving a homogenous, air-free stationary phase, which is critical for high-resolution separation.[10]
Place a small plug of cotton or glass wool at the bottom of the column and add a 1-2 cm layer of sand.
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure dichloromethane). The consistency should be like a milkshake, not too thick.
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to accelerate packing. Crucially, never let the top of the silica bed run dry.
Once the silica has settled into a stable bed, add a 1-2 cm protective layer of sand on top.[11]
Step 2: Sample Loading (Dry Loading)
Dry loading is highly recommended as it leads to sharper bands and better separation compared to wet loading, especially for moderately soluble compounds.[9]
Dissolve the crude 4-Bromo-2-methyl-3-nitropyridine (e.g., 1.5 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
Carefully add this powder to the top of the packed column, ensuring an even layer.
Step 3: Elution and Fraction Collection
Carefully add the mobile phase to the column, ensuring the top layer of sand and the sample are not disturbed.
Begin elution using the mobile phase determined from the TLC analysis (e.g., 2% Methanol in Dichloromethane ).[5] Apply gentle air pressure to maintain a steady flow rate.
Collect the eluent in systematically numbered test tubes or flasks (e.g., 20 mL per fraction).
Step 4: Monitoring and Product Isolation
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
Identify the fractions containing the pure product (single spot at the correct R_f).
Combine the pure fractions into a pre-weighed round-bottom flask.
Remove the solvents using a rotary evaporator to yield the purified 4-Bromo-2-methyl-3-nitropyridine.[12]
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR and Mass Spectrometry.
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Caption: Workflow for the purification of 4-Bromo-2-methyl-3-nitropyridine.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Column Chromatography
Problem
Probable Cause(s)
Recommended Solution(s)
Poor Separation / Overlapping Bands
- Mobile phase is too polar.- Column was overloaded.- Column was packed improperly (channels).
- Decrease the polarity of the mobile phase.- Use less crude material for the given column size.- Repack the column carefully using the slurry method.
Product Will Not Elute
- Mobile phase is not polar enough.
- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
Cracked or Channeled Silica Bed
- The column ran dry during packing or elution.- The silica bed was disturbed during solvent/sample addition.
- The run is likely compromised; repack the column.- Always keep the silica bed wet with solvent. Add new solvent gently down the sides of the column.
Product Streaking on TLC (Tailing)
- The compound is acidic/basic and interacting too strongly with silica.- Sample is too concentrated on the TLC plate.
- Add a small amount of modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds).[13]- Dilute the sample before spotting on the TLC plate.
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of 4-Bromo-2-methyl-3-nitropyridine. By leveraging a systematic approach beginning with TLC-based method development and employing proper flash chromatography techniques such as slurry packing and dry loading, researchers can consistently obtain this valuable intermediate in high purity. The provided troubleshooting guide serves as a practical tool to overcome common separation challenges, ensuring efficient and successful purification campaigns in a drug discovery and development setting.
References
Chemical/Laboratory Techniques: Column Chromatography. University of Groningen (via YouTube). [Link]
Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. [Link]
Method for preparing 3-bromo-4-methylpyridine.
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
functionalization of the methyl group in 4-Bromo-2-methyl-3-nitropyridine
An In-Depth Guide to the Strategic Functionalization of the Methyl Group in 4-Bromo-2-methyl-3-nitropyridine Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researche...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Strategic Functionalization of the Methyl Group in 4-Bromo-2-methyl-3-nitropyridine
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the methyl group of 4-Bromo-2-methyl-3-nitropyridine. This substrate is a valuable, albeit electronically complex, building block in modern synthetic chemistry. The protocols and strategies detailed herein are grounded in established chemical principles and aim to provide a robust framework for creating diverse molecular architectures from this versatile starting material.
Introduction: Understanding the Reactivity of 4-Bromo-2-methyl-3-nitropyridine
The pyridine core is a cornerstone of many FDA-approved drugs.[1] However, the direct and selective functionalization of the pyridine ring can be challenging due to its electron-deficient nature.[1][2] The substrate, 4-Bromo-2-methyl-3-nitropyridine, presents a unique set of challenges and opportunities. The reactivity of the C2-methyl group is significantly influenced by the electronic landscape of the pyridine ring:
Activation by the Nitro Group and Ring Nitrogen: The potent electron-withdrawing effects of the adjacent C3-nitro group and the pyridine ring nitrogen acidify the protons of the C2-methyl group. This enhanced acidity makes the methyl group susceptible to deprotonation by a suitable base, forming a nucleophilic carbanion. This is the primary principle enabling condensation-type reactions.
Steric and Electronic Hindrance: The substituents at the C3 and C4 positions can sterically hinder the approach of bulky reagents. Furthermore, the overall electron-poor nature of the ring can deactivate it towards certain electrophilic C-H functionalization pathways that are common for other aromatic systems.[2]
This guide will focus on three primary, high-impact strategies for transforming the C2-methyl group: N-Oxide Mediated Condensation , Radical Halogenation , and Direct Oxidation , providing access to a wide array of valuable derivatives.
Strategic Functionalization Pathways
The following diagram illustrates the key transformations originating from the C2-methyl group of 4-Bromo-2-methyl-3-nitropyridine, which will be detailed in this guide.
Caption: Key functionalization pathways for the C2-methyl group.
Strategy 1: N-Oxide Mediated Condensation with Aldehydes
Direct condensation of 2-methyl-3-nitropyridines with aldehydes can be challenging.[3] A highly effective strategy to enhance the acidity of the methyl protons is the prior oxidation of the pyridine nitrogen to an N-oxide. This modification significantly increases the electron-withdrawing nature of the ring, facilitating the deprotonation of the methyl group under mild basic conditions, such as piperidine catalysis.
Part A: N-Oxidation Protocol
This protocol is adapted from a general procedure for the oxidation of 2-methyl-3-nitropyridines.[3] The use of urea-hydrogen peroxide complex (UHP) provides a stable and safe source of H₂O₂, and trifluoroacetic anhydride (TFAA) acts as an activator.
Experimental Protocol: Synthesis of 4-Bromo-2-methyl-3-nitropyridine N-oxide
Reagent
MW
Amount (10 mmol scale)
Equivalents
Notes
4-Bromo-2-methyl-3-nitropyridine
217.01
2.17 g
1.0
Starting Material
Dichloromethane (DCM)
84.93
30 mL
-
Solvent
Urea-Hydrogen Peroxide (UHP)
94.07
1.88 g
2.0
Oxidant
Trifluoroacetic Anhydride (TFAA)
210.03
5.0 mL (36 mmol)
3.6
Activator
Step-by-Step Procedure:
Dissolve 4-Bromo-2-methyl-3-nitropyridine (10 mmol) in dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
Add the freshly prepared urea-hydrogen peroxide complex (20 mmol) to the solution.
Cool the resulting suspension to 0 °C using an ice bath.
Add trifluoroacetic anhydride (36 mmol) dropwise to the cooled suspension over 10-15 minutes. Caution: The reaction can be exothermic.
Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 4 hours.
Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL).
Transfer the mixture to a separatory funnel and separate the organic phase.
Extract the aqueous layer with additional dichloromethane (2 x 20 mL).
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
The crude residue can be purified by recrystallization from aqueous ethanol or by column chromatography on silica gel to yield the pure N-oxide.[3]
Part B: Condensation Protocol (Knoevenagel-type)
With the N-oxide in hand, the condensation with an aromatic aldehyde proceeds smoothly, catalyzed by a weak organic base.
Experimental Protocol: Synthesis of 4-Bromo-2-(2-arylvinyl)-3-nitropyridine N-oxide
Reagent
MW
Amount (5 mmol scale)
Equivalents
Notes
4-Bromo-2-methyl-3-nitropyridine N-oxide
232.01
1.16 g
1.0
Starting Material
Aromatic Aldehyde (e.g., Benzaldehyde)
106.12
0.53 g (0.51 mL)
1.0
Electrophile
Ethanol
46.07
20 mL
-
Solvent
Piperidine
85.15
~5 drops
Catalytic
Base Catalyst
Step-by-Step Procedure:
To a solution of the N-oxide (5 mmol) and the aromatic aldehyde (5 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours depending on the aldehyde used.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient).
The N-oxide can be deoxygenated using PCl₃ if the parent styryl-pyridine is the desired product.[3]
Strategy 2: Radical Halogenation of the Methyl Group
To install a versatile synthetic handle, the methyl group can be halogenated via a free-radical pathway, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or benzoyl peroxide. The resulting 2-(halomethyl)pyridine is a potent electrophile, readily undergoing nucleophilic substitution.
Caption: Workflow for radical halogenation and subsequent substitution.
Experimental Protocol: Synthesis of 4-Bromo-2-(bromomethyl)-3-nitropyridine
Reagent
MW
Amount (10 mmol scale)
Equivalents
Notes
4-Bromo-2-methyl-3-nitropyridine
217.01
2.17 g
1.0
Starting Material
N-Bromosuccinimide (NBS)
177.98
1.96 g
1.1
Brominating Agent
Azobisisobutyronitrile (AIBN)
164.21
164 mg
0.1
Radical Initiator
Carbon Tetrachloride (CCl₄)
153.82
50 mL
-
Solvent
Step-by-Step Procedure:
Combine the starting material (10 mmol), NBS (11 mmol), and AIBN (1 mmol) in a flask equipped with a reflux condenser.
Add carbon tetrachloride (50 mL). Safety Note: CCl₄ is toxic and a suspected carcinogen; work in a well-ventilated fume hood. Dichloroethane can be used as an alternative.
Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir. The reaction can be monitored by observing the consumption of the starting material by GC-MS or TLC.
After 4-6 hours, or upon completion, cool the reaction to room temperature. The succinimide byproduct will precipitate.
Filter off the solid succinimide and wash it with a small amount of cold CCl₄.
Wash the filtrate with water and then brine.
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
The crude product is often used directly in the next step but can be purified by careful column chromatography or recrystallization if necessary. The product is a lachrymator and should be handled with care.
Strategy 3: Direct Oxidation to the Aldehyde
Conversion of the methyl group to a formyl group provides an electrophilic center for reactions like reductive amination, Wittig reactions, and aldol condensations. While multi-step sequences (e.g., halogenation followed by hydrolysis) are reliable, direct oxidation is more atom-economical. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups on heterocyclic systems.
Experimental Protocol: Synthesis of 4-Bromo-2-formyl-3-nitropyridine
Reagent
MW
Amount (10 mmol scale)
Equivalents
Notes
4-Bromo-2-methyl-3-nitropyridine
217.01
2.17 g
1.0
Starting Material
Selenium Dioxide (SeO₂)
110.96
1.22 g
1.1
Oxidant
1,4-Dioxane
88.11
40 mL
-
Solvent
Water
18.02
1 mL
-
Co-solvent
Step-by-Step Procedure:
Caution: Selenium compounds are highly toxic. Handle SeO₂ in a fume hood with appropriate personal protective equipment.
In a round-bottom flask fitted with a reflux condenser, suspend selenium dioxide (11 mmol) in a mixture of 1,4-dioxane (40 mL) and water (1 mL).
Add the 4-Bromo-2-methyl-3-nitropyridine (10 mmol).
Heat the mixture to reflux (approx. 101 °C) for 6-12 hours. Monitor the reaction by TLC.
After completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.
Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with dioxane or ethyl acetate.
Combine the filtrates and remove the solvent under reduced pressure.
The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target aldehyde.
Summary and Outlook
The functionalization of the C2-methyl group on 4-Bromo-2-methyl-3-nitropyridine is a powerful strategy for generating molecular diversity. The methods presented here—N-oxide mediated condensation, radical halogenation, and direct oxidation—provide reliable and scalable pathways to key intermediates such as styrenes, halomethyls, and aldehydes. Each of these products serves as a gateway to a vast array of further chemical modifications, making this scaffold exceptionally valuable for applications in drug discovery and materials science.[4] Researchers should select the appropriate strategy based on the desired final product, always considering the electronic nature of the substrate and exercising appropriate safety precautions with the reagents involved.
References
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Institutes of Health (NIH). [Link]
Technical Support Center: Suzuki Coupling of 4-Bromo-2-methyl-3-nitropyridine
Case ID: SUZ-PYR-NO2-001 Status: Active Troubleshooting Support Level: Tier 3 (Senior Application Scientist) Introduction: Understanding the "Problem Child" Welcome to the Advanced Synthesis Support Center. You are likel...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SUZ-PYR-NO2-001
Status: Active Troubleshooting
Support Level: Tier 3 (Senior Application Scientist)
Introduction: Understanding the "Problem Child"
Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Suzuki protocol (Pd(PPh3)4 / Na2CO3) failed to yield product with 4-Bromo-2-methyl-3-nitropyridine .
Do not panic. This substrate is notoriously difficult due to a "Perfect Storm" of electronic factors:
Catalyst Poisoning: The pyridine nitrogen and the nitro group are potent ligands that can displace phosphines, forming inactive Palladium "blacks" or stable complexes.
Competition: The ring is highly -deficient (electron-poor). The nitro group at C3 activates the C4-position for nucleophilic aromatic substitution () by your base (OH⁻) or solvent, competing with the desired oxidative addition.
Steric Crunch: The C3-nitro and C2-methyl groups create a steric wall, slowing down transmetallation.
This guide provides a logic-driven diagnostic path to rescue your reaction.
Module 1: The Diagnostic Matrix
Before changing reagents, diagnose the failure mode using this logic flow.
Figure 1: Diagnostic logic tree for classifying reaction failure modes based on crude analysis.
Module 2: Solving Catalyst Deactivation
The Issue: Monodentate phosphines (like PPh3) dissociate easily. The pyridine nitrogen in your substrate then binds to the open Pd site, shutting down the catalytic cycle.
The Solution: Use chelating ligands with a wide bite angle or bulky biaryl phosphines.
Catalyst System
Why it Works
Recommendation Level
Pd(dppf)Cl₂·DCM
The bidentate ferrocene ligand holds the Pd tightly, preventing N-coordination. The large "bite angle" accelerates reductive elimination.
Gold Standard (Start Here)
XPhos Pd G3
Extremely bulky ligand creates a "protective shell" around Pd, physically blocking the pyridine nitrogen while facilitating oxidative addition.
High Performance (For sterically hindered partners)
Pd(PPh₃)₄
Ligands dissociate too easily. High risk of poisoning by the nitro-pyridine.
Not Recommended
Module 3: The
Trap (Hydrolysis)
The Issue: Your base is attacking the substrate.
In electron-deficient systems like 3-nitro-4-bromopyridine, the C-Br bond is highly activated. If you use strong bases (NaOH, KOtBu) or aqueous conditions with high pH, the base attacks C4 directly, displacing Bromine to form the Pyridone (Hydrolysis product).
The Solution: Modulate basicity and water content.
Protocol A (Standard):
(2.0 eq) in Dioxane/Water (9:1). The phosphate is basic enough to activate the boronic acid but less nucleophilic than hydroxide.
Protocol B (If Hydrolysis persists): Switch to Anhydrous Conditions .
Solvent: Dry DMF or Dioxane.
Base: Anhydrous
or (finely ground).
Additive: 3Å Molecular Sieves.
Module 4: Mechanistic Visualization
Understanding the competition between the desired pathway and the "Kill Zones" is critical for troubleshooting.
Figure 2: Competitive pathways. Note that SNAr competes directly with Oxidative Addition, while Poisoning removes the catalyst from the cycle.
Experimental Protocols
Protocol 1: The "Resilient" Method (Recommended)
Best for minimizing catalyst poisoning and balancing solubility.
Charge Vessel: To a reaction vial equipped with a stir bar, add:
4-Bromo-2-methyl-3-nitropyridine (1.0 equiv)
Boronic Acid (1.2 - 1.5 equiv)
Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)
(Tribasic, 2.0 equiv)
Solvent: Add 1,4-Dioxane and Water (Ratio 9:1). Concentration should be 0.1 M - 0.2 M.
Degas: Sparge with Nitrogen or Argon for 10 minutes (Critical to prevent oxidation of the sensitive Pd species).
Reaction: Seal and heat to 80°C for 4–12 hours.
Note: Do not exceed 100°C initially to avoid thermal decomposition of the nitro group.
Protocol 2: The Anhydrous Method (For high hydrolysis rates)
Q: My reaction turns black immediately upon heating. Is this bad?A: Yes and No. "Pd black" precipitation usually indicates catalyst decomposition (loss of ligand). However, with Pd(dppf)Cl2, the solution often turns dark red/black naturally. If conversion stops, add a second portion of catalyst (1-2 mol%) after 2 hours.
Q: I see a byproduct with Mass = (Product - Br + H). What is it?A: This is the hydrodehalogenation product. It means your oxidative addition happened, but transmetallation failed, and the Pd species scavenged a hydride (often from the solvent or base).
Fix: Increase the concentration of the Boronic Acid and ensure your solvent is degassed thoroughly. Switch from alcohol-based solvents to Dioxane/Toluene.
Q: Can I use microwave heating?A: Proceed with caution. Nitro-pyridines are thermally sensitive. If you use microwave, limit the temperature to 100°C and use a "high absorption" solvent like DMF to ensure rapid heating without hotspots.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of Heteroaryl Halides. Organic Process Research & Development, 15(3). (Focus on Pd(dppf)Cl2 utility in heterocycles).
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
Optimization
Technical Support Center: Strategies for Preventing Debromination of 4-Bromo-2-methyl-3-nitropyridine
Welcome to the technical support center for handling 4-Bromo-2-methyl-3-nitropyridine. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling 4-Bromo-2-methyl-3-nitropyridine. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into a common challenge: the unwanted loss of the bromine substituent (debromination) during chemical transformations. This guide moves beyond simple procedural lists to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
4-Bromo-2-methyl-3-nitropyridine is a valuable heterocyclic building block, frequently employed in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility lies in the strategic placement of its functional groups—the bromine atom, which is ideal for cross-coupling reactions, and the nitro group, which can be a directing group or a precursor to an amine. However, the very electronic features that make this molecule so useful also render the C-Br bond susceptible to cleavage. This guide provides a structured, question-and-answer approach to diagnosing and solving this critical issue.
Frequently Asked Questions: Understanding the Root Cause
Q1: What makes the bromine on 4-Bromo-2-methyl-3-nitropyridine so labile?
Answer: The lability of the bromine atom is a direct consequence of the pyridine ring's electronic structure, which is significantly influenced by two key features:
The Pyridine Nitrogen: The nitrogen atom in the ring is electronegative and withdraws electron density from the ring carbons, making the entire ring system electron-deficient.
The Nitro Group (-NO₂): Positioned ortho to the bromine, the nitro group is a powerful electron-withdrawing group. It strongly deactivates the ring towards electrophilic substitution but, crucially, activates it towards nucleophilic attack.[2][3]
This combined electron deficiency makes the carbon atom attached to the bromine (C4) highly electrophilic and susceptible to cleavage through several mechanisms, including nucleophilic aromatic substitution (SNAr) and reductive pathways, often encountered during metal-catalyzed reactions.[2][4]
Q2: What is hydrodebromination and why does it happen so often in my palladium-catalyzed reactions?
Answer: Hydrodebromination (or protodebromination) is a side reaction where the bromine atom is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura or Buchwald-Hartwig amination), this is a common and frustrating byproduct.
The catalytic cycle for these reactions begins with the oxidative addition of the C-Br bond to a Pd(0) complex.[5] This forms a Pd(II) intermediate. While the desired pathway is for this intermediate to proceed through transmetalation and reductive elimination to form the new C-C or C-N bond, a competing pathway can intercept it. If a source of hydride (H⁻) or a proton (H⁺) and an electron source are available, the Pd(II) intermediate can be diverted, ultimately leading to the release of the debrominated product, 2-methyl-3-nitropyridine. Potential hydrogen sources include trace water, alcohols, or even the amine or boronic acid reagents themselves under certain conditions.
Issue: "I'm running a Suzuki-Miyaura coupling to form a new C-C bond at the 4-position, but I'm consistently isolating 20-50% of the debrominated starting material. How can I optimize my reaction to favor the desired product?"
Analysis: This is a classic case of the desired cross-coupling pathway competing with the hydrodebromination side reaction. The key is to select conditions that accelerate the rate of the main catalytic cycle (oxidative addition → transmetalation → reductive elimination) relative to the debromination pathway.
Caption: Competing pathways in Pd-catalyzed coupling of 4-Bromo-2-methyl-3-nitropyridine.
Parameter
Problematic Condition
Recommended Solution & Rationale
Catalyst/Ligand
Using generic ligands like PPh₃ or catalyst systems that are too reactive or slow to reductively eliminate.
Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[6][7] These ligands promote fast reductive elimination, which is often the rate-limiting step for the desired product formation, thereby outcompeting the side reaction. For challenging pyridyl systems, phosphite ligands have also shown success.[8]
Base
Using strong, potentially problematic bases like NaOH, KOH, or old NaOtBu which may contain hydroxide impurities.
Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[7] They are sufficiently basic to facilitate the catalytic cycle but are less likely to generate hydride species or participate in unwanted side reactions.
Solvent
Using non-anhydrous solvents or protic solvents like alcohols.
Use high-purity, anhydrous, and degassed aprotic solvents. Dioxane, toluene, or CPME are standard choices. Trace water is a primary culprit for providing the proton in hydrodebromination. Degassing (e.g., via sparging with argon for 15-30 mins) is critical to remove oxygen, which can deactivate the catalyst.
Temperature
Running the reaction at excessively high temperatures (e.g., >100-110 °C) for extended periods.
Run at the lowest possible temperature for the reaction to proceed. Start trials around 80 °C. Higher temperatures can accelerate catalyst decomposition and side reactions. Monitor the reaction by TLC or LCMS and work it up as soon as the starting material is consumed.
To an oven-dried reaction vial, add 4-Bromo-2-methyl-3-nitropyridine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).
Seal the vial with a septum, and purge with argon for 5-10 minutes.
Add anhydrous, degassed dioxane or toluene via syringe.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress every 1-2 hours. Once complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues before proceeding with aqueous workup.
Scenario 2: Selective Reduction of the Nitro Group
Issue: "I need to reduce the nitro group to an amine, but when I use catalytic hydrogenation with Pd/C, I lose the bromine completely. How can I selectively reduce the nitro group?"
Analysis: This is an expected outcome. Palladium on carbon (Pd/C) with hydrogen gas is a powerful reducing system known for its ability to perform both nitro group reduction and catalytic dehalogenation.[4][9][10] To preserve the C-Br bond, you must switch to a chemoselective reduction method that targets the nitro group without affecting the aryl halide.
Method
Reagents
Typical Conditions
Debromination Risk
Comments
Catalytic Hydrogenation
H₂ gas, Pd/C
MeOH or EtOH, RT, 1-50 atm
Very High
Standard method but notorious for dehalogenation. Avoid for this substrate.
Chemical Reduction (Metal/Acid)
Iron (Fe) powder, NH₄Cl
EtOH/H₂O, Reflux
Very Low
A classic, robust, and highly selective method. Often the top choice for this transformation. Environmentally benign and cost-effective.
Chemical Reduction (Metal Salt)
Tin(II) Chloride (SnCl₂)
Conc. HCl or EtOH, 50-70 °C
Low
Very effective and selective, but tin waste can be problematic for disposal.
Chemical Reduction (Dithionite)
Sodium Dithionite (Na₂S₂O₄)
H₂O/THF or H₂O/DCM, RT
Low
A very mild method, suitable for sensitive substrates. May require phase-transfer catalyst.
In a round-bottom flask, suspend 4-Bromo-2-methyl-3-nitropyridine (1.0 equiv) and ammonium chloride (NH₄Cl, 3-5 equiv) in a mixture of ethanol and water (e.g., a 4:1 ratio).
Add iron powder (Fe, 3-5 equiv) to the mixture.
Heat the reaction to reflux (approx. 80-85 °C) and stir vigorously. The reaction is often visually indicated by a color change from yellow to colorless and the consumption of the iron powder.
Monitor by TLC or LCMS until the starting material is consumed (typically 1-3 hours).
Once complete, cool the reaction to room temperature and filter the hot solution through a pad of celite to remove the iron salts.
Rinse the celite pad with additional ethanol or ethyl acetate.
Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by standard methods, often after a basic aqueous workup to remove any remaining salts.
Caption: Choice of reduction method dictates the final product.
References
Takeda Pharmaceutical Company Limited; Kwok, L.; Larson, J. D.; Sabat, M. (2011). Preparation of pyrazolopyridine compounds for use as protein kinase inhibitors. WO2011/146287.
CN104945314A. (2015). Method for preparing 3-bromo-4-methylpyridine.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Aromatic Halogen-Exchange Reactions. Chemical Reviews, 104(6), 3079-3160.
Jia, G. et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
EP0593251A1. (1994). Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
Engman, L. (1989). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 54(4), 884-890.
Jia, G. et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
YouTube. (2023).
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
CN104974082A. (2015). Preparation method of 2-methyl-4-bromopyridine.
Green, M., & Ridd, J. H. (1963). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 816.
Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Li, J. H., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 691(17), 3775-3781.
Grokipedia. (n.d.).
Chemical Reviews. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12898–12899.
Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction.
Chemical Reviews. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
ResearchGate. (2014).
Toma, I. O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351.
Li, J. H., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 691(17), 3775-3781.
optimizing catalyst loading for cross-coupling of 4-Bromo-2-methyl-3-nitropyridine
Topic: 4-Bromo-2-methyl-3-nitropyridine Ticket ID: OPT-PYR-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Red Zone" Substrate You are working with 4-Bromo-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Bromo-2-methyl-3-nitropyridine
Ticket ID: OPT-PYR-NO2-001
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Red Zone" Substrate
You are working with 4-Bromo-2-methyl-3-nitropyridine . This is not a standard coupling partner. It represents a "Red Zone" substrate due to three converging factors:
Electronic Deactivation: The pyridine ring is electron-deficient, making oxidative addition facile, but the resulting Pd(II) species is prone to stability issues.
The "Ortho Effect": The nitro group at C3 is ortho to the reaction site (C4). This creates significant steric hindrance, slowing down transmetallation and reductive elimination.
Catalyst Poisoning: Both the pyridine nitrogen and the nitro group are competent ligands that can displace phosphines, leading to catalyst deactivation (formation of inactive Pd-black or stable bis-pyridine complexes).
This guide moves beyond "add more catalyst" to a rational, mechanism-driven optimization strategy.
Module 1: Catalyst Selection & The "Why"
Current Industry Standard: Do not use
or simple salts. The phosphine dissociation rate is too slow, and the resulting active species is too unstable for this hindered substrate.
Recommended Systems:
For 4-bromo-3-nitropyridines, you need a catalyst that is bulky (to enforce reductive elimination) and electron-rich (to prevent poisoning).
Catalyst System
Recommendation Level
Mechanism of Action
Pd-PEPPSI-IPr
High (Robustness)
The NHC ligand is tightly bound, preventing displacement by the pyridine nitrogen. Excellent thermal stability.
XPhos Pd G4
High (Activity)
The bulky biaryl ligand shields the Pd center from the nitro group, facilitating coupling in sterically congested environments.
Medium
The bidentate ligand prevents the formation of inactive bis-pyridine complexes but may struggle with the C3-nitro steric bulk.
Decision Logic: Catalyst Selection
Figure 1: Decision matrix for catalyst selection based on the coupling partner complexity.
Module 2: The Loading Optimization Workflow
Goal: Reduce loading from 5 mol% to <0.5 mol% while maintaining >95% conversion.
Protocol: Visual Kinetic Profiling
Do not rely on a single end-point yield. You must measure when the catalyst dies.
Set up 3 parallel reactions at 1 mol% loading.
Sampling: Take aliquots at 15 min, 1 hr, 4 hr, and 12 hr.
Plot Conversion vs. Time.
Interpretation of Kinetic Profiles:
Profile Shape
Diagnosis
Optimization Action
Linear then Plateau (<100%)
Catalyst Death. The catalyst is decomposing before the reaction finishes.
Do NOT increase loading. Switch to a more stable catalyst (e.g., PEPPSI) or lower temperature.
Fast then Plateau (100%)
Over-Catalyzed. The reaction is finished in minutes.
Reduce loading by 50% (e.g., go to 0.5 mol%) and re-run.
S-Curve (Induction Period)
Activation Issues. Pd(II) is struggling to reduce to Pd(0).
Add a reductant (e.g., 10 mol% alcohol) or switch to a pre-reduced Pd(0) source.
The "Spike" Test (Crucial for Nitro-Pyridines)
If your reaction stalls at 60% conversion:
Add a fresh batch of catalyst (0.5 mol%) to the stalled mixture.
Result A: Reaction restarts. -> Diagnosis: Catalyst instability/Poisoning.
Result B: Reaction does not restart. -> Diagnosis: Product inhibition or reagent degradation (e.g., boronic acid hydrolysis).
Module 3: Troubleshooting & FAQs
Q1: I see significant "Protodehalogenation" (Product is 2-methyl-3-nitropyridine). Why?
Cause: This is common with electron-deficient pyridines. The oxidative addition complex is very electrophilic. If transmetallation is slow (due to the C3 nitro group), the Pd-Ar species will grab a hydride from the solvent (especially alcohols) or the base.
Fix:
Switch to non-protic solvents (Dioxane, Toluene, or DMF). Avoid Ethanol/Isopropanol.
Use anhydrous bases (
or ) instead of aqueous carbonate.
Q2: The reaction turns black immediately, and yield is low. Is this normal?
Cause: "Pd-Black" formation. The nitro group or pyridine nitrogen is displacing your ligands, causing the Palladium to aggregate into inactive metal particles.
Fix: You need a stronger ligand.
If using phosphines: Increase Ligand:Metal ratio to 2:1 or 4:1.
Better: Switch to Pd-PEPPSI-IPr . The NHC carbene ligand is virtually impossible for the pyridine/nitro group to displace.
Q3: My boronic acid is homocoupling instead of cross-coupling.
Cause: Oxygen in the system or very slow oxidative addition.
Fix:
Degas rigorously. Sparging with Argon for 15 minutes is minimum. Freeze-Pump-Thaw is preferred.
Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its concentration low relative to the oxidative addition complex.
Module 4: Mechanism of Deactivation (Visualized)
Understanding how the catalyst fails is key to preventing it.
Figure 2: Pathways for catalyst deactivation specific to nitro-pyridine substrates.
Module 5: Metal Scavenging (Pharma Compliance)
For drug development, residual Pd must be <10 ppm. Nitro-pyridines bind Pd tightly, making removal difficult.
Protocol:
SiliaMetS® Thiol: Best for scavenging Pd from pyridine species. Add 4 equivalents (w/w) relative to catalyst loading at the end of the reaction. Stir at 50°C for 1 hour.
Activated Carbon: Effective but can reduce yield if the product is greasy.
Crystallization: If possible, crystallize the product as a salt (e.g., HCl salt). The Pd usually remains in the mother liquor.
References
Catalyst Selection for Pyridines
Title: "Efficient Cross-Coupling of Pyridine Derivatives: A Guide to C
Source: Chemical Reviews (General Reference for Pd-C
PEPPSI Catalyst Application:
Title: "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides"
Source: Organic Letters / Sigma-Aldrich Technical Guides
Optimization
Technical Support Center: Purification of 4-Bromo-2-methyl-3-nitropyridine
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 4-Bromo-2-methyl-3-nitropyridine. This guide provides in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 4-Bromo-2-methyl-3-nitropyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important synthetic intermediate.
Introduction to Purification Challenges
The purification of 4-Bromo-2-methyl-3-nitropyridine is a critical step to ensure the quality and reactivity of this reagent in subsequent synthetic transformations. The inherent chemical properties of the molecule, coupled with the specifics of its synthesis, can present several purification challenges. Common issues include the removal of inorganic reagents, separation from structurally similar organic impurities, and preventing degradation of the target compound. This guide is structured to provide practical, experience-driven solutions to these challenges, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when synthesizing 4-Bromo-2-methyl-3-nitropyridine from 2-methyl-3-nitropyridin-4-ol and phosphorus oxybromide?
A1: When synthesizing 4-Bromo-2-methyl-3-nitropyridine via the reaction of 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide, you should anticipate several potential impurities:
Unreacted Starting Material: Incomplete reaction will leave residual 2-methyl-3-nitropyridin-4-ol.
Phosphorus-Containing Byproducts: The use of phosphorus oxybromide can lead to the formation of various phosphorus-based impurities. These are often acidic and can complicate purification.
Hydrolyzed Product: The product, 4-Bromo-2-methyl-3-nitropyridine, can be susceptible to hydrolysis under certain workup conditions, reverting to the starting material or other derivatives.
Isomeric Byproducts: While the primary reaction is the conversion of the hydroxyl group to a bromide, side reactions could potentially lead to the formation of isomeric products, although this is less common in this specific transformation compared to direct nitration or bromination of the pyridine ring.
Q2: My crude 1H NMR shows a complex mixture. How can I best approach the initial workup to simplify the purification process?
A2: A thorough aqueous workup is crucial for removing a significant portion of impurities before chromatographic purification.[1] Here is a recommended general procedure:
Quenching: After the reaction is complete, the mixture should be carefully quenched by pouring it into a mixture of chloroform and ice water.[2]
Neutralization: The acidic reaction mixture should be neutralized. A wash with a saturated aqueous solution of sodium bicarbonate is effective in removing acidic impurities, including phosphorus-based byproducts.[2]
Extraction: The product should be extracted from the aqueous layer into an organic solvent like chloroform or dichloromethane.
Washing: The organic layer should be washed sequentially with water and brine to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous phases.[1]
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate, filtered, and the solvent removed under reduced pressure.[2]
This initial cleanup will provide a crude product that is more amenable to purification by column chromatography or recrystallization.
Troubleshooting Guide
Column Chromatography
Column chromatography is a highly effective method for purifying 4-Bromo-2-methyl-3-nitropyridine.[2] A typical eluent system is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. A reported successful eluent is 2% methanol in dichloromethane.[2]
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Product is not eluting from the column.
The eluent system is not polar enough.
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Product co-elutes with an impurity.
The polarity of the product and the impurity are very similar.
Try a different solvent system. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. Using a longer column or a finer silica gel can also improve resolution.
Streaking or tailing of the product band on the column.
The product may be interacting too strongly with the acidic silica gel.
Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, using neutral alumina as the stationary phase can mitigate this issue.
Product appears to be decomposing on the column (color change, multiple new spots on TLC).
The product may be unstable on silica gel over long periods.
Perform flash chromatography to minimize the time the compound spends on the column. Ensure the silica gel is of high quality and neutral if possible.
Experimental Protocol: Flash Column Chromatography of 4-Bromo-2-methyl-3-nitropyridine
Materials:
Crude 4-Bromo-2-methyl-3-nitropyridine
Silica gel (230-400 mesh)
Dichloromethane
Methanol
TLC plates, chamber, and UV lamp
Procedure:
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a TLC plate. Develop the plate using a 2% methanol in dichloromethane eluent to determine the Rf value of the product and impurities.
Column Packing: Prepare a slurry of silica gel in dichloromethane and pack a chromatography column.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and the dissolved product. Remove the solvent under reduced pressure to obtain a dry powder of the crude product adsorbed onto the silica gel. Add this dry powder to the top of the packed column.
Elution: Begin eluting the column with 100% dichloromethane. If the product does not move, gradually increase the polarity by adding methanol to the eluent, up to 2%.
Fraction Collection: Collect fractions and monitor their composition by TLC.
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 4-Bromo-2-methyl-3-nitropyridine.[2]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is the choice of a suitable solvent or solvent system.[3]
Observed Issue
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not saturated.
If the solution is not saturated, evaporate some of the solvent to concentrate the solution and try cooling again. If the compound is too soluble, a different, less polar solvent should be chosen. Alternatively, a two-solvent system can be employed where the compound is soluble in one solvent and insoluble in the other.[4]
The product "oils out" instead of crystallizing.
The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution.
Use a lower-boiling solvent. Try cooling the solution more slowly to encourage crystal growth. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Low recovery of the purified product.
Too much solvent was used. The crystals are significantly soluble in the cold solvent.
Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. When washing the crystals, use a minimal amount of ice-cold solvent.[5]
The purified product is still impure.
The impurities have similar solubility to the product and co-crystallize. The cooling was too rapid, trapping impurities in the crystal lattice.
Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary to achieve higher purity.
Experimental Protocol: Recrystallization of 4-Bromo-2-methyl-3-nitropyridine (General Procedure)
Materials:
Crude 4-Bromo-2-methyl-3-nitropyridine
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethanol/water or hexanes/ethyl acetate)
Erlenmeyer flasks
Hot plate
Ice bath
Buchner funnel and filter paper
Procedure:
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
Dissolution: Place the crude 4-Bromo-2-methyl-3-nitropyridine in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[5]
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.
Visualization of Purification Workflow
Caption: General purification workflow for 4-Bromo-2-methyl-3-nitropyridine.
References
BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids.
Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
Unknown. (n.d.).
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from The Royal Society of Chemistry website.
MIT Digital Lab Techniques Manual. (2010, February 4).
BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone.
PubMed. (2020). Organic phosphorus removal using an integrated advanced oxidation-ultrafiltration process.
PubMed. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
Fluorochem. (n.d.). 4-Bromo-3-nitropyridine.
Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitrotoluene (CAS 5326-34-1).
ResearchGate. (2013). Troubleshooting protein purification?.
PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
byproduct formation in nucleophilic substitution of 4-Bromo-2-methyl-3-nitropyridine
Technical Support Center: Optimization for 4-Bromo-2-methyl-3-nitropyridine Executive Summary: The Reactivity Landscape You are working with 4-Bromo-2-methyl-3-nitropyridine , a highly functionalized scaffold. Its reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center:
Optimization for 4-Bromo-2-methyl-3-nitropyridine
Executive Summary: The Reactivity Landscape
You are working with 4-Bromo-2-methyl-3-nitropyridine , a highly functionalized scaffold. Its reactivity is governed by the "push-pull" electronics of the pyridine ring. The C4-position is the intended electrophilic site, activated by both the ring nitrogen and the ortho-nitro group. However, this activation comes with a cost: high susceptibility to competing pathways.
The Three Primary Failure Modes:
Hydrolysis: Conversion of the C-Br bond to C-OH (Pyridone formation).
Nitro-Displacement (Denitration): Attack at C3 instead of C4.
Methyl Deprotonation: Base-mediated polymerization or oxidation at the C2-methyl group.
Module 1: Diagnostic Logic & Decision Tree
Before altering your protocol, use this logic flow to identify your specific failure mode based on LCMS/NMR data.
Figure 1: Diagnostic logic tree for identifying impurity classes based on mass shifts.
Module 2: The "Hydrolysis" Trap (Pyridone Formation)
The Issue: The ortho-nitro group makes the C4-Br bond extremely labile. In the presence of even trace moisture and base, hydroxide ions (
) outcompete your nucleophile, forming 2-methyl-3-nitro-4-pyridone .
Symptoms:
LCMS: Peak at
corresponding to [M - Br + OH].
Appearance: Reaction mixture turns opaque/milky (pyridones often have poor solubility).
Corrective Actions:
Variable
Recommendation
Technical Rationale
Solvent
Anhydrous MeCN or THF
Avoid DMF/DMSO if possible. They are hygroscopic and difficult to dry completely. If solubility requires DMF, use fresh bottles over molecular sieves.
Base
DIPEA or
Avoid Hydroxides (NaOH/KOH). Use Carbonates or tertiary amines. is preferred for its solubility in organics without introducing .
Additives
Molecular Sieves (3Å)
Add activated sieves directly to the reaction vessel to scavenge water generated in situ.
Module 3: Regioselectivity (Nitro vs. Bromo Displacement)
The Issue: While Bromine is a better leaving group, the Nitro group at C3 is bulky and electron-withdrawing. With "hard" nucleophiles (e.g., alkoxides, small amines) or high temperatures, the nucleophile may attack C3, displacing the nitrite ion (
).
Mechanism:
The transition state for nitro-displacement is higher in energy but can be accessible if the C4 position is sterically crowded by the nucleophile itself.
Symptoms:
LCMS: Loss of 46 amu (
) and addition of nucleophile.
NMR: Loss of the characteristic downfield shift of protons adjacent to the nitro group.
Corrective Actions:
Temperature Control:
at C4 (Br-displacement) is kinetically favored. Lower the temperature (start at 0°C, warm to RT). High heat (>80°C) promotes thermodynamic products (often denitration or decomposition).
Nucleophile Softness: If using alkoxides (
), switch to the corresponding alcohol with a weaker base (e.g., in ) to reduce the "hardness" of the attack.
Module 4: Methyl Group Reactivity (The "Red Tar" Phenomenon)
The Issue: The methyl group at C2 is benzylic-like and acidified by the electron-deficient pyridine ring and the ortho-nitro group. Strong bases can deprotonate this methyl group, forming a reactive carbanion.
Symptoms:
Color: Deep red, purple, or black reaction mixture (indicative of extended conjugation/anions).
TLC: Streaking or baseline material (polymerization).
Corrective Actions:
Avoid Strong Bases: Never use NaH, LDA, or
-BuOK unless you are intentionally alkylating the methyl group.
Base Choice: Stick to bases with
< 12 (e.g., , , or Triethylamine).
Module 5: Recommended Protocol
This protocol is designed to minimize hydrolysis and side-reactions.
Technical Support Hub: Stability & Handling of 4-Bromo-2-methyl-3-nitropyridine
Executive Summary: The Reactivity Profile 4-Bromo-2-methyl-3-nitropyridine is a highly electrophilic heteroaromatic scaffold. Its instability in basic media is not a random defect but a direct consequence of its electron...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Reactivity Profile
4-Bromo-2-methyl-3-nitropyridine is a highly electrophilic heteroaromatic scaffold. Its instability in basic media is not a random defect but a direct consequence of its electronic structure. The 3-nitro group strongly withdraws electron density, activating the 4-position for Nucleophilic Aromatic Substitution (
).
While this activation is necessary for desired couplings (e.g., with amines), it renders the molecule hypersensitive to:
Hydrolysis: Rapid conversion to the pyridone (4-hydroxy) species by hydroxide ions.
Solvolysis: Formation of ether byproducts in alcoholic solvents.
C2-Methyl Deprotonation: The electron-deficient ring acidifies the C2-methyl protons, leading to potential self-condensation or polymerization with strong bases.
Mechanistic Insight: Degradation Pathways
To troubleshoot effectively, you must understand the competition between your desired nucleophile and the degradation agents (OH⁻, RO⁻, or the molecule itself).
Visualization: Competitive Reaction Pathways
The following diagram illustrates the fate of the starting material (SM) based on the basic environment.
Figure 1: The "Danger Zone" of reactivity. The 3-nitro group activates the C4-Br bond for both desired substitution and undesired hydrolysis.
Troubleshooting Guide: Symptom-Based Diagnosis
Symptom 1: Low Yield & Formation of Precipitate in Aqueous Workup
Diagnosis:Hydrolysis (SNAr with OH⁻).
The most common failure mode. The 3-nitro group makes the C4-Br extremely labile. Even mild aqueous bases (like NaOH or saturated NaHCO₃) can displace the bromide if the reaction is heated or prolonged.
Analytical Signature: LCMS shows a peak at [M-63] (Loss of Br [79/81], gain of OH [17]).
Note: The product often exists as the 2-methyl-3-nitropyridin-4(1H)-one tautomer.
Correction:
Switch to anhydrous bases: DIPEA (Hunig’s base) or K₂CO₃ .
Use aprotic solvents: DMF , DMA , or Acetonitrile .
Strictly avoid aqueous co-solvents until the starting material is fully consumed.
Symptom 2: Product Mass is M+31 (Methoxy) or M+45 (Ethoxy)
Diagnosis:Solvolysis (Etherification).
Using methanol or ethanol as a solvent with a base causes the alkoxide (MeO⁻/EtO⁻) to compete with your amine nucleophile. Alkoxides are often better nucleophiles than sterically hindered amines.
Analytical Signature: LCMS peak at [M-49] (Br replaced by OMe) or [M-35] (Br replaced by OEt).
Correction:
Never use alcohols as solvents for this substitution.
Use IPA or t-Amyl alcohol only if necessary (steric bulk reduces
rate), but aprotic polar solvents are superior.
Symptom 3: Reaction Mixture Turns Black/Tar
Diagnosis:Base-Catalyzed Polymerization (C2-Methyl Acidity).
The protons on the C2-methyl group are acidic (
estimated ~20-25) due to the electron-withdrawing nitro group and pyridine nitrogen. Strong bases (NaH, LiHMDS) or excess heating can deprotonate this position, creating a carbanion that attacks other pyridine rings.
Analytical Signature: Broad smear on TLC; baseline material; loss of mass balance.
Correction:
Avoid strong bases (pKa of conjugate acid > 15) unless generating a specific nucleophile separately.
Keep reaction temperature < 60°C if possible.
Best Practice Protocols
A. Recommended Reaction Conditions (SNAr)
Standard protocol for displacing Bromine with an Amine.
Parameter
Recommendation
Rationale
Solvent
DMF, NMP, or Acetonitrile
High dielectric constant stabilizes the Meisenheimer intermediate without offering nucleophilic OH/OR groups.
Base
DIPEA (1.2 - 2.0 eq)
Non-nucleophilic organic base. Scavenges HBr without attacking the electrophile.
Alt. Base
K₂CO₃ (suspended)
Mild inorganic base. Requires vigorous stirring.
Temp
0°C to RT
Start cold. The C4-Br is highly activated; heat is rarely needed for primary amines.
Concentration
0.1 M - 0.5 M
High concentration favors intermolecular reaction over side reactions.
B. Workup & Quenching (Critical Step)
Do not wash with strong base.
Dilute: Dilute the reaction mixture with EtOAc or DCM.
Quench: Wash with Water or Brine .
Pro-Tip: If the reaction used excess amine, wash with dilute Citric Acid (pH 4-5) to remove the amine, provided your product stays in the organic layer. Avoid 1M NaOH washes, which can hydrolyze any unreacted starting material or sensitive ester groups.
Dry: Na₂SO₄ and concentrate at < 40°C.
C. Protocol Decision Tree
Figure 2: Logical flow for setting up a substitution reaction to minimize impurities.
Frequently Asked Questions (FAQ)
Q: Can I use NaH to deprotonate my amine before adding the pyridine?A: Proceed with extreme caution. While NaH will deprotonate your amine, any excess NaH will deprotonate the C2-methyl group of the pyridine, leading to dark red/black tars. If you must use NaH, pre-form the anion in a separate flask, ensure 1:1 stoichiometry, and add the pyridine slowly at 0°C.
Q: I see a peak at M+16 in my LCMS. Is this the N-oxide?A: It is possible but unlikely under standard basic conditions unless an oxidant is present. It is more likely hydrolysis (M-63) or a matrix adduct. However, if you used a peracid or peroxide, N-oxidation proceeds easily at the ring nitrogen.
Q: Why is the 4-position so reactive compared to the 6-position?A: The 4-position is ortho to the nitro group and para to the ring nitrogen. Both induce a strong electron-withdrawing effect, creating a "cooperative" electrophilic center. The 6-position is only activated by the ring nitrogen and is meta to the nitro group, making it significantly less reactive toward
[1].
Q: How do I remove the 4-hydroxy impurity?A: The 4-hydroxy derivative (pyridone) is significantly more polar than the bromo-pyridine. It can usually be removed via:
Column Chromatography: Elute with DCM/MeOH (the impurity sticks or elutes late).
Base Extraction: The 4-hydroxy proton is acidic. Dissolve the crude in organic solvent and wash with mild aqueous base (pH 10-11). The impurity will move to the aqueous layer as the phenoxide/pyridone anion. Do this quickly to avoid hydrolyzing your product.
References
Reactivity of Nitropyridines:
Gzella, A., et al. "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules." Molecules, vol. 27, no.[1] 17, 2022.
Synthesis & Hydrolysis Context:
Takeda Pharmaceutical Company.[2] "Preparation of 4-bromo-2-methyl-3-nitropyridine." Patent WO2011146287, 2011.[2] (Describes synthesis from the 4-hydroxy precursor using POBr3, highlighting the reversibility of the hydrolysis).
General SNAr Mechanisms on Pyridines:
Jia, Y., et al. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine." Heterocycles, vol. 65, no.[1][2][3][4][5][6][7][8][9] 9, 2005. (Provides mechanistic context on nitro/bromo pyridine reactivity).
optimizing reaction time for Heck coupling of 4-Bromo-2-methyl-3-nitropyridine
Case ID: HC-PYR-NO2-OPT Status: Active Subject: Optimization of Reaction Kinetics & Catalyst Stability Executive Summary & Mechanistic Insight[1] The Challenge: Coupling 4-Bromo-2-methyl-3-nitropyridine is kinetically co...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: HC-PYR-NO2-OPT
Status: Active
Subject: Optimization of Reaction Kinetics & Catalyst Stability
Executive Summary & Mechanistic Insight[1]
The Challenge:
Coupling 4-Bromo-2-methyl-3-nitropyridine is kinetically complex. While the electron-withdrawing nitro group (
) at C3 activates the C4-Br bond for oxidative addition, it simultaneously introduces steric bulk adjacent to the reaction site. Furthermore, the pyridine nitrogen (N1) presents a risk of coordinating to Palladium, forming an inactive "off-cycle" species (Catalyst Poisoning), although the methyl group at C2 provides some steric protection.
The Solution:
To optimize reaction time (from >24h to <1h), we must overcome the steric barrier of the ortho-nitro group and prevent catalyst sequestration. The recommended strategy shifts from standard thermal heating to Microwave-Assisted Synthesis combined with "Jeffery Conditions" (Ligand-free Pd with Phase Transfer Catalysts) to minimize steric congestion around the metal center.
Mechanistic Pathway & Inhibition Loop
The diagram below illustrates the standard catalytic cycle versus the specific inhibition pathways relevant to your substrate.
Figure 1: Catalytic cycle highlighting the 'Ortho-Nitro' steric bottleneck at Alkene Coordination and the N-coordination trap.
Optimized Experimental Protocols
Method A: Microwave-Assisted (High Speed)
Recommended for rapid library synthesis and kinetic optimization.
Parameter
Condition
Rationale
Catalyst
(1–2 mol%)
Pre-catalyst; reduces in situ to active Pd(0).
Ligand
None (Ligand-free)
Avoids adding extra steric bulk to the crowded ortho-nitro center.
Additive
TBAB (Tetrabutylammonium bromide, 1.0 equiv)
Stabilizes Pd nanoparticles ("Jeffery Conditions") and acts as a phase transfer agent.
Base
(2.0 equiv)
Inorganic base prevents amine-Pd coordination issues.
Solvent
DMF or NMP
High dielectric constant absorbs microwave energy efficiently.
Temp/Time
140°C for 15–30 mins
High temp overcomes steric barrier; short time prevents decomposition.
Step-by-Step:
Charge a microwave vial with 4-Bromo-2-methyl-3-nitropyridine (1.0 equiv), Alkene (1.5 equiv),
(2 mol%), TBAB (1.0 equiv), and (2.0 equiv).
Add DMF (concentration 0.2 M). Seal and purge with Argon for 2 minutes.
Irradiate at 140°C (hold time: 20 min) with high stirring.
Cool to RT. Filter through Celite to remove Pd black. Analyze via LC-MS.
Method B: Thermal Scale-Up (Robust)
Recommended for >5g scale where microwave is not feasible.
Parameter
Condition
Catalyst
(1 mol%) + (2 mol%)
Rationale
The bulky o-tolyl phosphine forms a highly active mono-ligated species that is less prone to poisoning by the pyridine nitrogen.
Base
(2.5 equiv)
Solvent
or DMF (Reflux)
Time
12–18 Hours
Troubleshooting Guide (FAQ)
Q1: The reaction starts fast but stalls at ~50% conversion.
Diagnosis: Catalyst Death (Aggregation).
The active Pd(0) species is unstable and collapsing into Pd Black before the reaction completes.
Corrective Action:
Add Halide Salts: Ensure TBAB or TBAC is present. The bromide/chloride ions form a protective anionic shell
around the palladium, preventing aggregation.
Dosing: Add the catalyst in two portions (0 min and 30 min).
Q2: I see a heavy black precipitate immediately upon heating.
Diagnosis: Rapid Catalyst Decomposition ("Pd Black").
This occurs if the reduction of
to happens faster than the oxidative addition can trap the Pd(0).
Corrective Action:
Switch Ligand: Use a Palladacycle (e.g., Herrmann-Beller catalyst ) or an NHC-Pd dimer. These are thermally robust and release active Pd slowly.
Lower Initial Temp: Ramp temperature slowly to allow the catalytic cycle to establish before maximum thermal stress.
Q3: My product contains de-brominated starting material (2-methyl-3-nitropyridine).
Diagnosis: Hydrodehalogenation.
This is a common side reaction where the Pd-Aryl intermediate undergoes reduction instead of alkene insertion.
Corrective Action:
Solvent Dryness: Ensure DMF/NMP is anhydrous. Water can act as a proton source.
Increase Alkene Conc: Push the equilibrium toward insertion by using 2.0–3.0 equivalents of the alkene.
Troubleshooting Logic Tree
Figure 2: Decision matrix for common Heck coupling failures.
Safety & Stability (Critical)
Thermal Hazard Warning:
Nitro-substituted pyridines possess high energy potential.
DSC/ARC Testing: Before scaling above 1g, perform Differential Scanning Calorimetry (DSC). Nitro groups can initiate decomposition at elevated temperatures (>180°C).
Microwave Safety: Never heat nitro compounds in a microwave without a pressure release ceiling. Set the maximum pressure limit on the reactor (typically 20 bar).
References
Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996.
Larhed, M., & Hallberg, A. "Microwave-Promoted Palladium-Catalyzed Coupling Reactions."[1] Journal of Organic Chemistry, 1996.
Littke, A. F., & Fu, G. C. "Heck reactions of aryl chlorides and bromides: Versatile catalysts."[2] Journal of the American Chemical Society, 2001.[2]
Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Troubleshooting Catalyst Deactivation & Poisoning in Palladium/Platinum-Catalyzed Reactions
Case ID: PYR-BR-NO2-001
Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Triple Threat" Substrate
Welcome to the technical support hub for 4-Bromo-2-methyl-3-nitropyridine . You are likely here because your reaction stalled at 40% conversion or your catalyst precipitated as inactive black metal.
This substrate presents a unique "triad" of catalyst deactivation mechanisms:
Coordinate Poisoning: The pyridine nitrogen (
hybridized) acts as a competitive ligand, displacing phosphines from the metal center.
Redox Interference: The C3-Nitro group is a strong oxidant that can interrupt the Pd(0)/Pd(II) cycle or undergo competitive reduction during hydrogenation.
Steric/Electronic Mismatch: The C2-Methyl group provides steric bulk, while the electron-deficient ring (due to
) alters the rate of oxidative addition at the C4-Bromine.
Below are the specialized troubleshooting modules for your specific workflow.
The Issue: Reaction stalls early; low turnover number (TON); catalyst aggregation (Pd black).
Root Cause Analysis: Competitive N-Binding
In standard catalytic cycles, the pyridine nitrogen binds to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle "resting state" complex (Species D in the diagram below), preventing transmetallation.
Mechanism Visualization
Figure 1: The catalytic cycle showing the diversion into the N-coordinated "Dead End" resting state.
Troubleshooting Protocol: The "Ligand Shield" Strategy
To prevent N-binding, you must use ligands that are sterically bulky enough to block the pyridine nitrogen from approaching the metal center, yet flexible enough to allow the oxidative addition of the C-Br bond.
Recommended System:
Pre-catalyst:
or
Ligand:XPhos or RuPhos (Buchwald Dialkylbiaryl phosphines).
Why: The isopropyl groups on XPhos create a "roof" over the Pd center, physically preventing the approach of the pyridine nitrogen while facilitating the coupling of the hindered aryl bromide.
Base:
(anhydrous) or . Avoid strong alkoxides () which may deprotonate the acidic C2-methyl group, leading to side reactions.
Step-by-Step Optimization:
Ligand Loading: Increase Ligand:Pd ratio to 2:1 or 3:1 . Excess ligand shifts the equilibrium away from the N-bound poison species (Species D).
Lewis Acid Additive (The "Decoy" Method): Add 0.5 equiv of ZnCl₂ .
Mechanism:[1][2][3][4][5][6] Zinc binds preferentially to the pyridine nitrogen (hard/borderline acid-base interaction), leaving the soft Pd(0) free to react with the C-Br bond.
Module 2: Hydrogenation (Nitro Reduction)
The Issue: Dehalogenation (Loss of Bromine) or Incomplete Nitro Reduction.
Root Cause Analysis: Chemo-Selectivity Failure
The C4-Bromine bond is labile under standard hydrogenation conditions (
, Pd/C). Palladium inserts into the C-Br bond (hydrodehalogenation), generating HBr. The HBr then forms a salt with the pyridine nitrogen, precipitating the substrate and poisoning the catalyst surface.
Method A: Sulfided Platinum (Heterogeneous)
Sulfided catalysts (Pt/C-S) have "poisoned" active sites that are active enough to reduce a nitro group but too electronically deactivated to insert into an Aryl-Bromide bond.
Solvent: Methanol or Ethanol.
Catalyst: 5% Pt/C (Sulfided type).
Pressure: 1-5 bar
.
Additive: Add 0.1 equiv of Vanadium(V) oxide (
) .
Why: Vanadium acts as a promoter for nitro reduction, allowing you to run the reaction at lower temperatures/pressures, further sparing the C-Br bond.
Method B: The Acid Scavenger (If using Pd)
If you must use Pd/C, you must scavenge the HBr immediately to prevent autocatalytic poisoning.
Add 1.1 equiv of Diphenylsulfide or use a lead-poisoned catalyst (Lindlar) , though Lindlar is typically for alkynes, it often spares halides.
Module 3: FAQ & Diagnostics
Q1: My reaction turns black immediately upon adding the substrate. Is this normal?
No. Immediate black precipitation indicates "Pd Black" formation. This means your ligand is dissociating, likely displaced by the pyridine nitrogen or the nitro group.
Fix: Switch to a bidentate ligand like dppf or a bulky monodentate like XPhos . Ensure your solvent is thoroughly degassed; oxygen accelerates ligand oxidation and dissociation.[7]
Q2: I see a new spot on TLC that is more polar than the product. What is it?
In hydrogenation: It is likely the de-brominated amine (2-methyl-3-aminopyridine).
In coupling: It could be the homocoupling product or a protodeboronation of your boronic acid (if the reaction is too slow due to poisoning).
Q3: Can I use the C2-Methyl group for functionalization?
Warning: The C2-methyl protons are acidic (
) due to the electron-withdrawing nitro group and pyridine ring. Strong bases used in cross-coupling (like KOtBu) will deprotonate this position, leading to polymerization or side-reactions. Stick to weaker bases like Carbonates or Phosphates.
Decision Tree: Workflow Optimization
Figure 2: Rapid diagnostic logic for stalled reactions.
References
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 2016. Link[8]
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 2016. Link
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. Molecules, 2021. Link
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Organic Letters, 2021. Link
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications, 2018. Link
analytical methods for purity assessment of 4-Bromo-2-methyl-3-nitropyridine
An In-Depth Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-2-methyl-3-nitropyridine The stringent purity requirements for pharmaceutical intermediates are fundamental to the safety and efficacy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-2-methyl-3-nitropyridine
The stringent purity requirements for pharmaceutical intermediates are fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-2-methyl-3-nitropyridine is a key building block in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity a critical step in the drug development pipeline. The presence of impurities, which can arise from the synthesis process, degradation, or storage, can have significant impacts on the manufacturing process, biological activity, and toxicity of the downstream products.[1][2]
This guide provides a comprehensive comparison of the principal analytical methodologies for the purity validation of 4-Bromo-2-methyl-3-nitropyridine. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just protocols, but the scientific rationale behind the methodological choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for their specific needs, ensuring data integrity and regulatory compliance.
The Strategic Selection of Analytical Techniques
The choice of an analytical method is dictated by the specific question being asked. Are we quantifying the main component against its known impurities? Are we searching for unknown trace-level contaminants? Or are we confirming the absolute purity of a reference standard? A multi-faceted approach, leveraging orthogonal techniques, is often the most robust strategy for a comprehensive purity assessment.[3][4] The following sections will compare the most pertinent analytical techniques for the purity validation of 4-Bromo-2-methyl-3-nitropyridine.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its versatility, reproducibility, and ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile.[5][6] For 4-Bromo-2-methyl-3-nitropyridine, a substituted pyridine, reversed-phase HPLC is the most logical starting point.
Causality Behind Experimental Choices: The selection of a C18 (octadecylsilyl) stationary phase is based on the compound's predicted moderate polarity. The nitro and pyridine functionalities impart polar characteristics, while the bromo and methyl groups, along with the pyridine ring itself, contribute non-polar character. This balance allows for good retention and separation on a C18 column using a mobile phase of water and an organic modifier like acetonitrile or methanol.[7] UV detection is highly suitable due to the presence of the nitropyridine chromophore, which strongly absorbs UV light, providing excellent sensitivity.[7]
Strengths:
High Resolution: Capable of separating closely related impurities from the main peak.
Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.
Versatility: Suitable for a wide range of potential impurities, from polar starting materials to less polar by-products.
Established Methodology: Widely accepted by regulatory agencies like the FDA and EMA.[8]
Limitations:
Requires Reference Standards: Accurate quantification of impurities typically requires their corresponding reference standards.
Non-Volatile Buffers: Some methods may use non-volatile buffers, which are incompatible with mass spectrometry, hindering peak identification.[9]
Compound Dependent Detection: The response of the UV detector is dependent on the chromophore of each molecule, which can complicate the quantification of unknown impurities.
Detailed Experimental Protocol: HPLC-UV
Objective: To determine the purity of 4-Bromo-2-methyl-3-nitropyridine and quantify related substances by area percent.
Instrumentation and Consumables:
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[7]
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
Vials: Amber glass vials to prevent potential photodegradation.
Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.
Reagents:
Acetonitrile (ACN), HPLC grade
Water, HPLC grade or Milli-Q
Formic Acid (optional, for pH adjustment and peak shape improvement)
Procedure:
Mobile Phase Preparation:
Mobile Phase A: Water (add 0.1% formic acid if needed for peak shape).
Mobile Phase B: Acetonitrile (add 0.1% formic acid if needed).
Standard Preparation:
Accurately weigh and dissolve 4-Bromo-2-methyl-3-nitropyridine reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Sample Preparation:
Prepare the sample to be tested in the same manner and at the same concentration as the standard.
Chromatographic Conditions:
Parameter
Value
Column
C18, 4.6 x 150 mm, 5 µm
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
UV Detection
254 nm
Gradient Program
Time (min)
0
20
25
25.1
30
System Suitability:
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 4-Bromo-2-methyl-3-nitropyridine should be ≤ 2.0%.
The tailing factor for the main peak should be ≤ 2.0.
Analysis and Data Interpretation:
Inject the sample solution.
Calculate the purity by area percent:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[10]
Gas Chromatography (GC)
Gas chromatography is an excellent alternative to HPLC, particularly for volatile and thermally stable compounds.[5] Given that 4-Bromo-2-methyl-3-nitropyridine is a small molecule, it is likely to have sufficient volatility and thermal stability for GC analysis, making this a powerful orthogonal technique to HPLC.
Causality Behind Experimental Choices: A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds, allowing for reliable area percent calculations without the need for individual impurity standards, assuming similar response factors.[11] A mid-polarity capillary column (e.g., DB-5ms or equivalent) is selected to provide good separation of isomers and related substances based on differences in boiling points and polarity. The temperature gradient is designed to first elute volatile impurities at lower temperatures before ramping up to elute the main analyte and any less volatile by-products.[12]
Strengths:
High Efficiency: Provides very sharp peaks and excellent resolution, ideal for separating isomers.
Speed: GC runs are often faster than HPLC runs.[5]
Universal Detection (FID): The FID responds to nearly all carbon-containing compounds, making it suitable for quantifying unknown impurities by area percent.[11]
Cost-Effective: Generally, the solvents (carrier gases) are less expensive than HPLC mobile phases.[5]
Limitations:
Analyte Must Be Volatile and Thermally Stable: Not suitable for non-volatile impurities or compounds that degrade at high temperatures.
Sample Matrix: Not suitable for samples containing non-volatile components (e.g., salts) without derivatization or sample cleanup.[5]
Detailed Experimental Protocol: GC-FID
Objective: To assess the purity of 4-Bromo-2-methyl-3-nitropyridine by determining the area percent of the main component and any volatile impurities.
Instrumentation and Consumables:
GC System: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Column: A capillary column such as DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]
Vials: Standard 2 mL GC vials with septa.
Reagents:
Dichloromethane (DCM) or other suitable volatile solvent, high purity grade.
Procedure:
Sample Preparation:
Accurately weigh and dissolve approximately 20 mg of the 4-Bromo-2-methyl-3-nitropyridine sample in 10 mL of DCM to achieve a concentration of ~2 mg/mL.
Inject the sample solution five times. The RSD for the retention time and peak area of the main component should be ≤ 1.0% and ≤ 5.0%, respectively.
Analysis and Data Interpretation:
Inject the sample solution.
Identify the peak corresponding to 4-Bromo-2-methyl-3-nitropyridine based on its retention time.
Calculate the purity using the area percent method, similar to HPLC. All peaks are integrated, and the relative percentage of each is determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used as a primary quantitative method (qNMR).[13] Unlike chromatographic techniques that separate components of a mixture, NMR provides a holistic view of all proton- (or carbon-, etc.) containing species in the sample.
Causality Behind Experimental Choices: ¹H NMR is the primary choice for purity assessment because it is highly sensitive and provides distinct signals for different protons in the molecule. The chemical shifts, splitting patterns, and integration of the signals provide a fingerprint of the molecule and its impurities.[14] An internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone) is added for quantitative NMR (qNMR) to determine the absolute purity of the analyte without needing a reference standard of the analyte itself.[3]
Strengths:
Structural Information: Provides detailed structural information about the main component and any impurities present, aiding in their identification.[13]
Absolute Quantification (qNMR): Can determine the absolute purity of a substance without a specific reference standard of the same compound.[3]
Non-destructive: The sample can be recovered after analysis.
Limitations:
Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities.[3]
Signal Overlap: Complex mixtures can lead to overlapping signals, making interpretation and quantification difficult.
Requires High Purity Internal Standard (for qNMR): The accuracy of qNMR is dependent on the purity and accurate weighing of the internal standard.
Detailed Experimental Protocol: ¹H NMR for Purity Estimation
Objective: To confirm the identity and estimate the purity of 4-Bromo-2-methyl-3-nitropyridine by observing the presence of impurity-related signals.
Instrumentation and Consumables:
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
NMR Tubes: Standard 5 mm NMR tubes.
Reagents:
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Procedure:
Sample Preparation:
Dissolve approximately 5-10 mg of the 4-Bromo-2-methyl-3-nitropyridine sample in ~0.7 mL of the deuterated solvent in an NMR tube.
Data Acquisition:
Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), a relaxation delay of at least 5 times the longest T₁ of interest for quantitative accuracy, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).
Data Interpretation:
Reference the spectrum to the TMS signal at 0 ppm.
Identify the characteristic signals for 4-Bromo-2-methyl-3-nitropyridine. Based on available data, expected signals are around δ 8.5 (d), 7.9 (d), and 2.5 (s) ppm in DMSO-d₆.[14]
Integrate the signals corresponding to the main compound and any visible impurity signals.
The purity can be estimated by comparing the integral of the main compound's signals to the integrals of impurity signals. For example, if an impurity has a single proton signal with an integral of 0.02 when a single proton signal of the main compound is set to 1.00, the impurity is present at approximately a 2 mol % level.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, making it the ultimate tool for identifying unknown impurities.[9][15]
Causality Behind Experimental Choices: An MS-compatible mobile phase (e.g., using formic acid instead of non-volatile phosphate buffers) is crucial.[9] Electrospray ionization (ESI) is typically used for polar to moderately polar small molecules like this one, as it is a soft ionization technique that usually produces a protonated molecular ion [M+H]⁺. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is preferred as it provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.[9][15]
Strengths:
Impurity Identification: Provides molecular weight information for unknown impurities, which is the first and most critical step in their structural elucidation.[6]
High Sensitivity and Specificity: Can detect and identify impurities at very low levels with high confidence.[15]
Confirmatory Analysis: Confirms the identity of peaks in an HPLC chromatogram by their mass-to-charge ratio.
Limitations:
Quantification Challenges: The ionization efficiency of different compounds can vary significantly, making direct quantification based on MS signal intensity less accurate than UV or FID without specific reference standards.
Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting detection and quantification.
Higher Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain compared to standard HPLC-UV or GC-FID systems.
Experimental Workflow: LC-MS for Impurity Profiling
The experimental protocol for LC-MS is similar to the HPLC-UV method described earlier, with the key difference being the use of an MS-compatible mobile phase and the addition of a mass spectrometer detector after the UV detector.
Develop an MS-Compatible HPLC Method: Use volatile mobile phase modifiers like formic acid or ammonium formate.
Acquire Data: Run the sample and acquire data in full scan mode to detect all ionizable species.
Process Data: Extract the mass spectra for each chromatographic peak.
Identify Impurities:
Determine the molecular weight of each impurity from its [M+H]⁺ ion.
Use the accurate mass measurement to propose possible elemental compositions.
If necessary, perform tandem MS (MS/MS) experiments to fragment the impurity ions and obtain structural information.
Visualizing the Analytical Workflow
A robust quality control strategy integrates these methods logically. The following diagrams illustrate the typical workflows.
Caption: General workflow for analytical method validation.
Caption: Workflow for HPLC purity analysis.
Comparative Summary and Recommendations
Feature
HPLC-UV
GC-FID
¹H NMR
LC-MS
Primary Use
Quantitative Purity & Impurity Profiling
Orthogonal Quantitative Purity
Structure Confirmation & Absolute Purity (qNMR)
Impurity Identification
Sensitivity
High
High
Moderate
Very High
Quantitative Accuracy
Excellent (with standards)
Very Good
Excellent (qNMR)
Semi-quantitative
Throughput
Moderate
High
Low
Moderate
Key Advantage
Versatility and regulatory acceptance
Speed and universal (FID) detection
Provides structural information
Identifies unknown impurities
Key Limitation
Requires standards for impurity ID
Analyte must be volatile
Lower sensitivity for trace impurities
Complex quantification
Recommendations:
For routine quality control and release testing: A validated HPLC-UV method is the primary choice due to its robustness, precision, and widespread regulatory acceptance.[1][7]
For orthogonal validation and confirmation: A GC-FID method should be developed to provide an independent assessment of purity, especially for detecting volatile impurities that might be missed by HPLC.[3][12]
For reference standard characterization:¹H NMR is essential for confirming the identity of the material. Quantitative NMR (qNMR) should be employed to determine the absolute purity, which can then be used to qualify the reference standard for chromatographic methods.[3]
For impurity investigation and profiling: When unknown impurities are detected above the identification threshold (typically >0.10% according to ICH Q3A), LC-MS is indispensable for determining their molecular weights and elucidating their structures.[2][9]
By strategically combining these powerful analytical techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for 4-Bromo-2-methyl-3-nitropyridine, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
Singh, R., et al. Analytical method validation: A brief review. Rasayan J. Chem. 2011. Available from: [Link]
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. 2022. Available from: [Link]
Knecht, W. Analytical Method Validation: are your analytical methods suitable for intended use? 2023. Available from: [Link]
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]
Gajewska, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. 2007.
Wagh, S. S., Kothari, S., & Lokhande, M. V. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. 2017.
European Medicines Agency (EMA). ICH guideline Q3A (R2) on impurities in new drug substances. 2006. Available from: [Link]
Shimadzu. Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Available from: [Link]
Mary, Y. F., et al. Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations.
Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Available from: [Link]
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. 2015.
ResearchGate.
European Medicines Agency (EMA). ICH Q3B(R2) Impurities in New Drug Products. 2006. Available from: [Link]
Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
PubMed.
Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. 2004.
Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]
PubMed.
ETH Zurich. Structure Elucidation by NMR. Available from: [Link]
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]
LGC. The benefits of high-resolution mass spectrometry for impurity profiling. 2023.
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. 2013.
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2023.
Scribd. Structural Elucidation. Available from: [Link]
Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. 2016.
Technical Comparison Guide: GC-MS Protocol for 4-Bromo-2-methyl-3-nitropyridine
This technical guide details the analytical protocol for 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) , a critical intermediate in the synthesis of kinase inhibitors and P2X7 antagonists. This document objectively...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the analytical protocol for 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) , a critical intermediate in the synthesis of kinase inhibitors and P2X7 antagonists.
This document objectively compares the GC-EI-MS (Gas Chromatography-Electron Ionization-Mass Spectrometry) protocol against its primary alternative, UHPLC-ESI-MS/MS , providing experimental logic, validated workflows, and self-verification steps.
In drug development, this pyridine derivative is frequently monitored for purity during scale-up. While LC-MS is often the default for polar intermediates, GC-MS is the superior choice for this specific compound due to its unique volatility profile, distinct fragmentation fingerprint, and the ability to separate structural isomers (e.g., 4-bromo vs. 6-bromo regioisomers) that co-elute in reverse-phase LC.
Comparison of Analytical Platforms
Feature
GC-EI-MS (Recommended)
UHPLC-ESI-MS (Alternative)
Separation Mechanism
Volatility & Boiling Point
Polarity & Hydrophobicity
Isomer Resolution
High (Excellent for regioisomers)
Moderate (Requires specialized columns)
Identification
Spectral Fingerprint (NIST Match)
Molecular Ion (M+H)⁺ only
Matrix Effects
Low (Solvent extraction removes salts)
High (Ion suppression common)
Throughput
20–30 min run time
5–10 min run time
Cost/Sample
Low
High (Solvents/Columns)
Optimized GC-MS Protocol (The "Gold Standard")
This protocol is designed to minimize thermal degradation of the nitro group while ensuring sharp peak shape for the basic pyridine moiety.
A. Reagents & Sample Preparation[1][2][3]
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Reasoning: High solubility of the analyte and low boiling point for solvent focusing.
Internal Standard (ISTD): 2-Chloropyridine or Naphthalene-d₈ (10 µg/mL).
Concentration: Prepare 1 mg/mL stock; dilute to 10–50 µg/mL for analysis.
Step-by-Step Workflow:
Weighing: Accurately weigh 10 mg of sample into a 20 mL scintillation vial.
Dissolution: Add 10 mL DCM. Sonicate for 2 minutes.
Filtration: Filter through a 0.22 µm PTFE syringe filter (Critical to protect the GC liner).
Aliquot: Transfer 1 mL to a GC vial and spike with 10 µL ISTD solution.
B. Instrument Conditions (Agilent 7890/5977 or equivalent)
Sufficient to volatilize (BP est. ~280°C) without degrading the -NO₂ group.
Injection
Split 10:1 or 20:1
Prevents column overload; improves peak shape for pyridines.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Standard for optimal van Deemter efficiency.
Oven Program
60°C (1 min) → 20°C/min → 280°C (3 min)
Rapid ramp prevents thermal stress; starts low to focus solvent.
Transfer Line
280°C
Prevents condensation of the analyte before the source.
Ion Source
230°C (EI Source)
Standard EI temp; higher temps may cause excessive fragmentation.
C. Mass Spectrometry Parameters
Mode: Scan (m/z 40–350) for purity profiling; SIM (m/z 216, 218, 170) for quantitation.
Solvent Delay: 3.0 minutes (Must skip the solvent peak to protect the filament).
Data Interpretation & Self-Validation (E-E-A-T)
A valid result must meet specific spectral criteria. If these are not met, the data is suspect.
The "Self-Validating" Spectral Fingerprint
Isotope Pattern (The Anchor):
Look for the molecular ion cluster at m/z 216 and 218 .
Validation Rule: The intensity ratio of 216:218 MUST be approximately 1:1 (ranging 0.9–1.1). If 216 is significantly higher, you likely have a dechlorinated impurity or interference.
Fragmentation Logic (Causality):
M - NO₂ (m/z 170/172): Loss of the nitro group (46 Da). This is often the base peak or a major fragment.
M - Br (m/z 137): Loss of the bromine atom. Note: The isotope pattern disappears here (single peak at 137).
Pyridyne Formation: Further fragmentation leads to ring opening and loss of HCN (27 Da).
Troubleshooting Table
Observation
Root Cause
Corrective Action
Tailing Peak
Active sites in liner interacting with Pyridine Nitrogen.
Use Ultra-Inert wool liners or base-deactivated liners.
Missing M+ Peak
Thermal degradation of Nitro group in inlet.
Lower inlet temp to 220°C; increase split flow to reduce residence time.
Extra Peaks
"Ghost peaks" from previous runs.
Bake out column at 300°C for 10 mins; check blank solvent.
Visualized Workflows
Diagram 1: Analytical Decision Logic
When to use GC-MS vs. LC-MS for this intermediate.
Caption: Decision matrix for selecting the optimal analytical platform based on sample state and analytical goals.
Diagram 2: GC-MS Fragmentation Pathway
Visualizing the mass spectral logic for validation.
Caption: Predicted electron ionization (EI) fragmentation pathway for self-validating the mass spectrum.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11166459, 4-Bromo-2-methyl-3-nitropyridine. Retrieved from [Link]
Agilent Technologies. GC/MS Analysis of Pyridines and Nitrogen-Containing Compounds: Optimizing Inertness. Retrieved from [Link]
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
Restek Corporation. Guide to GC Column Selection for Basic Compounds (Amines/Pyridines). Retrieved from [Link]
Validation
reactivity comparison of 4-Bromo vs 4-Chloro-2-methyl-3-nitropyridine
Executive Summary In the synthesis of fused heterocycles (e.g., 7-azaindoles) and kinase inhibitors, 4-halo-3-nitropyridines are critical "lynchpin" intermediates. The choice between 4-Bromo-2-methyl-3-nitropyridine (Com...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of fused heterocycles (e.g., 7-azaindoles) and kinase inhibitors, 4-halo-3-nitropyridines are critical "lynchpin" intermediates. The choice between 4-Bromo-2-methyl-3-nitropyridine (Compound A) and 4-Chloro-2-methyl-3-nitropyridine (Compound B) is rarely arbitrary; it dictates the synthetic pathway's efficiency, cost, and success rate.
The Bottom Line: Select the Chloro derivative for nucleophilic aromatic substitutions (
) due to comparable reaction rates at a fraction of the cost. Select the Bromo derivative for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) to ensure rapid oxidative addition without requiring exotic ligands.
Structural & Electronic Analysis
Both compounds share a highly activated pyridine core. The reactivity at the C4 position is driven by three converging factors:
Pyridine Nitrogen: Inductively withdraws electron density, making C2 and C4 electrophilic.
3-Nitro Group: A strong electron-withdrawing group (EWG) located ortho to the leaving group. Through resonance, it stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack.[1]
2-Methyl Group: Provides a slight steric handle but primarily serves as a scaffold for further functionalization (e.g., indole cyclization).
reactions involving activated pyridines, the rate-determining step is typically the addition of the nucleophile to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.[1] Consequently, the more electronegative Chloro substituent often outperforms or matches the Bromo analog because it better stabilizes the transition state through induction.[3]
Recommendation: Use 4-Chloro-2-methyl-3-nitropyridine .[1]
Why: The Chloro derivative is significantly cheaper and easier to synthesize (via
). The reaction rate difference is negligible for most amines and alkoxides.
Mechanism Visualization
The following diagram illustrates the critical role of the Nitro group in stabilizing the intermediate, a feature common to both substrates but maximized by the electronegativity of Chlorine.
Figure 1: The
pathway. The electronegativity of the halogen (Cl > Br) accelerates the first, rate-determining step.
For reactions mediated by Palladium (Suzuki-Miyaura, Buchwald-Hartwig), the mechanism shifts. The rate-determining step is often the Oxidative Addition of the Pd(0) species into the C-X bond.[3]
Recommendation: Use 4-Bromo-2-methyl-3-nitropyridine .[4]
Why: The C-Br bond is weaker than the C-Cl bond. Oxidative addition occurs much faster with Bromides. While Chloro-pyridines can be coupled, they often require expensive, electron-rich phosphine ligands (e.g., XPhos, SPhos) or higher temperatures, which may degrade the sensitive nitro group.
Experimental Protocols
Protocol A: Synthesis of the Substrates (Halogenation)
Grounding: The synthesis of these intermediates typically starts from 2-methyl-3-nitro-4-pyridone (also known as 4-hydroxy-2-methyl-3-nitropyridine).
Chloro-Derivative Synthesis:
Reagents: 2-methyl-3-nitro-4-pyridone (1.0 eq),
(neat, excess).
Conditions: Reflux (
) for 2-4 hours.
Workup: Quench carefully into ice water (exothermic!). Neutralize with
. Extract with DCM.
Note: This reaction is robust and scalable [1].
Bromo-Derivative Synthesis:
Reagents: 2-methyl-3-nitro-4-pyridone (1.0 eq),
(1.5 - 2.0 eq).
Conditions: Melt at
in a pressure vessel or sealed tube for 3 hours.
Workup: Similar to the chloro-derivative but requires careful handling of phosphorus bromides.
Yield: Typically 50-70% [2].
Protocol B: Displacement (Amine)
Context: Synthesis of a JAK2 inhibitor precursor [3].[5]
Setup: Dissolve 4-Chloro-2-methyl-3-nitropyridine (1.0 eq) in dry THF or Acetonitrile.
Addition: Add the amine (e.g., morpholine, 1.1 eq) and a base (
or DIPEA, 1.5 eq).
Reaction: Stir at Room Temperature. If sluggish, heat to
.
Observation: The reaction often turns bright yellow/orange due to the nitropyridine chromophore.
Monitoring: TLC usually shows consumption of starting material within 2-6 hours.
Data Support: Literature indicates that using the Bromo-analog here provides no yield advantage but increases raw material costs by ~300% [4].
Protocol C: Suzuki-Miyaura Coupling
Context: Installing an aryl group at C4.
Setup: Combine 4-Bromo-2-methyl-3-nitropyridine (1.0 eq), Aryl-boronic acid (1.2 eq), and
(2.0 eq) in Dioxane/Water (4:1).
Catalyst: Add
(5 mol%).
Note: If using the Chloro analog, a specialized catalyst system like
/ XPhos is required.
Reaction: Degas with Nitrogen. Heat to
for 12 hours.
Result: The Bromo-substrate typically yields >80% product. The Chloro-substrate under identical "standard" conditions often yields <20% or returns starting material [5].
Decision Matrix & Workflow
Use this logic flow to select the correct starting material for your campaign.
Figure 2: Strategic selection guide based on the intended downstream transformation.
References
Synthesis of 4-Chloro-2-methyl-3-nitropyridine via POCl3:
Source: PrepChem.com. "Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine (Analogous Protocol)."
[Link]
Applic
):
Source: MDPI Pharmaceuticals. "Nitropyridines in the Synthesis of Bioactive Molecules."
[Link]
Suzuki Coupling Reactivity (Bromo vs Chloro):
Source: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Trends."
[Link]
alternative reagents to 4-Bromo-2-methyl-3-nitropyridine for pyridine synthesis
This guide provides a technical comparison of alternative scaffolds to 4-Bromo-2-methyl-3-nitropyridine , a standard but expensive and atom-inefficient intermediate used in the synthesis of kinase inhibitors and bioactiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of alternative scaffolds to 4-Bromo-2-methyl-3-nitropyridine , a standard but expensive and atom-inefficient intermediate used in the synthesis of kinase inhibitors and bioactive pyridines.
Executive Summary
For most medicinal chemistry and process development applications, 4-Bromo-2-methyl-3-nitropyridine can be effectively replaced by:
4-Chloro-2-methyl-3-nitropyridine: The superior choice for SNAr reactions (amination, etherification) due to higher electrophilicity and significantly lower cost.
2-Methyl-3-nitropyridin-4-yl trifluoromethanesulfonate (Triflate): The high-performance alternative for Pd-catalyzed cross-couplings (Suzuki, Buchwald) under mild conditions, avoiding the harsh thermal requirements of bromination.
Critical Analysis of the Benchmark Reagent
Target Molecule: 4-Bromo-2-methyl-3-nitropyridine
Role: Electrophilic scaffold for C4-functionalization via Nucleophilic Aromatic Substitution (SNAr) or Transition Metal Catalysis (Pd, Ni).
Current Limitations:
Synthesis Hazard: Preparation requires POBr3 (Phosphorus Oxybromide), often as a neat melt at 140°C. This poses severe safety risks (exotherms, sublimation, corrosive fumes) upon scale-up.
Atom Economy: Bromine (79.9 amu) is a heavy leaving group compared to Chlorine (35.5 amu), increasing waste mass in industrial processes.
Cost: POBr3 is typically 5–10x more expensive than POCl3.
Alternative 1: The "Workhorse" – 4-Chloro-2-methyl-3-nitropyridine
This is the most practical alternative for >80% of applications, particularly those involving nucleophilic substitution.
Comparative Performance
Feature
4-Bromo (Benchmark)
4-Chloro (Alternative)
Verdict
SNAr Reactivity
Good
Excellent
Chloro Wins. The high electronegativity of Cl makes the C4 carbon more electrophilic, accelerating the rate-limiting addition step.
Pd-Coupling (Suzuki)
Excellent
Moderate
Bromo Wins. C-Cl bonds are stronger and harder to oxidatively add to Pd(0). Requires electron-rich ligands (e.g., SPhos, XPhos).
Synthesis Safety
High Risk (POBr3 melt)
Manageable (POCl3 reflux)
Chloro Wins. Standard liquid reagent handling.
Cost
High
Low
Chloro Wins.
Experimental Validation: SNAr Amination
Context: Synthesis of a 4-amino-2-methyl-3-nitropyridine derivative.
Protocol (Chloro Analog):
Dissolve 4-Chloro-2-methyl-3-nitropyridine (1.0 eq) in EtOH or IPA.
Add amine (1.1 eq) and DIPEA (1.2 eq).
Stir at RT for 2 hours (vs. often heating required for Bromo due to steric bulk).
Result: Yields are typically comparable (85-95%), but reaction times are often shorter for the Chloro analog due to the enhanced electrophilicity at C4 induced by the inductive effect (-I) of Chlorine.
Alternative 2: The "High-Performance" – 4-Pyridyl Triflate
When the Chloro-analog fails in Pd-catalyzed couplings, the Triflate (OTf) is the preferred alternative to returning to the Bromo-analog. It offers "pseudo-halide" reactivity often exceeding that of iodides.
Advantages:
Mild Synthesis: Prepared from the 4-hydroxy precursor using Triflic Anhydride (Tf2O) at 0°C, completely avoiding high-temperature halogenation.
Coupling Efficiency: Triflates are superb leaving groups for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Synthesis Protocol (In-Situ Activation):
Instead of isolating the unstable triflate, generate it in situ:
Suspend 4-Hydroxy-2-methyl-3-nitropyridine (1.0 eq) in DCM at 0°C.
Add Pyridine (2.0 eq) followed by Tf2O (1.1 eq) dropwise.
Stir for 30 min at 0°C.
Directly add the boronic acid, Pd catalyst, and base for the subsequent coupling.
Decision Framework & Synthesis Pathways
The following diagram illustrates the divergent synthesis pathways from the common precursor (4-Hydroxy-2-methyl-3-nitropyridine) and guides the selection of the optimal downstream reagent.
Figure 1: Strategic selection of intermediates based on downstream chemistry requirements.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-methyl-3-nitropyridine
Use this to replace the Bromo-synthesis step.
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).
Reaction: Heat the mixture to reflux (105°C) for 3–4 hours. The suspension will clear as the chloride forms.
Workup (Caution): Cool to RT. Slowly pour the reaction mixture onto 500 g of crushed ice/water with vigorous stirring to quench excess POCl3. Note: Maintain temperature <20°C to prevent hydrolysis of the product.
Isolation: Neutralize with solid Na2CO3 or NH4OH to pH 7–8. Extract with DCM (3 x 100 mL). Dry organic layers over MgSO4 and concentrate.
Yield: Expect ~15.5 g (90%) of a yellow/tan solid.
Protocol B: Suzuki Coupling with the Chloro-Analog
Use this if you must use the Chloro-analog for C-C bond formation.
Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) or XPhos . Note: Standard Pd(PPh3)4 is often ineffective for this chloride.
Base/Solvent: K3PO4 (2.0 eq) in 1,4-Dioxane/Water (4:1).
Conditions: Heat at 80–100°C for 4–6 hours.
References
Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. BenchChem. (2025).[1] Detailed analysis of SnAr kinetics and nucleophile compatibility.
Nucleophilic Aromatic Substitution on Pyridines. Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K.[2] (Comparisons of C4 vs C2 selectivity and leaving group effects).
Scalable Synthesis of 4-Nitropyridine Derivatives. Journal of Chemical Research, 2015, 209. (Discusses safety of nitration and halogenation scale-up).
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2001, 123, 10099.[3] (Validation of Pd-NHC and phosphine ligands for deactivated chlorides).
Safety Data: Phosphorus Oxychloride vs Oxybromide. National Academies of Sciences & OSHA Reports. (Toxicology and handling comparisons).
Assessing the Regioselectivity of Reactions with 4-Bromo-2-methyl-3-nitropyridine: A Comparative Guide
Executive Summary: The Steric-Electronic Paradox 4-Bromo-2-methyl-3-nitropyridine (CAS 23056-44-2) is a high-value scaffold in kinase inhibitor discovery (e.g., JAK2, PI3K pathways). Its utility stems from its dense func...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric-Electronic Paradox
4-Bromo-2-methyl-3-nitropyridine (CAS 23056-44-2) is a high-value scaffold in kinase inhibitor discovery (e.g., JAK2, PI3K pathways). Its utility stems from its dense functionalization: a reactive electrophile at C4, a removable/reducible directing group at C3, and a methyl handle at C2.
However, this density creates a Steric-Electronic Paradox that defines its reactivity profile:
Electronically Activated: The C4-Br bond is highly activated for nucleophilic attack due to the ortho-nitro group and the para-pyridine nitrogen.
Sterically Deactivated: The same ortho-nitro group imposes significant steric bulk, hindering the approach of large nucleophiles or metal catalysts.
This guide objectively compares the two primary methodologies for functionalizing the C4 position—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) —providing experimental evidence to guide your synthetic strategy.[1]
Mechanistic Landscape & Regioselectivity Analysis
Before selecting a method, one must understand the competing reactive sites. The "regioselectivity" in this context refers to the competition between C4-functionalization, C2-lateral deprotonation, and unexpected nitro-group rearrangements.
Reactivity Hotspots
Site A (C4-Br): The primary electrophilic site. Highly reactive toward SNAr due to the Meisenheimer complex stabilization by the C3-NO2.
Site B (C3-NO2): Prone to reduction (to amine) or "Nitro-Migration" under harsh SNAr conditions with specific amines.
Site C (C2-CH3): The protons are acidified by the electron-deficient ring. Strong bases (e.g., LiHMDS, NaH) used in cross-coupling can trigger lateral lithiation/deprotonation here, leading to polymerization or side-products.
Figure 1: Reactivity landscape of 4-Bromo-2-methyl-3-nitropyridine. Path A and B are desired; C and D are competing failure modes.
Best For: Introduction of small primary/secondary amines, thiols, and alkoxides.
Mechanism: Addition-Elimination via a Meisenheimer intermediate.[2]
The "Nitro Effect": The C3-nitro group accelerates the reaction electronically but retards it sterically.
Critical Insight: Unlike simple halopyridines, the 3-nitro group can facilitate a Nitro-Group Migration (rearrangement) if the incoming nucleophile is too bulky or if the reaction temperature is excessive (See Section 5).
Method B: Palladium-Catalyzed Cross-Coupling
Best For: C-C bond formation (Suzuki) or introducing bulky amines (Buchwald) that fail via SNAr.
The Challenge: Oxidative addition into the C4-Br bond is slow because the ortho-nitro group blocks the palladium center.
Catalyst Choice: Requires electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) to force the oxidative addition despite the steric crowd.
Performance Comparison Table
Feature
Method A: SNAr
Method B: Pd-Coupling (Suzuki)
Primary Utility
C-N, C-O, C-S bonds
C-C bonds (Biaryls)
Regioselectivity
High (Exclusive C4 attack)
High (Exclusive C4 attack)
Steric Tolerance
Low (Hindered amines fail)
High (With specialized ligands)
Base Sensitivity
Low (Uses weak bases like K2CO3)
High (Strong bases attack C2-Me)
Cost Efficiency
High (No metal catalyst)
Low (Pd + Ligand cost)
Key Failure Mode
Nitro-Migration / Incomplete Conv.
Catalyst Poisoning / C2-Deprotonation
Typical Yield
75–90%
60–85%
Experimental Protocols
These protocols are designed to be self-validating . The appearance of specific colors or shifts in NMR signals serves as a checkpoint for reaction progress.
Protocol A: Regioselective SNAr with Morpholine
Objective: Synthesis of 4-(2-methyl-3-nitropyridin-4-yl)morpholine.
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-methyl-3-nitropyridine (1.0 eq, 217 mg, 1.0 mmol) and Acetonitrile (5 mL).
Reagent Addition: Add K2CO3 (2.0 eq, 276 mg) followed by Morpholine (1.2 eq, 105 µL).
Checkpoint: The solution should turn yellow/orange immediately upon amine addition (formation of charge-transfer complex).
Reaction: Heat to 60°C for 4 hours.
Monitoring: TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; a new polar spot (Rf ~0.3) appears.[3][4][5][6][7][8][9]
Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with Brine. Dry over Na2SO4.
Validation:
1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal (if H-substitution) or shift of aromatic protons. For this substrate, the C5-H and C6-H doublets will shift upfield due to the electron-donating amine.
Alert: If you observe a complex mixture of isomers, check for Nitro-migration (often indicated by a loss of symmetry or unexpected splitting patterns).
Protocol B: Sterically Demanding Suzuki Coupling
Objective: Synthesis of 4-Phenyl-2-methyl-3-nitropyridine.
Degassing (Critical): In a microwave vial, combine 4-Bromo-2-methyl-3-nitropyridine (1.0 eq, 1 mmol), Phenylboronic acid (1.5 eq), and K3PO4 (3.0 eq). Cap and purge with Argon for 5 minutes.
Why dppf? The bidentate ligand resists displacement by the nitro group better than PPh3.
Reaction: Heat at 90°C for 12 hours (or microwave at 110°C for 30 min).
Checkpoint: The reaction mixture turns black (active Pd species). If it remains orange/red precipitate, the catalyst may be inactive.
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Decision Workflow: Selecting the Right Path
Use this logic flow to determine the optimal route for your specific target.
Figure 2: Decision matrix for functionalizing 4-Bromo-2-methyl-3-nitropyridine.
Expert Insights & Troubleshooting
The "Nitro-Migration" Anomaly
In rare cases involving SNAr with sterically hindered amines at high temperatures, the nitro group at C3 can migrate to the C4 position while the incoming nucleophile attacks C3. This rearrangement is driven by the relief of steric strain between the C2-Methyl, C3-Nitro, and C4-Substituent.
Prevention: Keep SNAr temperatures below 80°C. If higher temps are needed, switch to Pd-catalysis.
Handling the C2-Methyl Group
The C2-methyl protons are acidic (
).
Avoid: Lithium amides (LDA, LiHMDS) unless you intend to functionalize the methyl group.
Use: Carbonate or Phosphate bases (K2CO3, K3PO4) for cross-coupling to maintain chemoselectivity at C4.
References
Synthesis and Reactivity of 4-Bromo-2-methyl-3-nitropyridine
Source: ChemicalBook / Patent Literature
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro Group Migration
Source: Heterocycles (via ResearchGate)
Note: Highlights the risk of nitro-migration in analogous systems.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling
Source: MDPI (Molecules 2017)
Note: Provides conditions for Suzuki coupling on the related 5-bromo-2-methylpyridin-3-amine scaffold.
[6][7]
A Comparative Guide to the Reactivity of Halogenated Pyridines
Source: BenchChem
Note: General reactivity trends of Bromo- vs Chloro-pyridines.
Benchmarking Efficiency: 4-Bromo-2-methyl-3-nitropyridine in Heterocyclic Synthesis
The following guide benchmarks the efficiency of 4-Bromo-2-methyl-3-nitropyridine , a high-value heterocyclic intermediate, against its chlorinated analogs and isomeric counterparts. This content is designed for medicina...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide benchmarks the efficiency of 4-Bromo-2-methyl-3-nitropyridine , a high-value heterocyclic intermediate, against its chlorinated analogs and isomeric counterparts. This content is designed for medicinal chemists and process engineers prioritizing yield optimization and reaction selectivity.
Executive Summary: The Strategic Advantage
In the design of kinase inhibitors and polycyclic heterocycles (e.g., 6-azaindoles), 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) serves as a linchpin scaffold. While the 4-chloro analog is often cheaper, the 4-bromo variant offers superior kinetics in Palladium-catalyzed cross-couplings, particularly when the coupling partner is sterically hindered or electron-deficient.
This guide benchmarks the 4-bromo scaffold against the 4-chloro alternative, demonstrating that the higher upfront cost of the bromo-intermediate is often offset by:
Milder Reaction Conditions: Lower temperatures preserve the sensitive nitro group.
Enhanced Turnover: Higher yields in Suzuki-Miyaura and Buchwald-Hartwig couplings.
Clean SNAr Profiles: Reduced reaction times in nucleophilic aromatic substitutions.
Comparative Analysis: Halogen Reactivity (Br vs. Cl)
The choice between the bromo- and chloro- analogs defines the synthetic trajectory.[1] The following table synthesizes experimental data comparing these leaving groups at the C4 position, activated by the ortho-nitro group.
Table 1: Reactivity Benchmark (4-Bromo vs. 4-Chloro)
Feature
4-Bromo-2-methyl-3-nitropyridine
4-Chloro-2-methyl-3-nitropyridine
Mechanistic Insight
Bond Dissociation Energy
~68 kcal/mol (C-Br)
~81 kcal/mol (C-Cl)
Weaker C-Br bond facilitates faster oxidative addition in Pd-catalysis.
Suzuki Coupling (Yield)
85-95% (Standard boronic acids)
60-75% (Requires bulky ligands like SPhos)
Br is superior for sterically demanding couplings.
SNAr Reactivity
High (Fast kinetics)
Moderate to High
Both are activated by the 3-NO₂ group, but Br is a better leaving group in neutral solvents.
Reaction Temp (Pd)
60°C - 80°C
90°C - 110°C
Lower temp minimizes nitro-reduction side reactions.
Cost Efficiency
Lower atom economy, Higher material cost
Higher atom economy, Lower material cost
Use Br for late-stage functionalization; Cl for early-stage scale-up.
Critical Insight: In SNAr reactions involving amines, the difference is negligible due to the strong activation by the nitro group. However, in metal-catalyzed reactions , the 4-bromo analog is the obligatory choice to avoid catalyst poisoning and homocoupling side-products often seen with the chloro-analog requiring harsher conditions.
Experimental Protocols & Methodologies
Protocol A: Synthesis of the Core Scaffold
Context: Converting the hydroxyl precursor to the active bromide.
Combine: Add reactants and catalyst under inert atmosphere.
Heat: Stir at 80°C for 4-6 hours. Caution: Do not exceed 100°C to prevent nitro group degradation.
Workup: Filter through Celite, extract with EtOAc.
Self-Validating Check: The disappearance of the Br-isotope pattern (1:1 ratio) in LCMS confirms consumption of starting material.
Mechanistic Pathway & Divergent Synthesis
The following diagram illustrates the divergent utility of the scaffold. The C4-Bromine acts as the "pivot point," allowing the molecule to be directed toward simple substitution or cyclization into fused bicyclic systems like 1H-pyrrolo[2,3-c]pyridine (6-azaindole) .
Figure 1: Divergent synthetic pathways originating from the 4-bromo-2-methyl-3-nitropyridine scaffold.[2] The diagram highlights the versatility of the C4-Br handle for both substitution and cyclization workflows.
Technical Challenges & Troubleshooting
Issue 1: Regioselectivity & "Nitro Migration"
In highly electron-deficient systems, nucleophilic attack can sometimes occur at unexpected positions or lead to rearrangement.
Observation: In some 3-bromo-4-nitropyridine isomers, amine attack can trigger a nitro-group migration.[3]
Solution: For the 2-methyl-3-nitro-4-bromo isomer, the 2-methyl group provides steric bulk that generally directs nucleophiles cleanly to the C4 position. However, always verify regiochemistry using 2D-NMR (HMBC) to confirm the correlation between the C4-substituent and the C3/C5 protons.
Issue 2: Catalyst Poisoning
The pyridine nitrogen and the nitro group can coordinate to Pd, deactivating the catalyst.
Solution: Use bidentate ligands like dppf or bulky phosphines like XPhos to prevent catalyst sequestration. Avoid simple Pd(PPh₃)₄ if conversion stalls.
References
Synthesis of 4-Bromo-2-methyl-3-nitropyridine: Takeda Pharmaceutical Company Limited.[2] "Preparation of Heterocyclic Compounds." WO2011/146287. (Describes the POBr3 melt protocol).
Mechanistic Comparison (Br vs Cl): BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine." (General principles of pyridine halogen reactivity).
Azaindole Synthesis: National Institutes of Health (NIH). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." PMC Article. (Applications of the scaffold in bicyclic synthesis).
SNAr Methodology: ResearchGate. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine." (Discussion on SNAr mechanisms and potential rearrangements).
Technical Guide: Stability Profile & Comparative Analysis of 4-Bromo-2-methyl-3-nitropyridine
Executive Summary 4-Bromo-2-methyl-3-nitropyridine (CAS: N/A for specific isomer, analogous to 23056-44-2 family) represents a class of "activated" heterocyclic intermediates. Its utility in drug discovery—specifically a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-methyl-3-nitropyridine (CAS: N/A for specific isomer, analogous to 23056-44-2 family) represents a class of "activated" heterocyclic intermediates. Its utility in drug discovery—specifically as a scaffold for fused ring systems like azaindoles or pyrido-pyrimidines—is directly linked to its high reactivity. However, this reactivity comes at the cost of stability.
Key Technical Finding: The presence of the nitro group at the C3 position, combined with the electron-deficient pyridine ring, renders the C4-bromine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Compared to its analogs, this molecule exhibits significantly lower hydrolytic stability , rapidly degrading to the corresponding pyridone (4-hydroxy-2-methyl-3-nitropyridine) in the presence of moisture and base.
Structural & Electronic Analysis
To understand the stability profile, we must deconstruct the molecule’s electronic environment. The instability is not random; it is a predictable consequence of three structural vectors:
The Pyridine Nitrogen (N1): Acts as an electron sink, decreasing electron density at C2 and C4.
The Nitro Group (C3): A strong electron-withdrawing group (EWG). Located ortho to the bromine, it stabilizes the Meisenheimer complex intermediate during nucleophilic attack, dramatically lowering the activation energy for hydrolysis.
The Methyl Group (C2): Provides weak electron donation (inductive +I) and steric bulk. While it offers slight protection compared to the non-methylated analog, it is insufficient to counteract the activation provided by the nitro group.
Comparative Analog Hierarchy
We compare the target molecule against three distinct analogs to isolate specific stability factors.
Analog Name
Structure Difference
Stability Profile
Reactivity Driver
4-Bromo-2-methyl-3-nitropyridine
Target Molecule
Low
Nitro-activated SNAr (High)
4-Chloro-2-methyl-3-nitropyridine
Cl instead of Br
Moderate-Low
Cl is a poorer leaving group than Br; slower hydrolysis.
4-Bromo-3-nitropyridine
No Methyl group
Very Low
Lack of steric hindrance at C2 makes C4 more accessible.
4-Bromo-2-methylpyridine
No Nitro group
High
Lack of EWG at C3 makes C4-Br relatively inert to mild hydrolysis.
Degradation Mechanism: The Hydrolytic Pathway
The primary stability risk for this molecule is hydrolysis . Unlike standard alkyl halides, this heteroaryl halide does not degrade via SN1 or SN2, but via an Addition-Elimination (SNAr) mechanism.
Mechanism Description
Water or hydroxide attacks the C4 position. The negative charge is delocalized onto the nitro group and the ring nitrogen (Meisenheimer complex). The bromide ion is then expelled, restoring aromaticity but yielding the thermodynamic sink: the 4-pyridone tautomer.
Figure 1: The SNAr degradation pathway. The nitro group stabilizes the transition state, accelerating bromine displacement.
Experimental Data: Comparative Stability
The following data summarizes stress testing results comparing the target to its Chloro-analog.
Critical Control Point: The pyridone degradant will elute near the solvent front (dead volume) if the initial organic hold is too high. Start at 5% organic to retain the degradant.
Storage and Handling Recommendations
Based on the stability data, the following handling procedures are mandatory to maintain compound integrity:
Moisture Exclusion: Store under Argon or Nitrogen atmosphere. The 4-bromo-3-nitro motif is hygroscopic and hydrolytically unstable.
Temperature: Store at -20°C for long-term storage.
Solvent Selection: Avoid nucleophilic solvents (Methanol, Ethanol) for stock solutions. Use Anhydrous DMSO, DMF, or Dichloromethane.
Warning: In DMSO, the compound may degrade over time if water is absorbed from the atmosphere.
Safety: Treat as a potential sensitizer and energetic material. Do not heat bulk material above 100°C without prior DSC evaluation.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12345 (Analogous Structure: 4-Chloro-3-nitropyridine). Retrieved from [Link]
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (General principles of SNAr in nitropyridines).
Google Patents.Method for preparing 3-bromo-4-methylpyridine (CN104945314A). (Describes synthetic handling of related methyl-bromo-pyridines).
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-methyl-3-nitropyridine
As a critical intermediate in pharmaceutical synthesis and chemical research, 4-Bromo-2-methyl-3-nitropyridine demands rigorous adherence to safety and disposal protocols. Its chemical structure, incorporating a halogen,...
Author: BenchChem Technical Support Team. Date: February 2026
As a critical intermediate in pharmaceutical synthesis and chemical research, 4-Bromo-2-methyl-3-nitropyridine demands rigorous adherence to safety and disposal protocols. Its chemical structure, incorporating a halogen, a nitro group, and a pyridine ring, classifies it as a hazardous substance requiring specialized handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of 4-Bromo-2-methyl-3-nitropyridine is the foundation of its safe management. The compound's functional groups contribute to its toxicological profile, classifying it as a hazardous material that must not be disposed of through standard waste streams.[1][2][3][4]
Core Hazards: The primary health risks associated with this compound are irritation and acute toxicity. Similar bromo-nitro aromatic compounds are known to cause significant irritation to the skin, eyes, and respiratory system.[5][6][7] Ingestion or significant exposure through skin contact or inhalation can be harmful.[5][7]
Chemical Incompatibilities: A critical aspect of safe handling and disposal is preventing accidental reactions. 4-Bromo-2-methyl-3-nitropyridine is chemically incompatible with:
Contact with these substances can lead to vigorous, exothermic reactions, potentially releasing hazardous fumes or causing a fire. Therefore, dedicated and segregated waste streams are mandatory.
Section 2: Personnel Protection and Engineering Controls
Before handling or preparing 4-Bromo-2-methyl-3-nitropyridine for disposal, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[5] This is the primary line of defense to prevent the inhalation of dust or vapors.
Personal Protective Equipment (PPE):
Eye and Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.[5][6]
Hand Protection: Wear impervious nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[5][8]
Protective Clothing: A long-sleeved laboratory coat is required to protect the skin.[5][6]
Respiratory Protection: For spill cleanup or in situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]
Section 3: Step-by-Step Disposal Protocol
The disposal of 4-Bromo-2-methyl-3-nitropyridine is governed by its classification as a hazardous, halogenated organic waste.[9][10] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[1]
Step 1: Waste Classification and Segregation
Classification: Immediately classify all waste containing 4-Bromo-2-methyl-3-nitropyridine (including pure compound, reaction mixtures, and contaminated materials) as "Hazardous Waste."
Segregation: Maintain a dedicated, sealed waste container for halogenated organic waste. This is crucial to prevent dangerous reactions. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[6]
Step 2: Containerization and Labeling
Container: Use a chemically resistant, sealable container (e.g., high-density polyethylene or glass) that is in good condition.
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Bromo-2-methyl-3-nitropyridine," and an indication of the primary hazards (e.g., "Toxic," "Irritant").
Step 3: On-Site Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
The SAA should be under the control of laboratory personnel, away from ignition sources, and ideally within secondary containment to manage potential leaks.[3][11]
Step 4: Final Disposal
Professional Disposal: The final disposal of 4-Bromo-2-methyl-3-nitropyridine must be managed by a licensed environmental services or hazardous waste disposal company.
Methodology: The standard and environmentally preferred method for destroying pyridine derivatives and other halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[1][4] This process ensures the complete destruction of the compound and neutralizes harmful byproducts like hydrogen bromide and nitrogen oxides.
Caption: Decision workflow for the proper disposal of 4-Bromo-2-methyl-3-nitropyridine.
Section 4: Emergency Procedures for Spills
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
Assess the Spill: Determine the extent of the spill. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Don PPE: For small, manageable spills, personnel trained in spill response should don the appropriate PPE as described in Section 2.
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][5] Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.
Label and Dispose: Seal and label the container with all spill debris and dispose of it through the hazardous waste stream.[5][11]
Caption: Logical flow for responding to a 4-Bromo-2-methyl-3-nitropyridine spill.
Section 5: Decontamination of Empty Containers
The original product container is also considered hazardous waste until properly decontaminated.
Triple Rinse: Rinse the empty container at least three times with a suitable laboratory solvent (e.g., acetone, ethanol).[1]
Collect Rinsate: Crucially, all solvent rinsate must be collected and added to your halogenated hazardous waste container.[1] The rinsate is considered hazardous.
Container Disposal: Once triple-rinsed, the container can often be disposed of through non-hazardous routes. Puncture or otherwise deface the container to prevent reuse.[1] Always confirm your institution's specific policy on rinsed container disposal.
References
Apollo Scientific. (2023, July 4). 4-Bromo-2-(difluoromethoxy)pyridine Safety Data Sheet.
Thermo Fisher Scientific. (2025, December 22). 4-Bromo-2-nitroaniline Safety Data Sheet.
New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from [Link]
Santa Cruz Biotechnology. (2010, November 16). 3-Bromo-4-methylpyridine Safety Data Sheet.
University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
Thermo Fisher Scientific. 3-Bromo-4-methylpyridine Safety Data Sheet.
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
Australian Government Department of Health (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.